2,3-Dimethoxybenzohydrazide
Description
Properties
IUPAC Name |
2,3-dimethoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-5-3-4-6(8(7)14-2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLLOWWVYZWIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395643 | |
| Record name | 2,3-dimethoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321195-74-8 | |
| Record name | 2,3-dimethoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzohydrazide Scaffold
Benzohydrazides are a class of organic compounds characterized by a hydrazide functional group attached to a benzene ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and diverse biological activities.[1] The hydrazide moiety can act as a key pharmacophore, enabling the synthesis of a wide array of derivatives, most notably hydrazones, through condensation with aldehydes and ketones. These derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2] The ability of the benzohydrazide core to form stable complexes with metal ions also contributes to its biological activity and applications in coordination chemistry.[3] This guide provides a detailed exploration of the chemical properties of a specific member of this class, 2,3-Dimethoxybenzohydrazide, offering insights into its synthesis, characterization, and reactivity.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively available in public literature, its properties can be reliably predicted based on the well-characterized nature of its precursors and analogous compounds.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₉H₁₂N₂O₃ | [4] |
| Molecular Weight | 196.20 g/mol | [5] |
| CAS Number | 321195-74-8 | [4][5][6][7][8] |
| Melting Point | Estimated to be in the range of 100-150 °C. | Based on the melting point of benzoylhydrazine (115 °C) and the influence of methoxy substituents.[9] |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water and nonpolar solvents. | Based on the solubility of benzoylhydrazine and general characteristics of similar organic compounds.[9][10] |
| Appearance | Expected to be a crystalline solid. | General property of benzohydrazide compounds.[9] |
Synthesis of this compound
The most common and efficient method for the synthesis of benzohydrazides is the reaction of the corresponding methyl ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically carried out in a protic solvent like ethanol or methanol and driven to completion by heating under reflux.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 321195-74-8 | MFCD03422933 | this compound [aaronchem.com]
- 5. 321195-74-8|this compound|BLD Pharm [bldpharm.com]
- 6. 321195-74-8 | this compound - Capot Chemical [capotchem.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. This compound | 321195-74-8 [chemicalbook.com]
- 9. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,3-Dimethoxybenzohydrazide: Synthesis, Characterization, and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry, the hydrazide and its corresponding hydrazone derivatives represent a privileged scaffold, consistently demonstrating a broad spectrum of biological activities. These compounds, characterized by the presence of a reactive acylhydrazide moiety (-CONHNH₂) and the azometine group (-CO-NH-N=CH-), respectively, have been the subject of intensive research leading to the development of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 2,3-Dimethoxybenzohydrazide (CAS No. 321195-74-8).
While direct literature on this particular isomer is sparse, this document, grounded in established chemical principles and extensive data on analogous compounds, serves as a robust resource for researchers, scientists, and drug development professionals. We will delineate a logical and field-tested pathway from synthesis and characterization to the exploration of its potential as a precursor for novel therapeutics, particularly in the realms of antimicrobial and anticonvulsant drug discovery.
Core Compound Profile
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 321195-74-8 | - |
| Molecular Formula | C₉H₁₂N₂O₃ | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
| Chemical Structure | See Figure 1 | - |
Part 1: Synthesis and Purification
The most direct and widely adopted method for the synthesis of aromatic hydrazides is the hydrazinolysis of the corresponding ester.[4][5][6][7] This approach is favored due to the commercial availability of the starting materials—in this case, 2,3-dimethoxybenzoic acid or its methyl ester—and the typically high yields and purity of the final product.
The reaction proceeds via a nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester. The causality for choosing an ester (e.g., methyl 2,3-dimethoxybenzoate) over the carboxylic acid itself is rooted in reaction kinetics; the ester carbonyl is more electrophilic than the carboxylate anion that would form in the basic conditions often used with hydrazine, leading to a more efficient reaction. Refluxing in an alcoholic solvent like ethanol or methanol is standard, as it provides the necessary thermal energy to overcome the activation barrier and ensures miscibility of the reactants.[8][9][10]
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 2,3-Dimethoxybenzoic Acid (if starting from acid)
-
To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3-dimethoxybenzoate, which can be used in the next step without further purification.
Step 2: Hydrazinolysis of Methyl 2,3-Dimethoxybenzoate
-
In a round-bottomed flask equipped with a reflux condenser, dissolve methyl 2,3-dimethoxybenzoate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (2.0-3.0 eq) to the solution. The use of a slight excess of hydrazine hydrate ensures the complete conversion of the ester.
-
Reflux the reaction mixture for 3-5 hours. The progress can be monitored by TLC until the starting ester spot disappears.[11]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold distilled water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Dry the product under vacuum. For higher purity, the crude this compound can be recrystallized from ethanol.[5][11]
Caption: Synthetic pathway for this compound.
Part 2: Spectroscopic Characterization
Structural elucidation and purity assessment are critical checkpoints in synthesis. Based on the known spectral data of analogous benzohydrazides, a detailed characterization profile for this compound can be confidently predicted.[1][7][12][13]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | * δ ~9.5-10.0 ppm (s, 1H): -CONH - proton.[11] * δ ~7.0-7.5 ppm (m, 3H): Aromatic protons. * δ ~4.5 ppm (s, 2H, br): -NH₂ protons.[7] * δ ~3.9 ppm (s, 6H): Two -OCH₃ protons. |
| ¹³C NMR | * δ ~165-170 ppm: Carbonyl carbon (C =O).[7] * δ ~145-155 ppm: Aromatic carbons attached to methoxy groups (C -OCH₃). * δ ~115-130 ppm: Other aromatic carbons. * δ ~56-61 ppm: Methoxy carbons (-OC H₃). |
| FT-IR (KBr, cm⁻¹) | * ~3300 & ~3200: N-H stretching (asymmetric and symmetric) of the -NH₂ group.[11][12] * ~3050-3100: Aromatic C-H stretching. * ~2850-2950: Aliphatic C-H stretching of methoxy groups. * ~1640-1660: C=O stretching (Amide I band), a strong absorption is a key indicator.[11][12] * ~1520-1550: N-H bending (Amide II band). * ~1250 & ~1050: C-O stretching of the aryl ether. |
| Mass Spec (EI) | * m/z 196: Molecular ion peak [M]⁺. * m/z 165: Fragment corresponding to the loss of -NHNH₂ ([M-31]⁺). * m/z 137: Fragment corresponding to the 2,3-dimethoxybenzoyl cation ([M-NH₂NH₂]⁺). |
Part 3: Derivatization and Therapeutic Exploration
The true value of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of hydrazones. The condensation reaction between the terminal -NH₂ group of the hydrazide and the carbonyl group of an aldehyde or ketone is a robust and high-yielding transformation, providing a straightforward method to generate large libraries of derivatives for biological screening.[4][10]
This derivatization is scientifically logical as it introduces a key pharmacophore, the N-acylhydrazone moiety (-CO-NH-N=CH-), which is known to be crucial for a wide array of biological activities.[2] The R group from the aldehyde can be systematically varied to modulate physicochemical properties like lipophilicity, electronic effects, and steric bulk, allowing for extensive Structure-Activity Relationship (SAR) studies.
General Protocol: Synthesis of N'-Benzylidene-2,3-dimethoxybenzohydrazides
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (15 volumes).[4][10]
-
Add an equimolar amount (1.0 eq) of the desired substituted aromatic aldehyde.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.[14][15]
-
Reflux the reaction mixture for 2-4 hours. The formation of the hydrazone is often visually indicated by the formation of a precipitate.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature. The solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[11]
Caption: General scheme for hydrazone derivative synthesis.
Potential Therapeutic Applications
-
Anticonvulsant Activity: The hydrazide-hydrazone scaffold (-CO-NH-N=CH-) is a well-established pharmacophore for anticonvulsant activity. Numerous studies have demonstrated that derivatives of this class are effective in preclinical seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The mechanism is often attributed to their ability to interact with voltage-gated sodium channels or modulate GABAergic neurotransmission. The dimethoxy substitution on the benzene ring can influence the lipophilicity and binding characteristics of the molecule, potentially leading to potent and novel anticonvulsant agents.
-
Antimicrobial and Antifungal Activity: Benzohydrazide derivatives have shown significant promise as antimicrobial agents. The azomethine linkage is crucial for this activity. By synthesizing a library of hydrazones from this compound with various aldehydes (e.g., those containing nitro, halogen, or heterocyclic moieties), novel compounds with potent activity against a range of bacterial and fungal strains, including resistant pathogens, could be identified.
Part 4: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling precautions can be inferred from related aromatic hydrazides and the precursor, hydrazine.
-
Personal Protective Equipment (PPE): Always wear ANSI Z87.1-compliant safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) when handling the compound.[16][17][18][19]
-
Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[17]
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Practice good housekeeping and wash hands thoroughly after handling.[18][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][17]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[16]
The precursor, hydrazine hydrate, is highly corrosive, flammable, and toxic. Extreme caution must be exercised during its use, and all work should be conducted within a fume hood.[16][17]
Conclusion and Future Outlook
This compound is a readily synthesizable compound that serves as a valuable building block for the creation of diverse chemical libraries. While this specific isomer remains under-investigated, the robust and well-documented biological activities of the broader hydrazone class provide a strong rationale for its exploration in drug discovery programs. The synthetic protocols outlined in this guide are self-validating and based on decades of established organic chemistry. By leveraging the principles of medicinal chemistry and systematic derivatization, researchers can unlock the therapeutic potential of this scaffold. Future work should focus on the synthesis and screening of a diverse library of this compound-derived hydrazones to identify lead compounds for anticonvulsant, antimicrobial, and other therapeutic applications.
References
-
Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings.
-
Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules.
-
Troubleshooting guide for the synthesis of benzohydrazide derivatives. Benchchem.
-
Structural investigation of aromatic hydrazones and their complexes by ESI MS/MS. Journal of Chromatography & Separation Techniques.
-
Synthesis routes of Benzohydrazide. Benchchem.
-
Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. ResearchGate.
-
Structural investigation of aromatic hydrazones and their complexes by ESI MS/MS. Conferenceseries Ltd.
-
Synthetic route for the preparation of benzohydrazide (1) and benzohydrazones (2-18). ResearchGate.
-
A neat and well dried 100 ml, three-necked round-bottomed flask was fitted with a Teflon-coated thermocouple and containing magnetic beat inside the flask. RSC Advances.
-
Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones. Benchchem.
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules.
-
Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. ResearchGate.
-
RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES. Indonesian Journal of Chemistry.
-
Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters.
-
Benzoyl hydrazine(613-94-5)IR1. ChemicalBook.
-
Benzoylhydrazine. PubChem.
-
Note Development and assessment of green synthesis of hydrazides. Krishikosh.
-
This compound | 321195-74-8. ChemicalBook.
-
The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed.
-
Benzoic acid, hydrazide. NIST WebBook.
-
Chemical Handling Safety. Grainger.
-
1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate.
-
Hydrazine - Risk Management and Safety. University of Notre Dame.
-
Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal.
-
Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate. Acta Crystallographica Section E.
-
Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. International Journal of Pharmaceutical Sciences and Research.
-
Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Rasayan Journal of Chemistry.
-
The synthesis route of the title compound. ResearchGate.
-
Benzoic acid, 2,5-dimethoxy-, hydrazide. ChemBK.
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules.
-
Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte.
-
1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
-
Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies.
-
Chemical Safety Guide, 5th Ed. National Institutes of Health.
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
-
2,3-Dimethoxybenzoic acid. NIST WebBook.
-
2,3-Dimethoxybenzoic acid. PubChem.
-
New synthesis process for 2,3,4-trimethoxybenzoic acid. ResearchGate.
-
A kind of preparation process of methyl hydrazine. Google Patents.
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 17. safety.charlotte.edu [safety.charlotte.edu]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. ors.od.nih.gov [ors.od.nih.gov]
- 20. cdn.prod.website-files.com [cdn.prod.website-files.com]
An In-depth Technical Guide to the Molecular Structure and Synthesis of 2,3-Dimethoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2,3-Dimethoxybenzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document delves into the intricacies of its molecular architecture, details a robust synthetic pathway, and explores its potential applications, particularly in the realm of drug discovery. By synthesizing crystallographic data of analogous structures, spectroscopic analyses, and established synthetic methodologies, this guide serves as an authoritative resource for researchers engaged in the design and development of novel benzohydrazide-based compounds.
Introduction: The Significance of the Benzohydrazide Scaffold
The benzohydrazide moiety is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Derivatives of benzohydrazide have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The core structure, characterized by a benzene ring connected to a hydrazide group (-CONHNH₂), provides a rigid framework that can be readily functionalized to modulate biological activity and physicochemical properties. The presence of the hydrazide functional group allows for the formation of hydrazones through condensation with aldehydes and ketones, further expanding the chemical space and biological potential of this class of compounds.
The introduction of methoxy substituents onto the benzene ring, as in the case of this compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its biological activity. This guide focuses specifically on the 2,3-dimethoxy substitution pattern, providing a detailed exploration of its structural and synthetic aspects.
Molecular Structure and Conformational Analysis
The definitive crystal structure of this compound has not been reported in the publicly available literature. However, a comprehensive understanding of its likely three-dimensional conformation can be extrapolated from the crystallographic data of closely related derivatives.
Analysis of the crystal structures of N'-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide[1] and N'-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide[2] reveals key structural features of the 2,3-dimethoxyphenyl moiety. In these derivatives, the molecule typically adopts an E configuration about the C=N bond of the resulting hydrazone. The dihedral angle between the two benzene rings in these structures is relatively small, suggesting a tendency towards planarity.
Based on these observations and general principles of organic chemistry, the this compound molecule is expected to possess a largely planar benzohydrazide backbone. The two methoxy groups at the 2- and 3-positions of the benzene ring will influence the molecule's conformation and electronic distribution. One of the methoxy groups is likely to be roughly coplanar with the aromatic ring to maximize resonance stabilization, while the other may be oriented out of the plane due to steric hindrance.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} .
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, most commonly the methyl or ethyl ester of 2,3-dimethoxybenzoic acid. This method is a well-established and efficient route for the preparation of a wide range of benzohydrazides.
Synthetic Workflow
The overall synthetic strategy involves two main steps:
-
Esterification: Conversion of 2,3-dimethoxybenzoic acid to its corresponding methyl ester, methyl 2,3-dimethoxybenzoate.
-
Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2,3-Dimethoxybenzoate
This protocol is adapted from standard esterification procedures.
-
Reaction Setup: To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude methyl 2,3-dimethoxybenzoate. The product can be further purified by column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of benzohydrazides.[3]
-
Reaction Setup: A mixture of methyl 2,3-dimethoxybenzoate (1.0 eq) and hydrazine hydrate (1.2-1.5 eq) is prepared. Ethanol can be used as a co-solvent to improve solubility.
-
Reaction Conditions: The reaction mixture is heated to reflux for 2-4 hours. The formation of a white precipitate often indicates the progress of the reaction.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting white precipitate of this compound is collected by filtration. The solid is then washed thoroughly with cold water or ethanol to remove any unreacted starting materials and byproducts. The final product can be recrystallized from a suitable solvent, such as ethanol, to obtain a high-purity crystalline solid.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of physical and spectroscopic methods.
| Property | Value | Source |
| CAS Number | 321195-74-8 | [1][2][4][5][6] |
| Molecular Formula | C₉H₁₂N₂O₃ | [1][4] |
| Molecular Weight | 196.20 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | Not definitively reported, but expected to be in the range of other benzohydrazides (e.g., benzoylhydrazine: 115 °C[7], 2,4-dihydroxybenzoic acid hydrazide: 247-250 °C[7]) | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from related compounds |
Spectroscopic Data (Predicted/Inferred):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons, and the hydrazide protons. The aromatic protons will appear as a multiplet in the aromatic region (δ 6.8-7.8 ppm). The two methoxy groups will each give a singlet at around δ 3.8-4.0 ppm. The -NH and -NH₂ protons of the hydrazide group will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms. The carbonyl carbon will be the most downfield signal (around δ 165-170 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbons attached to the methoxy groups appearing at a higher field. The two methoxy carbons will give signals around δ 55-60 ppm.
-
FT-IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), the C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹).
-
Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydrazide group and parts of the methoxy substituents.
Potential Applications in Drug Discovery
While specific biological studies on this compound are limited, the broader class of benzohydrazide and dimethoxy-substituted aromatic compounds has shown significant promise in various therapeutic areas.
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of benzohydrazone derivatives against various cancer cell lines.[1][3][8][9][10] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival. The 2,3-dimethoxy substitution pattern could potentially enhance the anticancer activity of the benzohydrazide scaffold.
-
Antimicrobial Activity: Benzohydrazide derivatives have been extensively investigated for their antibacterial and antifungal properties.[11][12][13] They are known to interfere with microbial metabolic pathways. The presence of methoxy groups can modulate the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes.
-
Enzyme Inhibition: The hydrazide moiety can act as a chelating agent for metal ions, which are often present in the active sites of enzymes. This makes benzohydrazides potential inhibitors for a variety of metalloenzymes.
Conclusion
This compound is a synthetically accessible molecule with a chemical structure that suggests a high potential for biological activity. This technical guide has provided a comprehensive overview of its molecular structure, a detailed synthetic protocol, and an exploration of its potential applications based on the activities of related compounds. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug discovery, providing the foundational knowledge necessary for the further investigation and development of novel this compound derivatives as potential therapeutic agents. Further research is warranted to fully elucidate the biological activity profile and therapeutic potential of this promising compound.
References
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PMC - NIH. Available from: [Link]
-
N′-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide. National Institutes of Health. Available from: [Link]
-
321195-74-8 | this compound. Capot Chemical. Available from: [Link]
-
This compound. 2A Biotech. Available from: [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available from: [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available from: [Link]
-
Esters and Amides of 2,3-dimethoxy-8,9-methylenedioxy-benzo[i]phenanthridine-12-carboxylic Acid: Potent Cytotoxic and Topoisomerase I-targeting Agents. PubMed. Available from: [Link]
-
A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. VIVA-Tech International Journal for Research and Innovation. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH. Available from: [Link]
-
Synthesis, Antibacterial, and Molecular Docking Study of Novel 2-Chloro-8-Methoxy-3-Aryl-[1][4] Benzoxazine Derivatives using Vilsmeier Reagent. ResearchGate. Available from: [Link]
-
Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. MDPI. Available from: [Link]
-
Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. PMC - NIH. Available from: [Link]
-
Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study. National Institutes of Health. Available from: [Link]
-
Benzoylhydrazine | C7H8N2O | CID 11955. PubChem. Available from: [Link]
Sources
- 1. 321195-74-8 | MFCD03422933 | this compound [aaronchem.com]
- 2. 321195-74-8|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 4. 321195-74-8 | this compound - Capot Chemical [capotchem.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound | 321195-74-8 [chemicalbook.com]
- 7. 2,4-二羟基苯酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide [webbook.nist.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. viva-technology.org [viva-technology.org]
A Comprehensive Guide to the Synthesis of 2,3-Dimethoxybenzohydrazide from 2,3-Dimethoxybenzoic Acid
Executive Summary
This technical guide provides a detailed, in-depth exploration of a reliable and efficient two-step synthetic pathway to produce 2,3-dimethoxybenzohydrazide, a valuable building block in medicinal chemistry and drug discovery. Starting from the commercially available 2,3-dimethoxybenzoic acid, the synthesis proceeds through an esterification to yield the methyl 2,3-dimethoxybenzoate intermediate, followed by hydrazinolysis to obtain the final product. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed step-by-step protocols, characterization data, and critical safety considerations. By explaining the causality behind experimental choices and incorporating field-proven insights, this guide serves as a practical and authoritative resource for the laboratory synthesis of this important hydrazide derivative.
Introduction: The Significance of Benzohydrazide Scaffolds
Benzohydrazide derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting a wide spectrum of biological activities. The inherent structural features of the hydrazide moiety (-CONHNH₂) allow it to act as a versatile pharmacophore, capable of forming multiple hydrogen bonds and participating in various biological interactions. Compounds incorporating this functional group have demonstrated antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antitubercular properties.[1][2] The active pharmacophore, -CONH-N=CH-, formed upon condensation with aldehydes, is a key feature in many chemotherapeutic agents.[1] The 2,3-dimethoxy substitution pattern on the benzene ring further modulates the electronic and steric properties of the molecule, offering a unique vector for designing novel therapeutic agents. This guide details a robust synthetic route to this compound, providing a foundational protocol for its synthesis and subsequent derivatization.
Overall Synthetic Strategy
The conversion of 2,3-dimethoxybenzoic acid to this compound is most effectively achieved via a two-step process. This strategy is predicated on the initial conversion of the relatively unreactive carboxylic acid into a more reactive ester intermediate, which is then susceptible to nucleophilic attack by hydrazine.
-
Step 1: Esterification. The carboxylic acid is converted to its corresponding methyl ester, methyl 2,3-dimethoxybenzoate. This is typically accomplished via Fischer-Speier esterification using an excess of methanol in the presence of a strong acid catalyst.
-
Step 2: Hydrazinolysis. The purified methyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the desired this compound.[3][4]
This approach is widely adopted due to its efficiency, use of readily available reagents, and straightforward purification procedures.
Caption: High-level overview of the two-step synthesis of this compound.
Part 1: Esterification of 2,3-Dimethoxybenzoic Acid
The initial step involves the activation of the carboxylic acid group to facilitate nucleophilic attack. While direct conversion to the hydrazide is challenging, converting it to an ester provides a stable, easily purified intermediate.
Mechanistic Insights: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[5][6] The mechanism proceeds as follows:
-
Protonation of the Carbonyl: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or water) to regenerate the acid catalyst and yield the final methyl ester product.
The reaction is an equilibrium process.[8][9] To drive the reaction towards the product side, Le Châtelier's principle is applied by using a large excess of one of the reactants, typically the alcohol (methanol), which also conveniently serves as the solvent.[6]
Alternative Method: Thionyl Chloride
For substrates that are sensitive to strong acids or for a more rapid and irreversible reaction, an alternative method involves the use of thionyl chloride (SOCl₂).[10][11] In this approach, the carboxylic acid is first converted to a highly reactive acyl chloride intermediate.[5] This intermediate then readily reacts with methanol to form the ester. This method avoids the equilibrium limitations of Fischer esterification but requires stringent anhydrous conditions and careful handling of the corrosive and water-reactive thionyl chloride.[12][13]
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxybenzoic acid (e.g., 10.0 g, 1 equivalent).
-
Reagent Addition: Add anhydrous methanol (100 mL, large excess). While stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Work-up: After cooling the reaction mixture to room temperature, reduce the volume of methanol by approximately 70% using a rotary evaporator.
-
Extraction: Pour the concentrated residue into 150 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 2,3-dimethoxybenzoate, which typically solidifies upon standing or can be used directly in the next step.
Part 2: Hydrazinolysis of Methyl 2,3-Dimethoxybenzoate
This second and final step involves the conversion of the ester intermediate into the target benzohydrazide.
Mechanistic Insights: Nucleophilic Acyl Substitution
Hydrazinolysis is a nucleophilic acyl substitution reaction where hydrazine (NH₂NH₂) acts as the nucleophile.[4] The nitrogen atom of hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, which then collapses to eliminate the alkoxy group (methoxide), forming the stable hydrazide product. The use of hydrazine hydrate (a solution of hydrazine in water) is common and effective. Methyl or ethyl esters are preferred for this reaction for best results.[4]
Caption: Step-by-step experimental workflow for the hydrazinolysis and purification stages.
Detailed Experimental Protocol: Hydrazinolysis
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the crude or purified methyl 2,3-dimethoxybenzoate (e.g., 9.0 g, 1 equivalent) in ethanol (100 mL).[3]
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (99%, ~2.5 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 6-8 hours.[3] The formation of a precipitate may indicate product formation. Monitor the reaction by TLC to confirm the disappearance of the starting ester.[3]
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will typically precipitate out as a white solid.[14] Further cooling in an ice bath can maximize precipitation.[14]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[14]
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.[14]
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical and Spectroscopic Data
| Property | Value / Description |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a sharp, defined range after recrystallization. |
| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I), ~1580 (N-H bending, Amide II), ~1260 (C-O stretching)[1][3] |
| ¹H NMR (DMSO-d₆, δ ppm) | Singlet ~9.4 ppm (1H, -CONH-), Broad singlet ~4.4 ppm (2H, -NH₂), Multiplets ~6.9-7.2 ppm (3H, Ar-H), Singlets ~3.8 ppm (6H, 2 x -OCH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=O), ~145-150 (Ar-C-O), ~115-125 (Ar-C), ~55-60 (-OCH₃) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling the reagents used in this synthesis.
| Reagent | Hazards | Handling Precautions |
| Concentrated H₂SO₄ | Corrosive, causes severe burns. | Always wear gloves, safety glasses, and a lab coat. Add acid to other solutions slowly and cautiously. |
| Thionyl Chloride (SOCl₂) | Highly corrosive, toxic if inhaled, reacts violently with water to release toxic gas (HCl, SO₂).[13][15] | Must be handled in a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves. Avoid any contact with water or moisture.[16][17] |
| Hydrazine Hydrate | Toxic, corrosive, suspected carcinogen, can be absorbed through the skin.[4] | Handle in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact. |
Always have appropriate spill kits and emergency equipment (safety shower, eye wash station) readily accessible.[17]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Esterification Yield | Incomplete reaction due to equilibrium. Water present in reagents. | Increase reflux time. Use a greater excess of anhydrous methanol. Ensure all glassware and reagents are dry. |
| Low Hydrazide Yield | Incomplete reaction. Product loss during work-up. | Ensure sufficient reflux time and monitor by TLC. Avoid excessive washing. Optimize cooling time for maximum precipitation. |
| Product is Oily/Gummy | Impurities present, incomplete removal of solvent or excess hydrazine. | Ensure thorough washing of the crude product with cold water.[14] If recrystallization fails, consider purification by column chromatography.[14] |
| Unexpected NMR/IR Peaks | Presence of starting materials or side products. | Check for the disappearance of the ester C-O stretch in IR or the ester -OCH₃ signal in ¹H NMR. The presence of a broad O-H stretch from unreacted carboxylic acid is also an indicator of incomplete esterification.[14] |
Conclusion
The synthesis of this compound from 2,3-dimethoxybenzoic acid via a two-step esterification and hydrazinolysis sequence is a robust and reproducible method. This guide provides the necessary mechanistic understanding and detailed protocols to empower researchers to confidently synthesize this valuable chemical intermediate. The careful application of these procedures, coupled with stringent safety practices, will ensure a high yield of pure product, ready for use in further synthetic applications and drug discovery programs.
References
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. Available from: [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available from: [Link]
- Method of synthesizing hydrazine compounds carboxylic acids. Google Patents.
-
HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. Available from: [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available from: [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available from: [Link]
- Preparation method of hydrazide compound. Google Patents.
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science. Available from: [Link]
-
Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. Available from: [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available from: [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. Available from: [Link]
-
Reactions of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. Available from: [Link]
-
Reactions of Carboxylic Acids. Available from: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]
-
HAZARD SUMMARY - THIONYL CHLORIDE. NJ.gov. Available from: [Link]
-
esterification of benzoic acid to methyl benzoate. Available from: [Link]
-
Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. Available from: [Link]
-
Synthesis, Spectroscopic, and Computational examination of an optically active E-N'-2,3-dimethoxybenzylidene-4-nitrobenzohydrazide Crystal. ResearchGate. Available from: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available from: [Link]
-
Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available from: [Link]
-
Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Available from: [Link]
-
Organic Mechanism Fischer Esterification 004. YouTube. Available from: [Link]
- Preparation method of 2,3-dimethoxy benzaldehyde. Google Patents.
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. Google Patents.
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available from: [Link]
-
Preparation method of 2,3-dimethoxy benzaldehyde. Patsnap. Available from: [Link]
-
Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. ResearchGate. Available from: [Link]
-
Hydrazine-Containing Heterocycle Cytochalasan Derivatives From Hydrazinolysis of Extracts of a Desert Soil-Derived Fungus Chaetomium madrasense 375. Frontiers. Available from: [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Available from: [Link]
- A kind of preparation method of methyl hydrazine. Google Patents.
- A kind of preparation method of methyl hydrazine. Google Patents.
- Preparation method of 2,3,4-trimethoxybenzoic acid. Google Patents.
-
New synthesis process for 2,3,4-trimethoxybenzoic acid. ResearchGate. Available from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. columbia.edu [columbia.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. westliberty.edu [westliberty.edu]
- 16. bionium.miami.edu [bionium.miami.edu]
- 17. nj.gov [nj.gov]
Spectroscopic Characterization of 2,3-Dimethoxybenzohydrazide: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dimethoxybenzohydrazide, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation and physicochemical properties of the compound. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic profile of this and related benzohydrazide derivatives.
Molecular Structure and Spectroscopic Overview
This compound belongs to the benzohydrazide class of compounds, characterized by a benzene ring and a hydrazide functional group (-CONHNH₂). The presence of two methoxy groups at the 2 and 3 positions of the benzene ring introduces specific electronic and steric effects that are reflected in its spectroscopic signatures. Spectroscopic analysis is crucial for confirming the successful synthesis and purity of this compound.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
¹H NMR Spectroscopy
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to a concentration of 5-10 mg/mL. The ¹H NMR spectrum is then acquired on a 400 MHz or higher field spectrometer.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | -NH- |
| ~7.2-7.5 | Multiplet | 3H | Aromatic protons |
| ~4.4 | Singlet (broad) | 2H | -NH₂ |
| ~3.8 | Singlet | 3H | 2-OCH₃ |
| ~3.7 | Singlet | 3H | 3-OCH₃ |
Interpretation and Causality:
The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing hydrazide moiety.[1][2]
-
-NH- and -NH₂ Protons: The protons of the hydrazide group are expected to appear as distinct signals. The -NH- proton, being adjacent to the carbonyl group, will be deshielded and appear as a singlet at a downfield chemical shift. The -NH₂ protons will also give rise to a singlet, though its position can be variable and the peak may be broad due to quadrupole effects of the nitrogen atoms and potential hydrogen bonding.
-
Aromatic Protons: The three protons on the benzene ring will exhibit a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The exact splitting pattern will depend on the coupling constants between them.
-
Methoxy Protons: The two methoxy groups are in different chemical environments due to their proximity to the hydrazide group and each other. This may result in two distinct singlets, each integrating to three protons. A singlet observed at δ=3.8-3.6 ppm is assigned to methoxy (-OCH3) proton.[1]
¹³C NMR Spectroscopy
Experimental Protocol:
The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. A standard proton-decoupled ¹³C NMR experiment is performed.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carbonyl) |
| ~150-155 | C2, C3 (Aromatic, attached to -OCH₃) |
| ~120-130 | Aromatic carbons |
| ~110-120 | Aromatic carbons |
| ~55-60 | -OCH₃ carbons |
Interpretation and Causality:
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
-
Carbonyl Carbon: The carbonyl carbon of the hydrazide group is highly deshielded and will appear at a characteristic downfield chemical shift. The peaks appeared in the range δ=163-162 ppm is assigned to carbonyl (C=O) group.[1]
-
Aromatic Carbons: The aromatic region will show several signals corresponding to the six carbons of the benzene ring. The carbons bearing the methoxy groups (C2 and C3) will be the most deshielded among the ring carbons due to the electronegativity of the oxygen atoms. The remaining aromatic carbons will appear in the typical aromatic region. Peaks exhibited at δ=150-101 ppm are attributed to aromatic carbons.[1]
-
Methoxy Carbons: The two methoxy carbons will appear as distinct signals in the upfield region of the spectrum. The peaks at δ=55-60 ppm are assigned to carbon atoms of methoxy group.[1]
NMR Workflow Diagram:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |
| ~3200 | Medium | N-H stretching of -NH- |
| ~3050 | Medium | Aromatic C-H stretching |
| 2850-2950 | Medium | Aliphatic C-H stretching of -OCH₃ |
| ~1640 | Strong | C=O stretching (Amide I band) |
| ~1600, 1480 | Medium | C=C stretching in the aromatic ring |
| ~1530 | Medium | N-H bending (Amide II band) |
| ~1250, 1050 | Strong | C-O stretching of the methoxy groups |
Interpretation and Causality:
The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydrazide and dimethoxy-substituted benzene moieties.[2][3]
-
N-H Vibrations: The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) will appear as strong, broad bands in the high-wavenumber region.
-
C=O Stretching: The carbonyl group of the hydrazide will give a strong absorption band, often referred to as the Amide I band.
-
Aromatic and Aliphatic C-H Stretching: The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while those of the methoxy groups will appear just below 3000 cm⁻¹.
-
C-O Stretching: The C-O stretching vibrations of the two methoxy groups will result in strong bands in the fingerprint region.
IR Spectroscopy Workflow Diagram:
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol:
The mass spectrum can be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Predicted Mass Spectrometry Data (EI):
| m/z | Relative Intensity | Assignment |
| 196 | Moderate | [M]⁺ (Molecular Ion) |
| 165 | High | [M - NHNH₂]⁺ |
| 135 | High | [C₇H₅O₂]⁺ (Dimethoxybenzoyl cation) |
| 107 | Moderate | [C₇H₇O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Interpretation and Causality:
Upon electron ionization, this compound will form a molecular ion ([M]⁺) at m/z 196. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.
-
Molecular Ion: The peak corresponding to the molecular weight of the compound (196 g/mol ) should be observable.
-
Key Fragmentations:
-
Cleavage of the N-N bond is a common fragmentation pathway for hydrazides, leading to the loss of the NHNH₂ radical and the formation of a stable dimethoxybenzoyl cation at m/z 165.
-
Subsequent loss of formaldehyde (CH₂O) from the methoxy groups can lead to further fragmentation.
-
Loss of the entire hydrazide group can also occur.
-
Mass Spectrometry Workflow Diagram:
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound, ensuring the integrity and accuracy of their scientific investigations. The detailed protocols and workflow diagrams offer a practical framework for obtaining and analyzing the spectroscopic data.
References
-
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
-
AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of 2,3-dimethoxybenzoic acid (A). Retrieved from [Link]
Sources
The Architectural Blueprint of a Promising Scaffold: A Technical Guide to the Crystal Structure of 2,3-Dimethoxybenzohydrazide Derivatives
Abstract
Hydrazide-hydrazone derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of pharmacological activities. Within this vast family, 2,3-dimethoxybenzohydrazide derivatives have emerged as a particularly promising scaffold, with applications ranging from antimicrobial to anticancer agents. The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is paramount in dictating their biological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the crystal structure of this compound derivatives. We will delve into the synthesis, crystallographic analysis, and computational modeling of these compounds, offering field-proven insights into the causal relationships between molecular architecture and function. This document is designed to be a self-validating system, where the described protocols and analyses provide a robust framework for the rational design of novel therapeutics.
Introduction: The Significance of the this compound Scaffold
Benzohydrazide derivatives are a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the hydrazone moiety (-CO-NH-N=CH-) is a key pharmacophore that allows these molecules to interact with various biological targets. The 2,3-dimethoxy substitution pattern on the benzohydrazide core offers a unique combination of steric and electronic properties that can be fine-tuned to optimize drug-like characteristics.
The methoxy groups at the 2 and 3 positions of the benzene ring can influence the molecule's conformation, solubility, and ability to form hydrogen bonds, all of which are critical for its interaction with biological macromolecules. Understanding the precise spatial arrangement of these functional groups through single-crystal X-ray diffraction is therefore not merely an academic exercise but a critical step in the structure-based design of new and more effective therapeutic agents. This guide will provide a comprehensive overview of the methodologies and interpretations essential for elucidating and understanding the crystal structure of this important class of compounds.
Synthesis and Crystallization: From Precursors to High-Quality Crystals
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The general synthetic route to this compound derivatives is a robust and well-established process.
Synthetic Pathway
The synthesis typically proceeds via a two-step reaction. The first step involves the esterification of 2,3-dimethoxybenzoic acid, followed by hydrazinolysis of the resulting ester to yield this compound. This intermediate is then condensed with a variety of substituted aldehydes or ketones to afford the final hydrazone derivatives.
The Methoxy Group: A Subtle Architect of Potency in Benzohydrazide Scaffolds
An In-depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Benzohydrazide Core and the Quest for Potency
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, celebrated for its structural simplicity and remarkable therapeutic versatility.[1][2] This privileged structure, characterized by a benzene ring linked to a hydrazide moiety (-CONHNH₂), serves as the foundation for a vast array of derivatives exhibiting potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] However, the core itself is merely a starting point. The true art and science of drug design lie in the strategic modification of this scaffold to enhance potency, selectivity, and pharmacokinetic profiles.
This guide moves beyond a general overview to focus on a single, yet profoundly influential, substituent: the methoxy group (-OCH₃). We will dissect the nuanced roles this seemingly simple functional group plays in modulating the biological activity of benzohydrazide derivatives. By understanding the underlying physicochemical principles and examining specific structure-activity relationships (SAR), researchers can better rationalize experimental designs and accelerate the development of next-generation therapeutics.
The Physicochemical Influence of the Methoxy Group
The profound impact of the methoxy group stems from a unique combination of electronic, steric, and lipophilic properties. Its role is not monolithic; it is context-dependent, varying with its position and number on the aromatic rings.
-
Electronic Effects : The methoxy group is a powerful electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, while also exerting a moderate electron-withdrawing inductive effect (-I effect). In most positions (notably ortho and para), the resonance effect dominates, increasing electron density in the aromatic ring. This electronic modulation can directly influence how the molecule interacts with biological targets, affecting binding affinity and reaction kinetics.
-
Lipophilicity : The addition of a methoxy group generally increases the lipophilicity of a molecule. This is a critical parameter influencing a drug's ability to cross biological membranes, such as the blood-brain barrier or microbial cell walls, thereby directly impacting its absorption, distribution, and overall bioavailability.
-
Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This capability allows for additional, stabilizing interactions with amino acid residues within the active site of a target protein or enzyme, potentially leading to enhanced binding and inhibitory activity.
-
Steric Influence : The physical size of the methoxy group can impose steric hindrance, influencing the molecule's preferred conformation and its ability to fit within a constrained binding pocket. This can be leveraged to improve selectivity for a specific target over off-targets.
Modulating Antimicrobial Activity
The introduction of methoxy groups has been a consistently successful strategy for enhancing the antimicrobial potency of benzohydrazides. The number and placement of these groups are critical for optimizing activity against various bacterial and fungal strains.
Causality in Experimental Design
Researchers often hypothesize that increasing the electron-donating character and lipophilicity of the benzohydrazide will enhance its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes. This leads to the logical design of derivatives with one or more methoxy groups at various positions.
A compelling example is the derivative (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide , which incorporates four methoxy groups across its structure. This compound was found to exhibit significantly greater antibacterial activity against S. aureus and E. coli and antifungal activity against A. niger compared to its analogues with fewer methoxy groups.[5] This suggests a synergistic effect where increased lipophilicity aids cell penetration and the electronic properties of the methoxy groups enhance interaction with the intracellular target.[5]
Furthermore, in the context of tuberculosis research, molecular docking studies have shown that methoxy groups on the phenyl ring can form favorable electrostatic and van der Waals interactions within the active site of Mycobacterium tuberculosis InhA protein, a key enzyme in mycolic acid biosynthesis.[3] This provides a structural basis for the observed antimycobacterial activity.
Quantitative Data: Antimicrobial Activity
The following table summarizes the antimicrobial activity of representative methoxy-substituted benzohydrazides, quantified by the Minimum Inhibitory Concentration (MIC) or zone of inhibition.
| Compound ID | Substitution | Target Organism | Activity (Zone of Inhibition, mm) | Reference |
| T1 | 4-methoxy & 3,4,5-trimethoxy | Staphylococcus aureus | 26 | [5] |
| Escherichia coli | 30 | [5] | ||
| Aspergillus niger | 29 | [5] | ||
| T2 | 4-methoxy & 2-hydroxy-4-methoxy | Staphylococcus aureus | 19 | [5] |
| Escherichia coli | 14 | [5] | ||
| Aspergillus niger | 12 | [5] | ||
| S1 | 4-chloro & 3,4-dimethoxy | E. coli | Moderate Activity | [3] |
| S2 | 4-chloro & 2,5-dimethoxy | E. coli | Moderate Activity | [3] |
Driving Anticancer Potency and Selectivity
In the realm of oncology, the methoxy group has proven to be a pivotal substituent for imparting potent and, crucially, selective anticancer activity to benzohydrazide derivatives.
Causality in Experimental Design
The rationale for incorporating methoxy groups in anticancer drug design often involves targeting specific signaling pathways or enhancing selectivity for cancer cells over normal cells. For instance, dimethoxy derivatives of salicylaldehyde benzoylhydrazone were designed with a methoxy group on both aromatic rings.[6] This design choice was vindicated when the resulting compounds demonstrated potent activity against leukemic cell lines at nanomolar concentrations while showing no toxicity to normal human embryonic kidney (HEK-293) cells, indicating exceptional selectivity.[6]
The position of the methoxy group is paramount. Studies have shown that a methoxy group at the fifth position of salicylaldehyde hydrazones significantly increased cytotoxic activity against the MCF-7 breast cancer cell line.[6] A key mechanism for many of these compounds is the inhibition of critical enzymes in cancer proliferation, such as Epidermal Growth Factor Receptor (EGFR) kinase.[7] Compound H20 , a complex benzohydrazide derivative, showed potent EGFR inhibition (IC₅₀ = 0.08 µM) and corresponding antiproliferative activity against several cancer cell lines.[7]
Quantitative Data: Anticancer Activity (IC₅₀)
| Compound ID | Methoxy Position(s) | Cell Line | IC₅₀ (µM) | Reference |
| H20 | Naphthalene moiety | A549 (Lung) | 0.46 | [7] |
| MCF-7 (Breast) | 0.29 | [7] | ||
| HeLa (Cervical) | 0.15 | [7] | ||
| HepG2 (Liver) | 0.21 | [7] | ||
| 4d | p-methoxycinnamoyl | T47D (Breast) | 200 (0.2 x 10⁶ nM) | [8][9] |
Enhancing Antioxidant and Antiglycation Activities
Methoxy-substituted benzohydrazides are also effective agents for mitigating oxidative stress and glycation, processes implicated in aging and diabetic complications.
The electron-donating nature of the methoxy group can stabilize the radical species formed during the scavenging of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), thereby enhancing antioxidant activity.[5] Studies consistently show that the antioxidant capacity of benzohydrazides increases with the number of methoxy groups present in the molecule.[5]
In the context of diabetes, glycation is a non-enzymatic process where reducing sugars damage proteins, leading to Advanced Glycation End-products (AGEs). A series of 4-methoxybenzoylhydrazones demonstrated significant antiglycation activity, with several compounds proving more potent than the standard inhibitor, rutin.[10][11] This activity is crucial for developing drugs to prevent long-term diabetic complications.
Quantitative Data: Antiglycation Activity
| Compound ID | Substitution on Phenyl Ring | Antiglycation IC₅₀ (µM) | Reference |
| 1 | 2,3,4-trihydroxy | 216.52 ± 4.2 | [10][11] |
| 6 | 2,4-dihydroxy | 227.75 ± 0.53 | [10][11] |
| 7 | 3,5-dihydroxy | 242.53 ± 6.1 | [10][11] |
| 11 | 4-hydroxy | 287.79 ± 1.59 | [10][11] |
| Rutin (Std.) | - | 294.46 ± 1.50 | [10][11] |
Structure-Activity Relationship (SAR) Summary
The collective evidence points to a clear SAR where the methoxy group acts as a key tuning element.
Caption: General SAR of methoxy-substituted benzohydrazides.
-
Position Matters : Para and ortho substitutions often have a more pronounced effect on activity due to the direct influence of the resonance effect on the core structure.
-
Multiple Substitutions : Increasing the number of methoxy groups often correlates with increased antimicrobial and antioxidant activity, likely due to enhanced lipophilicity and electron-donating capacity.[5]
-
Synergy with Other Groups : The effect of a methoxy group can be amplified or modulated by the presence of other substituents, such as hydroxyl or halogen groups. For example, in antiglycation activity, the position of a hydroxyl group relative to the methoxy group is a critical determinant of potency.[10]
Experimental Protocols: A Self-Validating System
Trustworthy research relies on robust and reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of methoxy-substituted benzohydrazides.
Protocol 1: Synthesis of N'-(4-methoxybenzylidene)-4-methoxybenzohydrazide
This two-step protocol is a standard and reliable method for producing benzohydrazide derivatives. The logic is to first create the nucleophilic hydrazide and then condense it with an electrophilic aldehyde.
Caption: Workflow for the synthesis of a methoxy-substituted benzohydrazide.
Step 1: Synthesis of 4-Methoxybenzohydrazide [10][12]
-
Reaction Setup : In a 250 mL round-bottomed flask, combine methyl 4-methoxybenzoate (0.1 mol, 1 eq) and hydrazine hydrate (0.2 mol, 2 eq).
-
Reflux : Add a magnetic stir bar and fit the flask with a reflux condenser. Heat the mixture to reflux using a heating mantle and stir for 4-6 hours.
-
Monitoring : Monitor the reaction's completion using Thin Layer Chromatography (TLC), eluting with a 7:3 ethyl acetate:hexane mixture. The disappearance of the starting ester spot indicates completion.
-
Isolation : Cool the reaction mixture to room temperature. A white solid precipitate should form. Pour the mixture into 100 mL of ice-cold distilled water to facilitate further precipitation.
-
Purification : Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water. Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 4-methoxybenzohydrazide as white crystals.
-
Validation : Confirm the structure using FT-IR (presence of N-H stretches, disappearance of ester C-O) and ¹H-NMR. Determine the melting point.
Step 2: Synthesis of N'-(4-methoxybenzylidene)-4-methoxybenzohydrazide [12][13]
-
Dissolution : Dissolve the synthesized 4-methoxybenzohydrazide (0.05 mol, 1 eq) in 50 mL of absolute ethanol in a round-bottomed flask. Gentle warming may be required.
-
Addition of Aldehyde : To this solution, add an equimolar amount of 4-methoxybenzaldehyde (0.05 mol, 1 eq).
-
Catalysis (Optional but Recommended) : Add 2-3 drops of glacial acetic acid or concentrated hydrochloric acid to catalyze the condensation reaction.
-
Reaction : Stir the mixture at room temperature for 2-4 hours or reflux for 30-60 minutes. The formation of a precipitate is a strong indicator of product formation.
-
Isolation and Purification : Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted aldehyde.
-
Validation : Dry the final product. Confirm its structure and purity via FT-IR, ¹H-NMR, and Mass Spectrometry. Determine the final melting point.
Protocol 2: Evaluation of Antioxidant Activity (DPPH Assay)
This protocol provides a quantitative measure of the compound's ability to scavenge free radicals, a key indicator of antioxidant potential.
Caption: Workflow for the DPPH radical scavenging assay.
-
Preparation of Reagents : Prepare a 0.002% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the synthesized benzohydrazide compounds and a standard antioxidant (e.g., ascorbic acid) in methanol or DMSO.[5]
-
Assay : In a series of test tubes, add 1 mL of the DPPH solution to 1 mL of various concentrations of the test compounds (e.g., 10, 25, 50, 100 µg/mL).
-
Control/Blank : A blank sample consists of 1 mL of methanol and 1 mL of the test compound solution. The negative control consists of 1 mL of the DPPH solution and 1 mL of methanol.
-
Incubation : Vigorously shake all tubes and incubate them at room temperature in the dark for 30 minutes.
-
Measurement : Measure the absorbance (A) of each solution at approximately 517 nm using a UV-Vis spectrophotometer.
-
Calculation : Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
-
IC₅₀ Determination : Plot the percentage of scavenging activity against the concentration of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from this graph. A lower IC₅₀ value indicates higher antioxidant activity.[14]
Conclusion and Future Perspectives
The methoxy group is far more than a simple substituent; it is a strategic tool for fine-tuning the biological profile of benzohydrazide derivatives. Through a combination of electronic, lipophilic, and steric effects, it profoundly influences interactions with biological targets, leading to enhanced antimicrobial, anticancer, and antioxidant activities. The structure-activity relationships discussed herein underscore the importance of rational design, where the precise placement and number of methoxy groups are critical for achieving desired therapeutic outcomes.
Future research should focus on synthesizing novel derivatives with unique methoxy substitution patterns, including their combination with other functional groups to explore synergistic effects. Promising compounds identified through in vitro screens must be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. Ultimately, a deep and causal understanding of how the methoxy group architects potency will continue to guide the development of benzohydrazide-based drugs to address pressing global health challenges.
References
-
Benita Sherine H, et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18):44-50. [Link]
-
Jayachandran E, et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(12):123-131. [Link]
-
Kumari D, & Bansal H. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(8): 543-550. [Link]
-
Lestari, D. D., & Kusrini, D. (2022). Effect of para (p) Position Methoxy Group on The Synthesis of Benzohydrazide Derivatives from Methylbenzoate Starting Material. Berkala Ilmiah Kimia Farmasi, 9(2), 56-65. [Link]
-
Karczmarzyk, Z., et al. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 28(5), 2343. [Link]
-
Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. [Link]
-
Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. [Link]
-
Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1593. [Link]
-
Yıldırım, S., et al. (2020). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 25(21), 5038. [Link]
-
Anonymous. (2023). A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. VIVA-Tech International Journal for Research and Innovation, 1(6). [Link]
-
Request PDF. (n.d.). New 4-Methanesulfonyloxy Benzohydrazide Derivatives as Potential Antioxidant and Carbonic Anhydrase I and II Inhibitors: Synthesis, Characterization, Molecular Docking, Dynamics & ADME Studies. ResearchGate. [Link]
-
Suzana, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Pharmaceutical and Clinical Research. [Link]
-
Siswandono, S., et al. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Indonesian Journal of Pharmacy, 27(2), 97-105. [Link]
-
Georgiev, M., et al. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia, 71, 1-11. [Link]
-
Pejin, B., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Royal Society Open Science, 9(6), 220222. [Link]
-
Ali, B. G., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Molecules, 26(3), 648. [Link]
-
Wang, S. F., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(5), 656. [Link]
-
Köysal, Z., et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies. Turkish Journal of Chemistry, 46(1), 212-229. [Link]
-
Saleh, M. I., et al. (2020). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2237(1), 020038. [Link]
-
Kumar, D., et al. (2024). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Polycyclic Aromatic Compounds. [Link]
-
Siswandono, S., et al. (2016). Syntheses, molecular docking study and anticancer activity examination of p-methoxycinnamoyl hydrazides. ResearchGate. [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. viva-technology.org [viva-technology.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Effect of para (p) Position Methoxy Group on The Synthesis of Benzohydrazide Derivatives from Methylbenzoate Starting Material | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
2,3-Dimethoxybenzohydrazide: A Versatile Scaffold for the Synthesis of Novel Bioactive Agents
An In-Depth Technical Guide for Drug Development Professionals
As a cornerstone in medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2,3-Dimethoxybenzohydrazide has emerged as a particularly valuable scaffold, prized for its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives.[1][2][3] This guide offers a senior application scientist's perspective on the synthesis, reactivity, and application of this versatile intermediate, providing field-proven insights and detailed protocols for researchers in organic synthesis and drug discovery.
Core Attributes and Strategic Importance
This compound is an aromatic hydrazide characterized by a benzene ring substituted with two adjacent methoxy groups and a hydrazide functional group (-CONHNH₂). The strategic importance of this molecule lies in the synergistic interplay of its structural features:
-
The Hydrazide Moiety: This functional group is a reactive hub, readily undergoing condensation reactions with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-C=O).[4] This reliability makes it a linchpin in combinatorial chemistry and library synthesis.
-
The Dimethoxy Phenyl Ring: The 2,3-dimethoxy substitution pattern influences the molecule's electronic properties and conformational preferences. These methoxy groups can act as hydrogen bond acceptors and participate in crucial interactions with biological targets, often enhancing the potency and modulating the selectivity of the final compound.[5]
-
Bioactivity of Derivatives: The resulting hydrazone derivatives are a well-established class of compounds possessing a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4][6][7]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for any synthetic campaign.
| Property | Value | Source |
| Chemical Name | This compound | [8][9] |
| CAS Number | 321195-74-8 | [8][9] |
| Molecular Formula | C₉H₁₂N₂O₃ | PubChem |
| Molecular Weight | 196.20 g/mol | PubChem |
| Appearance | Solid | [8] |
| Melting Point | Not specified; precursor 2,3-dimethoxybenzaldehyde melts at 48-52 °C | [10] |
Synthesis of the Core Building Block
The preparation of this compound is typically achieved through a reliable and straightforward two-step process starting from 2,3-dimethoxybenzoic acid. This process involves an initial esterification followed by hydrazinolysis.
Synthetic Pathway Overview
The overall transformation leverages classic, high-yielding reactions, making the building block readily accessible in a laboratory setting.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of Benzohydrazides
This generalized protocol, adapted from established methodologies for similar structures, can be applied for the synthesis of this compound.[11]
Step 1: Esterification of 3,4-Dimethoxybenzoic Acid Causality: The carboxylic acid is first converted to an ester to create a more reactive electrophile for the subsequent nucleophilic attack by hydrazine. Sulfuric acid acts as a catalyst to accelerate this process.
-
Reaction Setup: To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester derivative, which can often be used in the next step without further purification.
Step 2: Hydrazinolysis of the Ester Causality: Hydrazine hydrate is a potent nucleophile that readily attacks the carbonyl carbon of the ester, displacing the methoxy group to form the stable hydrazide. Ethanol serves as a suitable solvent for both reactants.
-
Reaction Setup: Dissolve the methyl ester (1.0 eq) in ethanol (10 volumes) in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq) to the solution and equip the flask with a condenser.
-
Heating: Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The product, 3,4-dimethoxybenzohydrazide, will typically precipitate as a white solid.[11]
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.
Application in the Synthesis of Bioactive Hydrazones
The primary utility of this compound is its role as a precursor to N'-substituted hydrazones, a class of compounds rich in pharmacological potential.
General Reaction Scheme: Hydrazone Formation
The condensation of the hydrazide with an aldehyde or ketone is the gateway to a vast chemical space of potential drug candidates. This reaction is typically acid-catalyzed.
Caption: General condensation reaction to form hydrazones.
Case Study: Synthesis of Antimicrobial Agents
Derivatives of dimethoxybenzohydrazide have shown significant promise as antimicrobial agents.[11] By condensing the core building block with various aromatic aldehydes, researchers can systematically probe structure-activity relationships (SAR).
Workflow: From Synthesis to Biological Evaluation
Caption: Workflow for antimicrobial drug discovery.
Experimental Protocol: Synthesis of (E)-N'-(4-chlorobenzylidene)-2,3-dimethoxybenzohydrazide This protocol is a representative example of the synthesis of a bioactive hydrazone.
-
Reactant Preparation: In a 50 mL flask, dissolve this compound (1 mmol, 1.0 eq) in 15 mL of ethanol. In a separate beaker, dissolve 4-chlorobenzaldehyde (1 mmol, 1.0 eq) in 10 mL of ethanol.
-
Reaction Initiation: Add the aldehyde solution to the hydrazide solution with stirring. Add 2-3 drops of concentrated hydrochloric acid as a catalyst. Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide.
-
Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. The formation of the product is often indicated by the appearance of a precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by washing with petroleum ether. Dry the purified product in a vacuum desiccator.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[1][12]
Structural Insights from Crystallography
X-ray crystallography studies on hydrazone derivatives provide invaluable, high-resolution data on their three-dimensional structure, which is critical for understanding their interaction with biological targets. Studies on compounds structurally related to this compound derivatives reveal key consistent features:
-
Planarity and Configuration: The hydrazone molecule typically adopts an E configuration with respect to the C=N double bond.[13][14] The molecule is often relatively planar, though the dihedral angle between the two aromatic rings can vary depending on the substituents.[13][14][15]
-
Intramolecular Hydrogen Bonding: A common feature is the formation of an intramolecular hydrogen bond between the N-H proton of the hydrazide and a nearby oxygen or nitrogen atom, which forms a stable six-membered ring (an S(6) ring motif).[13][14][15]
-
Intermolecular Interactions: In the crystal lattice, molecules are often linked by intermolecular N-H···O or O-H···O hydrogen bonds, forming chains or more complex three-dimensional networks.[13][14][16] These interactions are crucial for crystal packing and can inform the design of solid-state formulations.
Future Outlook and Conclusion
This compound is a proven and highly effective building block in the synthesis of pharmacologically active compounds. Its straightforward synthesis and versatile reactivity, centered on the formation of the hydrazone linkage, provide a reliable platform for generating large libraries of diverse molecules.
The continued exploration of derivatives built from this scaffold is a promising avenue for the discovery of new therapeutic agents, particularly in the fields of antimicrobial and anticancer research. Future work should focus on expanding the diversity of the aldehyde and ketone reaction partners and employing computational docking studies to guide the rational design of next-generation inhibitors with enhanced potency and specificity.
References
- This compound | 321195-74-8. ChemicalBook.
- N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide.
- (E)-N′-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide.
- Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)
- N′-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide.
- Crystal structure of 2,3-DMBz showing the orientation of the methoxy groups.
- This compound | CAS 321195-74-8. Chemical-Suppliers.
- Synthesis, characterization and biological applications of substituted benzohydrazide deriv
- Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry.
- (E)-2,4-Dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate.
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Comparative Efficacy of Benzohydrazide Derivatives: A Guide to Biological Activity. BenchChem.
- A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. PubMed.
- 2,3-Dimethoxybenzaldehyde | 86-51-1. ChemicalBook.
- Benzohydrazides: As potential bio-active agents.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 321195-74-8 [chemicalbook.com]
- 9. This compound | CAS 321195-74-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. 2,3-Dimethoxybenzaldehyde | 86-51-1 [chemicalbook.com]
- 11. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N′-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (E)-N′-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (E)-2,4-Dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
The Benzohydrazide Scaffold: A Journey from Tuberculosis to Targeted Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The history of medicinal chemistry is rich with examples of simple organic scaffolds that have given rise to a diverse array of therapeutic agents. Among these, the substituted benzohydrazide core stands out as a privileged structure, a testament to the power of chemical modification in unlocking profound biological activity. What began with a serendipitous discovery in the fight against tuberculosis has blossomed into a sprawling field of research, with benzohydrazide derivatives demonstrating remarkable potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of substituted benzohydrazides, offering insights into their synthesis, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic efficacy.
The Genesis: Isoniazid and the Dawn of Antitubercular Therapy
The story of substituted benzohydrazides is inextricably linked to the development of one of the most important drugs in the history of medicine: isoniazid. In the mid-20th century, tuberculosis was a global health crisis with limited treatment options.[3] The discovery of isoniazid's potent and specific activity against Mycobacterium tuberculosis was a watershed moment, transforming the prognosis for millions of patients.[4]
The synthesis of isoniazid, or isonicotinic acid hydrazide, is a relatively straightforward process, typically involving the condensation of isonicotinic acid ester with hydrazine hydrate.[5]
Experimental Protocol: Synthesis of Isoniazid
Objective: To synthesize isoniazid from isonicotinic acid.
Materials:
-
Isonicotinic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80%)
-
Reflux condenser
-
Heating mantle
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
Step 1: Esterification of Isonicotinic Acid
-
In a round-bottom flask, suspend isonicotinic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours to form ethyl isonicotinate.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the ethyl isonicotinate with an organic solvent (e.g., diethyl ether) and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl isonicotinate.
Step 2: Hydrazinolysis of Ethyl Isonicotinate
-
Dissolve the crude ethyl isonicotinate in ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Reflux the mixture for 2-3 hours.
-
Upon cooling, isoniazid will precipitate out of the solution as a white crystalline solid.
-
Filter the solid, wash with cold ethanol, and dry to obtain pure isoniazid.
Caption: General synthetic scheme for Isoniazid.
Beyond Tuberculosis: The Diversification of Benzohydrazide Therapeutics
The remarkable success of isoniazid spurred chemists to explore the therapeutic potential of the broader benzohydrazide scaffold. By systematically modifying the aromatic ring and the hydrazide moiety, researchers have unlocked a wide spectrum of biological activities.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant area of investigation has been the development of substituted benzohydrazides as anticancer agents.[6] These compounds have been shown to exert their effects through various mechanisms, most notably the inhibition of key signaling pathways involved in cell proliferation and survival.
One of the most promising targets for benzohydrazide-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[7] Several novel benzohydrazide derivatives containing dihydropyrazole moieties have demonstrated potent EGFR inhibitory activity, leading to significant antiproliferative effects in cancer cell lines.[7][8]
Caption: Mechanism of action for some anticancer benzohydrazides.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of a substituted benzohydrazide on a cancer cell line.[9]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Substituted benzohydrazide compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzohydrazide compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Substituted benzohydrazides have emerged as promising candidates, with studies demonstrating their ability to modulate key inflammatory pathways.[11]
Some benzohydrazide derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12] The mechanism of action for some of these compounds involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[12]
Caption: Anti-inflammatory mechanism of certain benzohydrazides.
Antimicrobial Activity: A Broadening Spectrum
While isoniazid remains a cornerstone of tuberculosis treatment, the emergence of drug-resistant strains has necessitated the search for new antimicrobial agents. Research into other substituted benzohydrazides has revealed a broad spectrum of activity against various bacteria and fungi.[13]
The antimicrobial efficacy of these compounds is often evaluated using standard methods such as the Kirby-Bauer disk diffusion susceptibility test.[14][15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)
Objective: To determine the susceptibility of a microorganism to a substituted benzohydrazide.[16]
Materials:
-
Bacterial or fungal culture
-
Mueller-Hinton agar plates
-
Sterile swabs
-
Filter paper disks impregnated with the benzohydrazide compound at a known concentration
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Aseptically place the filter paper disks containing the benzohydrazide compound onto the surface of the agar.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).
-
Compare the zone diameter to established standards to determine if the microorganism is susceptible, intermediate, or resistant to the compound.
Structure-Activity Relationships (SAR): The Key to Rational Drug Design
The therapeutic potential of substituted benzohydrazides is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.
Table 1: General Structure-Activity Relationships of Substituted Benzohydrazides
| Therapeutic Area | Key Structural Features Influencing Activity |
| Antimicrobial | The nature and position of substituents on the benzoyl ring significantly impact activity. Electron-withdrawing groups can enhance activity against certain strains. The hydrazone linkage is often crucial for activity.[13] |
| Anticancer | The presence of specific heterocyclic moieties, such as dihydropyrazoles, can confer potent EGFR inhibitory activity. The substitution pattern on the aromatic rings influences binding to the target enzyme.[7] |
| Anti-inflammatory | The introduction of certain functional groups can modulate activity. For example, the presence of a 1,2,3-triazole moiety has been shown to enhance anti-inflammatory effects.[12] |
Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to develop predictive models that correlate the physicochemical properties of benzohydrazide derivatives with their biological activities.[17][18][19][20][21] These models are invaluable tools for virtual screening and the design of novel compounds with improved therapeutic profiles.
Conclusion and Future Perspectives
The journey of substituted benzohydrazides from a single, life-saving antitubercular drug to a diverse class of therapeutic candidates is a compelling narrative of scientific discovery and innovation. The versatility of the benzohydrazide scaffold, coupled with our increasing understanding of its structure-activity relationships and mechanisms of action, continues to drive the development of novel agents for a wide range of diseases. As we move forward, the integration of computational modeling, high-throughput screening, and advanced biological assays will undoubtedly accelerate the discovery of the next generation of benzohydrazide-based therapeutics, offering new hope for patients worldwide.
References
-
Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Available at: [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 543-550. Available at: [Link]
-
ResearchGate. (2025). Synthesis of benzohydrazide derivatives. Available at: [Link]
-
Der Pharma Chemica. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(10), 346-354. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(1), 471-479. Available at: [Link]
-
PubMed. (2018). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1145-1151. Available at: [Link]
-
AIP Publishing. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Conference Proceedings, 1823, 020059. Available at: [Link]
-
Frontiers. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 21359. Available at: [Link]
-
ResearchGate. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Available at: [Link]
-
Cold Spring Harbor Perspectives in Medicine. (2015). Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Cold Spring Harbor Perspectives in Medicine, 5(5), a021153. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 24(13), 10854. Available at: [Link]
-
PubMed. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
PubMed. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Available at: [Link]
-
IJCRT.org. (2025). Design And Computational Evaluation Of Anti- Diabetic Potential Of Substituted Benzohydrazides. International Journal of Creative Research Thoughts. Available at: [Link]
-
ResearchGate. (2025). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Available at: [Link]
-
Brieflands. (2012). Discovery of New Drugs Against Tuberculosis: History Guides. International Journal of Health Policy and Management, 1(2), 141-143. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing. In: StatPearls. StatPearls Publishing. Available at: [Link]
-
AIP Publishing. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Conference Proceedings, 1823, 020059. Available at: [Link]
-
MDPI. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Pharmaceuticals, 16(7), 919. Available at: [Link]
-
ResearchGate. (2011). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1095. Available at: [Link]
-
PubMed. (2011). Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 515-523. Available at: [Link]
-
ResearchGate. (2020). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. Available at: [Link]
-
Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]
-
ResearchGate. (2023). Guideline for anticancer assays in cells. Available at: [Link]
-
MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1369. Available at: [Link]
-
OIE. (2008). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
ResearchGate. (2025). Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Molecules, 23(11), 2959. Available at: [Link]
-
Frontiers. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 13, 989397. Available at: [Link]
-
MDPI. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 679. Available at: [Link]
-
ResearchGate. (2023). Hydrazone, Benzohydrazones and Isoniazid-Acylhydrazones as Potential Antituberculosis Agents. Available at: [Link]
-
PubMed. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1095. Available at: [Link]
-
PubMed. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1221, 237-246. Available at: [Link]
-
PubMed. (2015). A Quantitative Structure-Activity Relationship (QSAR) Study of Some Diaryl Urea Derivatives of B-RAF Inhibitors. Letters in Drug Design & Discovery, 12(4), 284-293. Available at: [Link]
-
YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
AIP Publishing. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Conference Proceedings, 1823, 020059. Available at: [Link]
-
PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Biosciences, 43(3), 575-587. Available at: [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. brieflands.com [brieflands.com]
- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR… [ouci.dntb.gov.ua]
- 8. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 12. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asm.org [asm.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ijcrt.org [ijcrt.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Schiff Bases from 2,3-Dimethoxybenzohydrazide: A Comprehensive Guide for Drug Discovery
Foreword: The Versatility of Schiff Bases in Medicinal Chemistry
Schiff bases, characterized by the azomethine (-C=N-) functional group, represent a cornerstone in the edifice of medicinal chemistry. Their synthetic accessibility, structural diversity, and wide array of biological activities have positioned them as privileged scaffolds in the quest for novel therapeutic agents.[1][2] The formation of a Schiff base, typically through the condensation of a primary amine with a carbonyl compound, is a robust and versatile reaction, allowing for the facile generation of extensive compound libraries.[3] This application note provides a detailed exploration of the synthesis of Schiff bases derived from 2,3-dimethoxybenzohydrazide, a promising starting material for generating molecules with potential applications in drug development. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and potential biological significance of these compounds.
The Strategic Importance of the 2,3-Dimethoxybenzoyl Moiety
The selection of this compound as a precursor is a strategic one. The methoxy groups (-OCH₃) are known to be important pharmacophoric features in many biologically active molecules. Their electronic and steric properties can significantly influence the pharmacokinetic and pharmacodynamic profile of a compound. Specifically, the dimethoxy substitution pattern on the benzene ring can enhance lipophilicity, which may improve membrane permeability, and can also engage in specific hydrogen bonding interactions with biological targets. Furthermore, the hydrazide functional group (-CONHNH₂) provides a nucleophilic center for the Schiff base condensation and introduces an additional site for potential coordination with metal ions, a property often exploited in the design of metallodrugs.
The Chemistry of Schiff Base Formation: A Mechanistic Overview
The synthesis of Schiff bases from hydrazides and aldehydes or ketones is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of the hydrazide then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields the stable imine or azomethine group characteristic of a Schiff base.
dot
Sources
- 1. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Evaluation of anticancer and antimicrobial activities of some Schiff bases derivatives | Al-Kitab Journal for Pure Sciences [isnra.net]
Application Notes and Protocols: Synthesis of Novel Hydrazone Derivatives from 2,3-Dimethoxybenzohydrazide and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of hydrazone derivatives through the condensation reaction of 2,3-dimethoxybenzohydrazide with various aldehydes. Hydrazones are a pivotal class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1][2] The presence of the azomethine group (-C=N-NH-) is crucial for their biological activity.[3] This document outlines the reaction mechanism, a detailed step-by-step experimental protocol, methods for purification and characterization, and key considerations for optimizing the synthesis. The information presented is intended to enable researchers in drug discovery and development to efficiently synthesize and explore novel chemical entities based on the this compound scaffold.
Introduction: The Significance of Hydrazones in Medicinal Chemistry
The hydrazone moiety is a versatile pharmacophore that has garnered significant attention in the field of drug discovery.[2] Hydrazones are organic compounds characterized by the structure R¹R²C=NNH₂, formed by the reaction of aldehydes or ketones with hydrazine derivatives.[4] Their synthetic accessibility and the modular nature of their synthesis, allowing for the introduction of diverse structural motifs, make them an attractive scaffold for the development of new therapeutic agents.[2]
The biological activity of hydrazones is often attributed to their ability to form stable complexes with metal ions, interact with various enzymes and receptors, and participate in hydrogen bonding.[2] Furthermore, the hydrazone linkage can be designed to be stable at physiological pH but labile under the acidic conditions found in specific cellular compartments like lysosomes, enabling targeted drug release.[4]
The starting material, this compound, provides a unique structural framework. The methoxy groups can influence the electronic properties and conformation of the final hydrazone derivatives, potentially modulating their biological activity and pharmacokinetic properties. This guide provides a robust protocol for the synthesis of a library of novel hydrazone compounds by reacting this compound with a variety of aldehydes.
Reaction Mechanism and Principles
The formation of a hydrazone from a hydrazide and an aldehyde is a classic condensation reaction that proceeds in two main stages: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by an acid.[3][5]
Step 1: Nucleophilic Addition The terminal nitrogen atom of the hydrazide, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
Step 2: Dehydration The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable hydrazone product with a carbon-nitrogen double bond (azomethine group). The acid catalyst protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).
Below is a diagram illustrating the general reaction mechanism:
Caption: General mechanism for hydrazone formation.
Experimental Protocol
This protocol provides a general method for the synthesis of hydrazones from this compound and a representative aldehyde. The reaction conditions may require optimization for different aldehyde substrates.
Materials and Reagents
-
This compound
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, etc.)
-
Ethanol or Methanol (reagent grade)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel and flask)
Step-by-Step Synthesis Procedure
The following workflow diagram outlines the key steps of the synthesis:
Caption: Experimental workflow for hydrazone synthesis.
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol. Add the desired aldehyde (1.0-1.1 equivalents) to this solution.
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyst facilitates the reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.
-
Reaction under Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the aldehyde, typically ranging from 2 to 6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
-
Isolation of the Crude Product: Once the reaction is complete, cool the mixture to room temperature. In many cases, the hydrazone product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation. The solid product is then collected by vacuum filtration.
-
Purification: The collected crude product should be washed with cold ethanol or water to remove any unreacted starting materials and the catalyst. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: The structure and purity of the synthesized hydrazone should be confirmed using standard analytical techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry.
Quantitative Data Summary
The following table provides a general summary of the quantitative parameters for the synthesis. These may need to be adjusted for specific substrates.
| Parameter | Value | Notes |
| Stoichiometry (Hydrazide:Aldehyde) | 1 : 1 to 1 : 1.1 | A slight excess of the aldehyde can help drive the reaction to completion. |
| Solvent Volume | 10-20 mL per gram of hydrazide | Ensure complete dissolution of reactants at reflux temperature. |
| Catalyst Amount | 2-3 drops | Glacial acetic acid is a common and effective catalyst. |
| Reaction Temperature | Reflux | Typically the boiling point of the solvent (e.g., ethanol ~78 °C). |
| Reaction Time | 2 - 6 hours | Monitor by TLC to determine the optimal time. |
| Expected Yield | 70 - 95% | Yield is dependent on the specific aldehyde used and purification method. |
Safety Precautions
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
-
Aldehydes can be irritants and sensitizers; avoid inhalation and skin contact.
-
Handle glacial acetic acid with care as it is corrosive.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive aldehyde, insufficient heating, or catalyst | Check the purity of the aldehyde. Ensure the reaction is at a proper reflux. Add a bit more catalyst. |
| Multiple spots on TLC | Side reactions or impurities in starting materials | Purify the starting materials. Optimize reaction time to minimize side product formation. |
| Product does not precipitate | High solubility in the reaction solvent | Reduce the solvent volume by rotary evaporation. Try adding the reaction mixture to cold water to induce precipitation. |
| Oily product obtained | Impurities or low melting point of the product | Try to triturate the oil with a non-polar solvent like hexane to induce solidification. Column chromatography may be necessary. |
Conclusion
The protocol described in these application notes provides a reliable and efficient method for the synthesis of novel hydrazone derivatives from this compound and various aldehydes. This synthetic strategy offers a straightforward entry into a class of compounds with significant potential in drug discovery and development. The versatility of this reaction allows for the creation of diverse chemical libraries for biological screening, paving the way for the identification of new therapeutic leads.
References
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. Available at: [Link]
-
Hydrazone: A promising pharmacophore in medicinal chemistry - Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Hydrazone - Wikipedia. Available at: [Link]
-
The synthesis and properties of some hydrazines - Aston Research Explorer. Available at: [Link]
-
The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed. Available at: [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. Available at: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. Available at: [Link]
-
The Use of Hydrazones for Biomedical Applications - ResearchGate. Available at: [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. - ResearchGate. Available at: [Link]
Sources
Application Notes & Protocols: 2,3-Dimethoxybenzohydrazide as a Scaffold for Heterocyclic Synthesis in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2,3-dimethoxybenzohydrazide as a pivotal starting material for the synthesis of medicinally relevant heterocyclic compounds. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind the synthesis of key five-membered heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles. Detailed, field-tested protocols are provided for each synthetic pathway, accompanied by workflow diagrams and data tables to support researchers, medicinal chemists, and drug development professionals in their work. The inherent value of the 2,3-dimethoxy substitution pattern is discussed in the context of modulating the physicochemical properties of the final bioactive molecules.
Introduction: The Strategic Value of this compound
This compound is a highly versatile and synthetically accessible building block in medicinal chemistry. Its utility stems from two key structural features:
-
The Hydrazide Moiety (-CONHNH₂): This functional group is a powerful nucleophile and a linchpin for cyclization reactions. The presence of two adjacent nitrogen atoms and a carbonyl group provides a ready-made framework for constructing a variety of nitrogen-containing heterocycles.
-
The 2,3-Dimethoxy Phenyl Ring: The methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring and the overall electronic properties of the final molecule. More importantly, these groups can serve as critical hydrogen bond acceptors and influence the lipophilicity and metabolic stability of a drug candidate, making this scaffold particularly attractive for drug design.
Heterocyclic compounds derived from this precursor are of significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] This guide details the practical synthesis of three major classes of heterocycles from this valuable starting material.
Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[4] The most common and direct route to 2,5-disubstituted 1,3,4-oxadiazoles from a hydrazide involves condensation with a carboxylic acid or its derivative, followed by cyclodehydration.[5][6]
Mechanistic Rationale
The synthesis proceeds via a two-step, one-pot sequence. First, the nucleophilic terminal nitrogen of this compound attacks the electrophilic carbonyl carbon of a second carboxylic acid (or, more efficiently, an acid chloride or anhydride). This acylation step forms a 1,2-diacylhydrazine intermediate. In the second step, a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), facilitates the intramolecular cyclization by eliminating a molecule of water, leading to the formation of the stable aromatic oxadiazole ring.[5]
Experimental Workflow: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Caption: Workflow for 1,3,4-Oxadiazole Synthesis.
Protocol: Synthesis of 2-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,3,4-oxadiazole
-
Acylation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.96 g, 10 mmol) and 4-chlorobenzoic acid (1.57 g, 10 mmol).
-
Cyclization: Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask in a fume hood. The mixture will become warm.
-
Reaction: Gently reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.
-
Isolation: The solid precipitate that forms is collected by vacuum filtration.
-
Purification: Wash the crude solid with copious amounts of cold water. Recrystallize the product from ethanol to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
Representative Data
The following table illustrates typical outcomes for the synthesis of 1,3,4-oxadiazoles from various benzohydrazides using POCl₃ as the cyclodehydrating agent.
| R-Group (from R-COOH) | Reaction Time (h) | Typical Yield (%) |
| Phenyl | 4 | 85-92 |
| 4-Chlorophenyl | 5 | 88-94 |
| 4-Nitrophenyl | 6 | 82-90 |
| 4-Methylphenyl | 4 | 87-95 |
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another class of five-membered heterocycles with a wide array of reported biological activities, particularly as antimicrobial and antifungal agents.[3][7][8] The most prevalent synthetic route from a hydrazide involves the use of carbon disulfide (CS₂) in a basic medium.[9][10]
Mechanistic Rationale
This synthesis begins with the nucleophilic attack of the terminal amine of the hydrazide on the electrophilic carbon of carbon disulfide.[11] In the presence of a strong base like potassium hydroxide (KOH), the resulting dithiocarbamic acid is deprotonated to form a stable potassium dithiocarbazate salt. This intermediate is then induced to cyclize by treatment with a strong acid (e.g., concentrated H₂SO₄), which protonates the sulfur atoms and facilitates the elimination of water to form the 5-substituted-1,3,4-thiadiazole-2-thiol.
Experimental Workflow: Synthesis of 1,3,4-Thiadiazole-2-thiol
Caption: Workflow for 1,3,4-Thiadiazole Synthesis.
Protocol: Synthesis of 5-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazole-2-thiol
-
Salt Formation: Dissolve this compound (1.96 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Add potassium hydroxide (0.62 g, 11 mmol) and stir until it dissolves.
-
Addition of CS₂: Add carbon disulfide (CS₂, 0.9 mL, 15 mmol) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 10-12 hours. The formation of a yellowish precipitate (the potassium dithiocarbazate salt) will be observed.
-
Cyclization: Cool the flask in an ice bath. Add concentrated sulfuric acid (H₂SO₄, 5 mL) dropwise with extreme caution and vigorous stirring. A solid will precipitate.
-
Isolation: After the addition is complete, allow the mixture to stir for another 30 minutes. Pour the contents onto crushed ice. Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral to litmus paper.
-
Purification: Dry the crude product and recrystallize from an ethanol/water mixture to obtain the pure thiadiazole-thiol.
Synthesis of Pyrazole Derivatives
Pyrazoles are fundamental five-membered heterocyclic scaffolds found in numerous FDA-approved drugs, such as Celecoxib.[2] A classic and reliable method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[12][13]
Mechanistic Rationale
The reaction proceeds by the initial condensation of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., acetylacetone) to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The reaction is typically catalyzed by acid.
Experimental Workflow: Synthesis of Pyrazoles
Caption: Workflow for Knorr Pyrazole Synthesis.
Protocol: Synthesis of 1-(2,3-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.96 g, 10 mmol) and acetylacetone (1.1 mL, 11 mmol) in 20 mL of glacial acetic acid.
-
Reaction: Add a few drops of concentrated hydrochloric acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture at reflux for 3-4 hours.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: A solid product will precipitate. If an oil forms, induce solidification by scratching the flask's inner wall with a glass rod. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from ethanol to afford the pure pyrazole derivative.
Conclusion
This compound stands out as a highly effective and versatile scaffold for the synthesis of diverse heterocyclic systems. The protocols detailed herein for the preparation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles are robust, high-yielding, and rely on well-established chemical transformations. The straightforward nature of these syntheses, coupled with the inherent potential for biological activity imparted by these heterocyclic cores, makes this compound an invaluable tool for researchers in drug discovery and medicinal chemistry. The strategic incorporation of the 2,3-dimethoxy moiety provides a valuable handle for fine-tuning the pharmacokinetic properties of new chemical entities.
References
- Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Meanwell, N. A. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Mazimba, O. (n.d.). Antimicrobial activities of heterocycles derived from thienylchalcones. Botswana International University of Science and Technology. Available at: [Link]
-
Asati, V., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Radi, M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Methodologies. Available at: [Link]
-
Khan, I., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Organic Chemistry Research. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]
-
Reddy, G. C., et al. (2014). Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. The Pharma Innovation. Available at: [Link]
-
Kaplancikli, Z. A. (2017). Heterocycle Compounds with Antimicrobial Activity. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Diaz-Ortiz, A., et al. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. University of Castilla-La Mancha. Available at: [Link]
-
Mazimba, O. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. ResearchGate. Available at: [Link]
-
Mazimba, O. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science. Available at: [Link]
-
Naglah, A. M., et al. (2017). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. Available at: [Link]
-
de Oliveira, H. C., et al. (2019). Heterocycle thiazole compounds exhibit antifungal activity through increase in the production of reactive oxygen species in the Cryptococcus neoformans-Cryptococcus gattii species complex. Future Microbiology. Available at: [Link]
-
Kaplancikli, Z. A. (2017). Heterocycle Compounds with Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules. Available at: [Link]
-
Kaur, M., & Kumar, V. (2023). Carbon disulfide (CS2): chemistry and reaction pathways. RSC Advances. Available at: [Link]
Sources
- 1. research.biust.ac.bw [research.biust.ac.bw]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Notes and Protocols for Antimicrobial Screening of 2,3-Dimethoxybenzohydrazide Derivatives
Introduction: The Scientific Rationale for Investigating 2,3-Dimethoxybenzohydrazide Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Benzohydrazide derivatives have emerged as a promising class of compounds due to their diverse biological activities, including significant antimicrobial, anti-inflammatory, and anticancer properties. The core structure, featuring a hydrazide moiety (-CONHNH2), is a key pharmacophore that can be readily modified to generate extensive libraries of derivatives with potentially enhanced potency and selectivity.
The focus of this guide is on a specific subclass: This compound derivatives . The introduction of methoxy groups (-OCH3) at the 2 and 3 positions of the benzene ring is a strategic medicinal chemistry approach. These electron-donating groups can significantly alter the electronic and steric properties of the molecule, potentially influencing its pharmacokinetic profile, target binding affinity, and ultimately, its antimicrobial efficacy. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen these novel derivatives for their antimicrobial potential. The protocols herein are designed to be robust and self-validating, grounded in established principles of antimicrobial susceptibility testing.
Part 1: Foundational Knowledge and Mechanistic Insights
The Benzohydrazide Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The benzohydrazide scaffold is considered a "privileged structure" in medicinal chemistry. This is attributed to its synthetic accessibility and its ability to interact with a variety of biological targets. The core hydrazide group is a versatile hydrogen bonding donor and acceptor, facilitating interactions with enzyme active sites and other biological macromolecules.
Putative Mechanisms of Antimicrobial Action
While the precise mechanism of action for this compound derivatives is a subject of ongoing investigation, several plausible targets have been proposed for the broader class of hydrazide and hydrazone compounds. Understanding these potential mechanisms is crucial for interpreting screening results and guiding further lead optimization.
-
Inhibition of DNA Gyrase: Some hydrazone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[1][2] By binding to the active site of this enzyme, the compounds can prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.
-
Disruption of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making it an attractive target for antimicrobial agents. Certain hydrazide-containing compounds may interfere with the enzymatic machinery responsible for peptidoglycan synthesis, compromising the structural integrity of the bacterial cell.
-
Enzyme Inhibition: The hydrazide moiety can act as a metal chelator or form covalent bonds with key enzymatic residues, leading to the inhibition of various metabolic pathways crucial for microbial survival.
-
Membrane Disruption: Some derivatives may possess amphipathic properties that allow them to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell lysis.[3]
The following diagram illustrates the potential cellular targets of antimicrobial agents, providing a conceptual framework for understanding the possible mechanisms of this compound derivatives.
Caption: Potential cellular targets for antimicrobial compounds.
Part 2: Experimental Protocols for Antimicrobial Screening
This section provides detailed, step-by-step protocols for the preliminary and quantitative screening of this compound derivatives.
Preliminary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary assay to qualitatively assess the antimicrobial activity of test compounds.[4] It is a cost-effective and efficient method for screening a large number of derivatives.
Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
-
Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), at a concentration of 1 mg/mL. Ensure the compounds are fully dissolved.
-
Microbial Strains: A representative panel of microorganisms should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi (Yeast): Candida albicans (e.g., ATCC 10231)
-
-
Culture Media: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Controls:
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at a known concentration.
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of the MHA or SDA plate. Rotate the plate by 60° between each streaking to ensure even coverage.
-
-
Well Preparation:
-
Using a sterile cork borer (6 mm diameter), create equidistant wells in the inoculated agar plate.
-
-
Compound Loading:
-
Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
-
Result Measurement:
-
After incubation, measure the diameter of the zone of inhibition (in mm) for each well.
-
The workflow for the agar well diffusion assay is depicted in the following diagram:
Caption: Workflow for the Agar Well Diffusion Assay.
Quantitative Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
For compounds that show promising activity in the preliminary screening, a quantitative assessment is necessary. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7] This method is performed in 96-well microtiter plates and allows for the simultaneous testing of multiple compounds and concentrations. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for this methodology.[8][9]
-
Test Compounds: Prepare stock solutions of the active this compound derivatives in DMSO.
-
Microbial Strains: Use the same strains as in the agar well diffusion assay.
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Equipment: 96-well sterile microtiter plates, multichannel pipette, spectrophotometer (plate reader).
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A standard antibiotic with a known MIC against the test strains.
-
-
Plate Preparation:
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
-
Serial Dilution of Compounds:
-
Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension as described in Protocol 2.1.2 and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized inoculum.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
The following diagram illustrates the serial dilution process in a 96-well plate for MIC determination.
Caption: Serial dilution for MIC determination.
Part 3: Data Presentation and Interpretation
Summarizing Antimicrobial Activity Data
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison between derivatives and with standard drugs.
Table 1: Example Data Table for Agar Well Diffusion Assay
| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | |
| Derivative 1 | 18 | 20 | 12 |
| Derivative 2 | 22 | 24 | 15 |
| ... | ... | ... | ... |
| Ciprofloxacin | 25 | 28 | 26 |
| Fluconazole | - | - | - |
| DMSO | 0 | 0 | 0 |
Table 2: Example Data Table for MIC Assay
| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | |
| Derivative 1 | 16 | 8 | 64 |
| Derivative 2 | 8 | 4 | 32 |
| ... | ... | ... | ... |
| Ciprofloxacin | 1 | 0.5 | 2 |
| Fluconazole | - | - | - |
Interpretation of Results
-
Structure-Activity Relationship (SAR): Analyze the data to identify any relationships between the chemical structure of the derivatives and their antimicrobial activity. For example, do certain substituents on the benzohydrazide core enhance activity against specific types of microorganisms?
-
Spectrum of Activity: Determine whether the compounds exhibit broad-spectrum activity (active against both Gram-positive and Gram-negative bacteria, and fungi) or a narrower spectrum.
-
Potency: Compare the MIC values of the derivatives to those of the standard drugs to assess their relative potency.
Conclusion and Future Directions
These application notes provide a comprehensive guide for the initial antimicrobial screening of novel this compound derivatives. The described protocols for agar well diffusion and broth microdilution are robust and adhere to international standards, ensuring the generation of reliable and reproducible data. Promising lead compounds identified through this screening process should be further investigated through more advanced studies, including:
-
Minimum Bactericidal Concentration (MBC) assays to determine if the compounds are bacteriostatic or bactericidal.
-
Time-kill kinetics studies to understand the rate at which the compounds kill the target microorganisms.
-
In vivo efficacy studies in animal models of infection.
-
Toxicity profiling to assess the safety of the compounds.
-
Mechanism of action studies to elucidate the specific cellular targets.
By following a systematic and rigorous screening cascade, researchers can effectively evaluate the therapeutic potential of this compound derivatives and contribute to the development of the next generation of antimicrobial agents.
References
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2022). Molecules. Available at: [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015). Impact Factor. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Available at: [Link]
-
Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2017). AIP Publishing. Available at: [Link]
-
Antibacterial and Enzyme Inhibition Study of Hydrazone Derivatives Bearing 1, 3, 4- Oxadiazole. (2015). Semantic Scholar. Available at: [Link]
-
Design, synthesis, and biological studies of isoniazid-based hydrazone Derivatives: Antibacterial, anticancer, and enzyme inhibitory properties. (2025). PubMed. Available at: [Link]
-
Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Available at: [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. Available at: [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (2017). Der Pharma Chemica. Available at: [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research. Available at: [Link]
-
Unlocking the bacterial membrane as a therapeutic target for next-generation antimicrobial amphiphiles. (2021). PubMed. Available at: [Link]
-
Intracellular Targets of Antibacterial Peptides. National Center for Biotechnology Information. Available at: [Link]
-
Solved 25 26 List the cellular targets of antimicrobial. (2020). Chegg. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
Sources
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the bacterial membrane as a therapeutic target for next-generation antimicrobial amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. [PDF] Antibacterial and Enzyme Inhibition Study of Hydrazone Derivatives Bearing 1, 3, 4- Oxadiazole | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis, and biological studies of isoniazid-based hydrazone Derivatives: Antibacterial, anticancer, and enzyme inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial agents targeting bacterial cell walls and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anticancer Activity of Novel 2,3-Dimethoxybenzohydrazide Analogs
I. Introduction: The Rationale for Investigating 2,3-Dimethoxybenzohydrazide Analogs in Oncology
The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within the vast chemical space of benzohydrazide derivatives, strategic substitutions on the phenyl ring can dramatically influence potency, selectivity, and mechanism of action. The introduction of methoxy groups, in particular, has been a successful strategy in the design of potent anticancer agents, enhancing interactions with biological targets and improving pharmacokinetic properties.[1][2]
This document provides a comprehensive guide for researchers evaluating the anticancer potential of a novel series of this compound analogs. While the broader class of benzohydrazides has shown promise, often through mechanisms like the inhibition of crucial signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, the specific contribution of the 2,3-dimethoxy substitution pattern warrants detailed investigation.[3][4][5] These analogs may offer unique therapeutic potential by inducing cytotoxicity, promoting programmed cell death (apoptosis), and arresting the cell cycle in cancer cells.[6]
This guide is structured to provide not only the "how" but also the "why" behind the essential experimental protocols, ensuring a robust and logical approach to characterizing these novel compounds. We will proceed from initial cytotoxicity screening to more detailed mechanistic assays, providing a clear pathway for drug development professionals to assess these promising agents.
II. Putative Mechanism of Action: Targeting Cancer Hallmarks
Based on structure-activity relationship (SAR) studies of related benzohydrazide and methoxy-substituted compounds, the novel this compound analogs are hypothesized to exert their anticancer effects by modulating key signaling pathways that govern cell proliferation and survival.[3][7] A primary putative target is the EGFR signaling cascade, which is frequently overactive in a variety of solid tumors, leading to uncontrolled cell growth.[4] Inhibition of this pathway can block downstream signaling, ultimately leading to a halt in proliferation and the induction of apoptosis.
Caption: Putative signaling pathway modulated by this compound analogs.
III. Experimental Evaluation Workflow
A systematic, multi-assay approach is critical to confidently characterize the anticancer activity of novel compounds. The workflow should begin with a broad assessment of cytotoxicity across multiple cell lines and then proceed to more focused mechanistic studies on the most sensitive lines.
Caption: High-level workflow for evaluating novel anticancer compounds.
IV. Data Presentation: Summarizing Anticancer Efficacy
Clear and concise data presentation is essential for comparing the potency of different analogs and identifying promising candidates. A tabular format is highly recommended for summarizing the half-maximal inhibitory concentration (IC50) values.[8]
Table 1: Example Cytotoxic Activity of Novel this compound Analogs
| Compound ID | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
|---|---|---|---|---|
| Analog-01 | MCF-7 | Breast Adenocarcinoma | 48 | Insert Value |
| Analog-01 | A549 | Lung Carcinoma | 48 | Insert Value |
| Analog-01 | HeLa | Cervical Cancer | 48 | Insert Value |
| Analog-01 | HEK293 | Normal Embryonic Kidney | 48 | Insert Value |
| Analog-02 | MCF-7 | Breast Adenocarcinoma | 48 | Insert Value |
| Analog-02 | A549 | Lung Carcinoma | 48 | Insert Value |
| Analog-02 | HeLa | Cervical Cancer | 48 | Insert Value |
| Analog-02 | HEK293 | Normal Embryonic Kidney | 48 | Insert Value |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 48 | Insert Value |
(Note: Including a non-cancerous cell line like HEK293 is crucial for assessing selectivity. A positive control like Doxorubicin provides a benchmark for potency.)
V. Experimental Protocols
The following protocols are foundational for the in vitro assessment of novel anticancer compounds. They are designed to be robust and reproducible, but may require optimization for specific cell lines or laboratory conditions.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Novel this compound analogs, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel analogs in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these exposed PS residues.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10][12]
Materials:
-
Cells treated with the novel compound at relevant concentrations (e.g., 1x and 2x IC50)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and a 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the novel analog(s) for a specified time (e.g., 24 or 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (primary necrosis)
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Cell cycle analysis by flow cytometry measures the DNA content of individual cells within a population.[13] PI is a stoichiometric dye that binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[14] This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[15] An increase in the sub-G1 population is often indicative of apoptotic cells with fragmented DNA.[16]
Materials:
-
Cells treated with the novel compound
-
Cold PBS
-
70% ethanol (ice-cold)
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest treated and control cells as described in the apoptosis protocol. Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing. This step fixes and permeabilizes the cells.
-
Incubate the fixed cells for at least 2 hours at -20°C (or overnight).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.[17]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA histogram and calculate the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
VI. Trustworthiness: Ensuring Self-Validating Protocols
To ensure the reliability and validity of the experimental results, the following practices must be integrated into every protocol:
-
Controls: Always include negative (untreated), vehicle (DMSO), and positive (a known anticancer agent) controls. This helps to normalize data and confirm that the assay system is responding appropriately.
-
Replicates: Each experiment should be performed with technical triplicates (three wells for the same condition in one experiment) and repeated in at least three independent biological experiments. This ensures that the observed effects are consistent and not due to random chance.
-
Dose-Response: Evaluate compounds over a wide range of concentrations to establish a clear dose-response relationship and accurately calculate IC50 values.
-
Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling to ensure their identity and prevent cross-contamination.
By adhering to these principles, the generated data will be robust, reproducible, and trustworthy, forming a solid foundation for further preclinical development.
VII. References
-
baseclick GmbH. (n.d.). Cell Cycle Analysis: Techniques & Applications. Retrieved from baseclick.
-
BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Retrieved from BenchChem.
-
Gali-Muhtasib, H., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
-
Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (117).
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from cancer.wisc.edu.
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from USF Health.
-
Thermo Fisher Scientific. (n.d.). Apoptosis Protocols. Retrieved from Thermo Fisher Scientific.
-
BenchChem. (2025). Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds. Retrieved from BenchChem.
-
Rovenska, M., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3634.
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
Cell Signaling Technology. (n.d.). Seven Assays to Detect Apoptosis. Retrieved from CST Blog.
-
Li, Y., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer Research, 34(4), 1641-1652.
-
Tota, M. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774.
-
Frontiers in Chemistry. (2019). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.
-
Taylor & Francis. (n.d.). Cell cycle analysis – Knowledge and References. Retrieved from Taylor & Francis Online.
-
Miltenyi Biotec. (n.d.). Cell Cycle Analysis by Flow Cytometry. Retrieved from Miltenyi Biotec.
-
Wang, H., et al. (2019). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Frontiers in Chemistry, 7, 474.
-
Hranjec, M., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(4), 1234.
-
Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012.
-
Solanki, V., et al. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ChemistrySelect.
-
Wang, Z., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(15), 6846–6850.
-
Semantic Scholar. (n.d.). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. Retrieved from Semantic Scholar.
-
MDPI. (2023). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis.
-
Chen, C. H., et al. (2010). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Molecules, 15(1), 389-400.
-
Georgieva, M., et al. (2020). 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. Pharmacia, 67(3), 195-204.
-
Al-Suwaidan, I. A., et al. (2020). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Letters in Drug Design & Discovery, 17(10), 1283-1294.
-
Al-Ghorbani, M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790.
-
Piven, Y. O., et al. (2021). Effective synthesis of novel dihydrobenzisoxazoles bearing the 2-aminothiazole moiety and evaluation of the antiproliferative activity of their acylated derivatives. Organic & Biomolecular Chemistry, 19(39), 8569-8581.
-
ResearchGate. (n.d.). Design and Synthesis of 1,2,3-Triazole Incorporated Pyrimidine-Benzoxazole Derivatives as Anticancer Agents. Retrieved from ResearchGate.
Sources
- 1. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR… [ouci.dntb.gov.ua]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
Application Notes & Protocols: 2,3-Dimethoxybenzohydrazide Derivatives as a Versatile Scaffold for Enzyme Inhibition
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals in enzymology, medicinal chemistry, and pharmacology.
Introduction: The Benzohydrazide Scaffold in Modern Drug Discovery
The benzohydrazide moiety, characterized by a hydrazone group (-CONH-N=CH-), is a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to form multiple hydrogen bonds and the conformational flexibility of the azomethine group, make it an excellent pharmacophore for interacting with biological targets.[1][2] Hydrazide-hydrazone derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] A key area of interest is their role as enzyme inhibitors, where they have been successfully employed to target enzymes implicated in a range of pathologies.[6]
This guide focuses on a specific subclass: 2,3-dimethoxybenzohydrazide derivatives . The strategic placement of two methoxy groups at the 2 and 3 positions of the phenyl ring significantly influences the molecule's electronic and steric properties. This substitution can enhance membrane permeability, modulate metabolic stability, and provide specific anchor points for binding within an enzyme's active or allosteric sites. These derivatives have shown promise as inhibitors of clinically relevant enzymes such as α-glucosidase (for diabetes), tyrosinase (for hyperpigmentation), and various cholinesterases (for Alzheimer's disease).[7][8][9][10][11][12]
This document provides a comprehensive set of protocols and application notes, guiding the researcher from the fundamental synthesis of these compounds to their detailed characterization as potent and selective enzyme inhibitors. We will explore not only the "how" but also the critical "why" behind each experimental step, ensuring a robust and reproducible research workflow.
Part 1: Synthesis and Characterization
The synthesis of this compound derivatives is typically a straightforward two-step process, beginning with the formation of the core hydrazide followed by a condensation reaction.
General Synthetic Workflow
The process involves the initial synthesis of this compound from a commercially available starting material, followed by its reaction with a diverse library of aromatic or heterocyclic aldehydes to yield the final Schiff base derivatives.
Caption: General two-step synthesis of this compound derivatives.
Protocol 1: Synthesis of a Representative Derivative
This protocol details the synthesis of (E)-N'-(4-hydroxybenzylidene)-2,3-dimethoxybenzohydrazide.
Rationale: Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. A catalytic amount of glacial acetic acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide's terminal nitrogen.[13]
Step 1: Synthesis of this compound
-
To a solution of methyl 2,3-dimethoxybenzoate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the concentrated mixture into ice-cold water to precipitate the solid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Step 2: Synthesis of the Final Hydrazone Derivative
-
Dissolve this compound (1.0 eq) in ethanol (15 mL) in a round-bottom flask.
-
Add 4-hydroxybenzaldehyde (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.[13]
-
Stir the reaction mixture at room temperature for 30 minutes, then reflux for 4-6 hours.[3] Monitor progress via TLC.
-
Upon completion, cool the flask in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol and then petroleum ether to remove impurities.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
Characterization: Confirm the structure of the synthesized compounds using standard spectroscopic methods:
-
FTIR: Look for characteristic peaks for N-H (around 3200-3400 cm⁻¹), C=O (amide, around 1640-1680 cm⁻¹), and C=N (azomethine, around 1580-1620 cm⁻¹).[3][4]
-
¹H-NMR & ¹³C-NMR: Confirm the presence of aromatic, methoxy, and azomethine protons and carbons. The chemical shifts provide detailed structural information.[3][4][14]
-
Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.[8][14]
Part 2: In Vitro Evaluation of Enzyme Inhibition
The initial screening of compounds is performed using in vitro enzyme assays.[15][16] These assays are fundamental for determining if a compound interacts with the target enzyme and for quantifying its potency, typically expressed as the IC₅₀ value.[17]
Protocol 2: General Spectrophotometric Assay for IC₅₀ Determination
This protocol is a template for a 96-well plate-based colorimetric assay, which can be adapted for enzymes like α-glucosidase (using p-nitrophenyl-α-D-glucopyranoside as a substrate) or tyrosinase (using L-DOPA as a substrate).
Principle: The enzyme catalyzes the conversion of a colorless or non-absorbing substrate into a colored or absorbing product. The inhibitor's potency is determined by measuring the reduction in the rate of product formation.[18]
Materials:
-
Enzyme stock solution (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Substrate stock solution (e.g., pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compound stock solutions (in DMSO)
-
Positive control inhibitor (e.g., Acarbose for α-glucosidase)
-
96-well microplate
-
Microplate reader
Workflow for IC₅₀ Determination:
Caption: Experimental workflow for determining the IC₅₀ value of an inhibitor.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100-200 µM.[18]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of enzyme solution
-
20 µL of the diluted test compound (or DMSO for the 100% activity control).
-
-
Controls: Include a positive control inhibitor and a negative control (no enzyme) to define the assay window.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[18]
-
Reaction Initiation: Add 20 µL of the substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) kinetically for 15-30 minutes or as an endpoint reading after a fixed time.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[19]
-
Sample Data Presentation:
| Compound ID | Target Enzyme | IC₅₀ (µM) ± SD |
| Derivative 1 | α-Glucosidase | 15.2 ± 1.3 |
| Derivative 2 | α-Glucosidase | 4.6 ± 0.5 |
| Acarbose | α-Glucosidase | 750.0 ± 10.5 |
| Derivative 3 | Tyrosinase | 25.8 ± 2.1 |
| Kojic Acid | Tyrosinase | 18.5 ± 1.9 |
Part 3: Elucidating the Mechanism of Action (MOA)
Once a compound is identified as an inhibitor, determining its mechanism of action (MOA) is a critical next step.[20] Kinetic studies can reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. This information is invaluable for lead optimization, as it clarifies how the inhibitor interacts with the enzyme.[15]
Protocol 3: Enzyme Kinetic Studies for MOA Determination
Principle: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine the inhibitor's effect on the key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant). These effects are visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[21]
Procedure:
-
Setup: Design a matrix experiment in a 96-well plate. Use a fixed, sub-saturating concentration of the enzyme.
-
Inhibitor Concentrations: Select 3-4 concentrations of the inhibitor, typically including zero, a concentration near the IC₅₀, and one significantly above it.
-
Substrate Concentrations: For each inhibitor concentration, perform a substrate titration. Use at least 5-7 substrate concentrations that span a range from below the Km to well above it (e.g., 0.5x Km to 5x Km).[20]
-
Measurement: Run the assay as described in Protocol 2, measuring the initial reaction velocity for each condition.
-
Data Analysis:
-
For each inhibitor concentration, plot 1/Velocity against 1/[Substrate concentration].
-
Fit the data to a straight line to obtain the Lineweaver-Burk plot.
-
Analyze the pattern of the lines to determine the inhibition type.
-
Interpreting Lineweaver-Burk Plots:
Caption: Relationship between Lineweaver-Burk plot patterns and inhibition mechanisms.
Summary of Kinetic Effects:
| Inhibition Type | Binds To | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot |
| Competitive | Enzyme Active Site | Increases | Unchanged | Lines intersect at the y-axis |
| Non-competitive | Allosteric site (E or ES) | Unchanged | Decreases | Lines intersect on the x-axis (left of y-axis) |
| Uncompetitive | Enzyme-Substrate (ES) Complex | Decreases | Decreases | Lines are parallel |
Part 4: Cellular Assays for Physiological Relevance
While in vitro assays are essential, they do not fully replicate the complex environment of a living cell. Cell-based assays are crucial for confirming that a compound can cross the cell membrane, engage its target in a physiological context, and exert the desired effect without causing general toxicity.[22][23]
Workflow: From In Vitro Hit to Cellular Validation
Caption: Decision-making workflow for validating in vitro hits in a cellular context.
Protocol 4: MTT Cytotoxicity Assay
Principle: This assay measures cell viability. The mitochondrial reductase in living cells converts the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., B16F10 melanoma cells for tyrosinase inhibitors) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 24-48 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (0.5 mg/mL). Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT media and add DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. A good inhibitor should show low cytotoxicity (high viability) at concentrations where it effectively inhibits the target enzyme.[8][14]
References
- α-glucosidase inhibitory activity of benzohydrazide benzimidazoles deriv
- Different mechanisms of action of quinoline hydrazide/hydrazone...
- Testing kinase inhibitors where it matters: Drug screening in intact cells.Reaction Biology.
- Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.RSC Publishing.
- Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.PubMed Central.
- Mechanism of Action Assays for Enzymes.NCBI Bookshelf.
- Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.PLOS One.
- Steady-st
- Design And Computational Evaluation Of Anti- Diabetic Potential Of Substituted Benzohydrazides.IJCRT.org.
- Biological Activities of Hydrazone Deriv
- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.PubMed Central.
- Enzyme Assays: The Foundation of Modern Drug Discovery.BellBrook Labs.
- What Are Enzyme Kinetic Assays?Tip Biosystems.
- Synthesis of novel inhibitors of α-glucosidase based on the benzothiazole skeleton containing benzohydrazide moiety and their molecular docking studies.OUCI.
- How should I start with Enzyme-Inhibitor kinetics assay?
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.PubMed Central.
- Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.MDPI.
- Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II.
- Examples of α-glucosidase inhibitors.
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
- Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides.
- Synthesis, characterization and biological applications of substituted benzohydrazide deriv
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.MDPI.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.BellBrook Labs.
- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)
- Synthesis of Competitive and Noncompetitive Inhibitors of Alpha-Glucosidase and Anticancer Agents.PubMed.
- Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evalu
- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
- Kinetic characterization of substrate-analogous inhibitors of tyrosinase.PubMed.
- Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones.
- Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity.
- Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities.PubMed Central.
- Discovery of 4-(2-(dimethylamino)ethoxy)
- In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one].PubMed.
- Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies.PubMed.
- Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors.PubMed Central.
- Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives.
- A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights.MDPI.
Sources
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of novel inhibitors of α-glucosidase based on the benzothiazole skeleton containing benzohydrazide moiety and… [ouci.dntb.gov.ua]
- 10. Kinetic characterization of substrate-analogous inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 14. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 18. portlandpress.com [portlandpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 23. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of N'-Substituted 2,3-Dimethoxybenzohydrazide Derivatives
Authored by: Your Senior Application Scientist
Introduction: The global challenge of increasing drug resistance necessitates the continuous exploration and development of novel therapeutic agents. Benzohydrazide derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The versatile synthesis of these compounds, typically through the condensation of a benzohydrazide with various aldehydes, allows for the creation of diverse chemical libraries for biological screening.[1] This application note provides a comprehensive, field-proven guide for the synthesis, purification, characterization, and biological evaluation of a series of N'-substituted 2,3-dimethoxybenzohydrazide derivatives. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
I. Synthesis of N'-Substituted this compound Derivatives
The synthesis is a two-step process, beginning with the preparation of the key intermediate, this compound, followed by its condensation with a variety of substituted aldehydes to yield the final N'-substituted derivatives.
Part A: Synthesis of this compound
The initial step involves the conversion of 2,3-dimethoxybenzoic acid to its corresponding methyl ester, followed by hydrazinolysis.
Protocol 1: Synthesis of this compound
-
Esterification of 2,3-Dimethoxybenzoic Acid:
-
To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2,3-dimethoxybenzoate.
-
-
Hydrazinolysis of Methyl 2,3-Dimethoxybenzoate:
-
Dissolve the crude methyl 2,3-dimethoxybenzoate (1.0 eq) in ethanol (15 mL/g of ester).
-
Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Part B: Synthesis of N'-Substituted this compound
This step involves the condensation reaction between this compound and a substituted aldehyde.
Protocol 2: General Procedure for the Synthesis of N'-Substituted this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL/mmol).
-
Add the desired substituted aldehyde (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation is not observed, the volume of the solvent can be reduced, or the mixture can be poured into cold water to induce precipitation.[3]
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
Causality Behind Experimental Choices:
-
Acid Catalyst: The addition of a catalytic amount of acid (e.g., glacial acetic acid or hydrochloric acid) is crucial for the condensation reaction as it protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.
-
Solvent: Ethanol is a commonly used solvent as it effectively dissolves both reactants and allows for heating to reflux, which accelerates the reaction rate.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction's progress, ensuring that the starting materials are consumed before workup.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for N'-substituted this compound.
II. Purification: Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid organic compounds.[4] The choice of solvent is critical for successful recrystallization.
Protocol 3: Recrystallization of N'-Substituted this compound
-
Solvent Selection: Determine a suitable solvent or solvent pair. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Ethanol, methanol, or ethanol-water mixtures are often good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should be observed.[5] Placing the flask in an insulated container can promote slow cooling.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter paper. Further drying can be done in a vacuum oven.
III. Characterization of Synthesized Compounds
The structure and purity of the synthesized N'-substituted this compound derivatives are confirmed using various spectroscopic techniques.
Spectroscopic Analysis Workflow:
Caption: Workflow for the characterization of synthesized compounds.
Expected Spectroscopic Data:
The following table summarizes the characteristic spectroscopic data expected for N'-substituted this compound derivatives.
| Spectroscopic Technique | Characteristic Peaks/Signals | Interpretation |
| FT-IR (cm⁻¹) | 3200-3300 (N-H stretch)1640-1680 (C=O stretch, amide I)1580-1620 (C=N stretch) | Presence of the hydrazone functional group. |
| ¹H NMR (δ, ppm) | 11.0-12.0 (s, 1H, -CONH-)8.0-8.5 (s, 1H, -N=CH-)6.8-7.8 (m, Ar-H)3.8-4.0 (s, 6H, -OCH₃) | Confirms the presence of key protons in the molecule. |
| ¹³C NMR (δ, ppm) | 160-165 (C=O)145-150 (C=N)110-150 (Ar-C)55-60 (-OCH₃) | Confirms the carbon framework of the molecule.[1] |
Note: The exact chemical shifts will vary depending on the specific substituent on the aldehyde.
IV. Biological Activity Assay: Antimicrobial Screening
Benzohydrazide derivatives are known for their potential antimicrobial activities.[6] The following protocol outlines a standard method for preliminary antimicrobial screening.
Protocol 4: Agar Well Diffusion Method for Antimicrobial Screening
-
Preparation of Media: Prepare sterile Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusted to a 0.5 McFarland standard.
-
Seeding of Plates: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells (6 mm in diameter) in the seeded agar plates using a sterile cork borer.
-
Sample Loading: Prepare solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each compound solution to the respective wells.
-
Controls: Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control and the solvent (DMSO) as a negative control.
-
Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Biological Screening Workflow:
Caption: Workflow for the agar well diffusion antimicrobial assay.
V. References
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research. (2015, August 21). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024, May 4). Retrieved January 17, 2026, from [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents. (n.d.). Retrieved January 17, 2026, from
-
One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination, Modern Chemistry, Science Publishing Group. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil - AIP Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents - Journal of Pharmaceutical Sciences and Research. (n.d.). Retrieved January 17, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
-
Hydrazone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]
-
One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. (n.d.). Retrieved January 17, 2026, from [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved January 17, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Multi-technique Approach for the Comprehensive Characterization of 2,3-Dimethoxybenzohydrazide
Introduction: The Analytical Imperative
2,3-Dimethoxybenzohydrazide (C₉H₁₂N₂O₃, Mol. Wt. 196.21 g/mol ) is a versatile chemical building block. Its structure, featuring a substituted benzene ring linked to a hydrazide moiety, makes it a precursor for various biologically active compounds, including potential antimicrobial and anticancer agents.[1] The precise characterization of this molecule is paramount, as the presence of impurities—such as unreacted starting materials or synthetic by-products—can significantly impact the efficacy, safety, and reproducibility of downstream applications.
This guide moves beyond a simple listing of methods. It establishes a logical, multi-faceted workflow that leverages the strengths of several orthogonal analytical techniques. Each step is designed to build upon the last, culminating in a comprehensive and validated analytical profile of the target compound. We will explore High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, and a suite of spectroscopic methods (NMR, FTIR, UV-Vis) for definitive structural confirmation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₃ | [2] |
| Molecular Weight | 196.21 g/mol | [2] |
| CAS Number | 321195-74-8 | [2] |
| Chemical Structure | (Structure) |
Purity and Quantitative Analysis via RP-HPLC
Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity of this compound. Its efficacy stems from its ability to separate compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, while a polar mobile phase elutes it. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can effectively separate the main compound from more polar starting materials (e.g., 2,3-dimethoxybenzoic acid) and less polar by-products. This method is not only crucial for purity determination but also serves as a stability-indicating assay.[3]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a this compound sample and quantify it against a reference standard.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm |
| Injection Vol. | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Procedure:
-
Standard Preparation: Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD < 2% for retention time and peak area). Inject the sample solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Assessment
Caption: Workflow for purity analysis of this compound by RP-HPLC.
Structural Elucidation via Spectroscopy
Spectroscopic techniques provide fingerprint-level detail about the molecular structure. Each method probes different aspects of the molecule, and together, they offer irrefutable evidence of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for structural elucidation in organic chemistry.[4] It maps the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this compound, this allows us to confirm the substitution pattern on the aromatic ring, the presence of two distinct methoxy groups, and the hydrazide moiety.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as the acidic N-H protons are typically observable.[5]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., PENDANT or DEPT) to enhance the signal of carbon atoms.
Expected Spectral Data:
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~9.5 (broad s) | Singlet (broad) | 1H, -C(O)NH- |
| ~7.2 (t) | Triplet | 1H, Aromatic H-5 | |
| ~7.1 (d) | Doublet | 1H, Aromatic H-6 or H-4 | |
| ~6.9 (d) | Doublet | 1H, Aromatic H-4 or H-6 | |
| ~4.5 (broad s) | Singlet (broad) | 2H, -NH₂ | |
| ~3.8 (s) | Singlet | 3H, OCH₃ | |
| ~3.7 (s) | Singlet | 3H, OCH₃ | |
| ¹³C NMR | ~165 | Singlet | C=O (Amide) |
| ~152 | Singlet | Aromatic C-O | |
| ~147 | Singlet | Aromatic C-O | |
| ~124-126 | Singlet | Aromatic C-H & C-C(O) | |
| ~115-120 | Singlet | Aromatic C-H | |
| ~61 | Singlet | OCH₃ | |
| ~56 | Singlet | OCH₃ |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. The broadness of NH peaks is due to quadrupole broadening and chemical exchange.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[4] For this compound, we expect to see characteristic absorptions for the N-H bonds of the hydrazide, the C=O of the amide, and the C-O bonds of the methoxy ethers, confirming the presence of these key structural features.[1]
Instrumentation:
-
FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000–400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300 - 3200 | N-H Stretch | Hydrazide (-NHNH₂) |
| 3080 - 3010 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) |
| 1650 - 1630 | C=O Stretch | Amide I band |
| 1550 - 1510 | N-H Bend | Amide II band |
| 1280 - 1240 | C-O Stretch | Aryl Ether (asymmetric) |
| 1050 - 1010 | C-O Stretch | Aryl Ether (symmetric) |
UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system formed by the benzene ring and the carbonyl group in this compound acts as a chromophore, absorbing UV light at a characteristic wavelength (λmax).[7] This analysis is simple, rapid, and useful for both qualitative confirmation and quantitative measurements (using the Beer-Lambert law).
Instrumentation:
-
Dual-beam UV-Vis Spectrophotometer.
Procedure:
-
Solvent: Use a UV-grade solvent such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.01 mg/mL) in the chosen solvent.
-
Baseline Correction: Record a baseline with the cuvette filled only with the solvent.
-
Spectrum Acquisition: Measure the absorbance of the sample solution from 400 nm down to 200 nm.
Expected Result:
-
A maximum absorbance (λmax) is expected in the range of 280-300 nm , corresponding to the π → π* electronic transitions of the conjugated aromatic system. A shoulder or a weaker band may be observed for the n → π* transition of the carbonyl group.
Molecular Weight Confirmation by Mass Spectrometry
Causality: Mass Spectrometry (MS) is an essential technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides a precise molecular weight, which is one of the most critical pieces of data for confirming chemical identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a mass measurement with sub-ppm accuracy. Furthermore, fragmentation patterns obtained via tandem MS (MS/MS) can corroborate the proposed structure.
Protocol: LC-ESI-MS
Instrumentation:
-
An LC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap).
Procedure:
-
Sample Infusion: The sample can be introduced via direct infusion or through the LC system described in Section 2.
-
Ionization: Use positive ion ESI mode. The hydrazide moiety is readily protonated.
-
MS Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Fragmentation: Select the [M+H]⁺ ion (m/z 197.09) for collision-induced dissociation (CID) to generate a fragment ion spectrum.
Expected Mass Spectrum Data:
| m/z (Positive Mode) | Ion Formula | Assignment |
| 197.09 | [C₉H₁₃N₂O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 219.07 | [C₉H₁₂N₂O₃Na]⁺ | Sodium Adduct [M+Na]⁺ |
| 180.06 | [C₉H₁₀NO₃]⁺ | Fragment: Loss of NH₃ from [M+H]⁺ |
| 165.06 | [C₉H₉O₃]⁺ | Key Fragment: 2,3-Dimethoxybenzoyl cation |
| 135.04 | [C₈H₇O₂]⁺ | Fragment: Loss of CH₂O from m/z 165 |
Proposed MS/MS Fragmentation Pathway
Caption: Key fragmentation pathway for protonated this compound.
Integrated Characterization Strategy
No single technique is sufficient for the complete characterization of a compound. The true power of this guide lies in the integration of orthogonal methods. The workflow below illustrates a logical progression from purity assessment to definitive structural confirmation, ensuring a robust and reliable characterization.
Caption: A comprehensive workflow for the characterization of this compound.
By following this integrated approach, researchers and analysts can confidently verify the identity, purity, and structural integrity of this compound, ensuring the quality and reliability of their scientific endeavors.
References
-
AIP Conference Proceedings. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Available at: [Link]
-
Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available at: [Link]
-
Thirunarayanan, G. (2016). Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. ResearchGate. Available at: [Link]
-
Arjunan, V., et al. (2011). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Konovalova, S., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]
-
ResearchGate. (2011). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Available at: [Link]
-
ResearchGate. (n.d.). Benzohydrazide reagent UV/Vis spectrum at (λmax 285.2 nm). Available at: [Link]
-
ResearchGate. (2022). Synthesis, Spectroscopic, and Computational examination of an optically active E-N'-2,3-dimethoxybenzylidene-4-nitrobenzohydrazide Crystal. Available at: [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Available at: [Link]
-
SpectraBase. (n.d.). N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Science Publishing Group. (2016). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Available at: [Link]
-
Bulgarian Chemical Communications. (2017). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Experimental ¹³C-NMR spectrum of DMBB compound. Available at: [Link]
-
Brazilian Journal of Analytical Chemistry. (2021). The applicability of solid state characterization and analytical techniques for reference chemical substance certification. Available at: [Link]
-
NIST WebBook. (n.d.). 2-Methoxybenzhydrazide. Available at: [Link]
-
PubChem. (n.d.). 3,5-Dimethoxybenzohydrazide. Available at: [Link]
-
Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Available at: [Link]
-
Molecules. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]
-
Drug Testing and Analysis. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Available at: [Link]
-
ResearchGate. (2022). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. Available at: [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Available at: [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 2,3-dimethoxy-. Available at: [Link]
-
NIST WebBook. (n.d.). 2-Methoxybenzhydrazide. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 321195-74-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. brjac.com.br [brjac.com.br]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for In Vitro Bioactivity Profiling of 2,3-Dimethoxybenzohydrazide
Introduction: The Benzohydrazide Scaffold and Drug Discovery
The hydrazide-hydrazone backbone is a well-established structural motif in medicinal chemistry, recognized for its role in a wide array of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This versatility makes novel benzohydrazide derivatives, such as 2,3-Dimethoxybenzohydrazide, compelling candidates for drug discovery screening campaigns.
This guide provides a comprehensive framework for conducting an initial in vitro bioactivity assessment of this compound. The protocols herein are designed as a tiered screening cascade, beginning with foundational cytotoxicity evaluation, followed by targeted assays for anti-inflammatory and antioxidant potential. The objective is to provide researchers with robust, self-validating methodologies to generate a preliminary bioactivity profile, guiding further investigation and lead optimization. Cell-based assays are crucial in this process, as they offer invaluable biological information that more accurately reflects in vivo conditions compared to purely biochemical tests.[5][6]
Section 1: Foundational Screening Workflow
A systematic approach is critical to efficiently profile a novel compound. The initial step must always be to determine the compound's effect on cell viability. This establishes a therapeutic window, ensuring that any observed effects in subsequent assays are due to specific bioactivity and not simply a result of broad cytotoxicity.
Caption: The Cyclooxygenase (COX) pathway in prostaglandin synthesis.
Protocol 3.1: Nitric Oxide Inhibition (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). [7] Materials:
-
RAW 264.7 macrophage cell line
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent: Mix equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). [8]Prepare fresh.
-
Sodium Nitrite (NaNO₂) for standard curve
-
Culture medium (phenol red-free for this assay is recommended to avoid interference)
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat cells for 1-2 hours with various non-toxic concentrations of this compound (determined from the MTT assay).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Griess Reaction:
-
Prepare a nitrite standard curve (0-100 µM) using NaNO₂ in culture medium. [8] * Carefully collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the prepared Griess Reagent to each well containing supernatant or standard. [8] * Incubate for 10-15 minutes at room temperature in the dark. [8]
-
-
Measurement:
Protocol 3.2: COX-1/COX-2 Enzyme Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the inhibitory effect of the compound on purified COX-1 and COX-2 enzymes. It measures the peroxidase activity of the enzyme. [10][11] Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
Procedure:
-
Reaction Setup: In separate wells of a 96-well plate for COX-1 and COX-2:
-
Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the test compound (this compound) or a control inhibitor at various concentrations. [12] * Add 10 µL of the respective COX enzyme (COX-1 or COX-2).
-
Incubate for 5-10 minutes at 25°C.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration compared to the enzyme-only control.
-
Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
-
Section 4: Screening for Antioxidant Activity
Application Note: Evaluating Radical Scavenging Capacity
Antioxidants mitigate cellular damage from oxidative stress by neutralizing reactive oxygen species (free radicals). The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used chemical method to evaluate the free-radical scavenging ability of a compound. [13][14]DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it becomes a stable, yellow-colored molecule. The degree of discoloration is proportional to the scavenging capacity of the test compound. [13]
Caption: Principle of the DPPH radical scavenging assay.
Protocol 4.1: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic Acid or Trolox (positive control) [15]* 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and protected from light. [15] * Prepare serial dilutions of the test compound and the positive control in methanol.
-
-
Assay Reaction:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the test compound dilutions, positive control, or pure methanol (for the blank control) to the wells.
-
Mix thoroughly.
-
-
Incubation and Measurement:
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [16]2. Plot the % Scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation: Antioxidant Profile
| Compound | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |
| 2,3-Dimethoxy... | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| Ascorbic Acid | 10 | ||
| (Positive Control) | 25 | ||
| 50 | |||
| 100 |
Section 5: Data Interpretation and Next Steps
A comprehensive analysis of the results from this screening cascade will provide a strong preliminary profile of this compound.
-
Correlate Bioactivity with Cytotoxicity: A potent anti-inflammatory or antioxidant effect at concentrations significantly below the cytotoxicity IC50 suggests a specific mechanism of action. Conversely, activity that only appears near cytotoxic levels may indicate a non-specific effect.
-
Assess Selectivity: For anti-inflammatory activity, the ratio of COX-1 IC50 to COX-2 IC50 is critical. A compound that is significantly more potent against COX-2 is a more promising therapeutic lead due to a potentially lower risk of gastrointestinal side effects. [11]* Guide Further Research: Positive "hits" in any of these assays warrant further investigation. Next steps could include more complex cell-based assays (e.g., measuring pro-inflammatory cytokine release via ELISA), additional antioxidant assays (e.g., ABTS, FRAP), or target deconvolution studies to identify the specific molecular targets. [17] These protocols provide a validated starting point for characterizing the bioactivity of this compound, enabling researchers to make data-driven decisions in the early stages of the drug discovery process.
References
-
Herath, H. M. M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medical and Health Sciences. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Pisoschi, A. M., & Negulescu, G. P. (2011). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. European Journal of Science and Theology.
-
ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143–152. Retrieved from [Link]
-
An, F., & Wu, H. (2022). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Antioxidant Capacity Assays. Retrieved from [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Protocol Griess Test. (2019). protocols.io. Retrieved from [Link]
-
Wang, M., et al. (2019). 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay). Bio-protocol, 9(1). Retrieved from [Link]
-
Uddin, J., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(6), 2839-2845. Retrieved from [Link]
-
O'Sullivan, A. M., et al. (2017). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Methods in Molecular Biology. Retrieved from [Link]
-
Rehder, D., et al. (2013). Enzyme inhibition, radical scavenging, and spectroscopic studies of vanadium(IV)–hydrazide complexes. Journal of Coordination Chemistry. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Guler, O. O., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? Retrieved from [Link]
-
Herath, H., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines. Retrieved from [Link]
-
Zheleva, D., et al. (2023). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. International Journal of Molecular Sciences. Retrieved from [Link]
-
Shanmuganathan, T., & Sathishkumar, T. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Retrieved from [Link]
-
Salim, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
Li, Y., et al. (2024). Quality Evaluation and Antioxidant Activity of Cultivated Gentiana siphonantha: An Ethnic Medicine from the Tibetan Plateau. Molecules. Retrieved from [Link]
-
Guler, O. O., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Retrieved from [Link]
- Szafranski, K., et al. (2019). Design, synthesis, and in vitro antimicrobial activity of hydrazide–hydrazones of 2‐substituted acetic acid. Archiv der Pharmazie.
-
Guedes, G. P., et al. (2017). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Journal of Chemistry. Retrieved from [Link]
-
Kozlowski, J. A., et al. (2022). Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. Applied and Environmental Microbiology. Retrieved from [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]
-
Thomas, T., et al. (2015). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. Journal of Young Pharmacists. Retrieved from [Link]
-
Satyanarayana, B., et al. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Retrieved from [Link]
Sources
- 1. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. sci-hub.st [sci-hub.st]
- 4. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 5. bioivt.com [bioivt.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethoxybenzohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,3-Dimethoxybenzohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure high product purity. Our approach is grounded in mechanistic principles and validated experimental practices.
Overview of the Synthetic Pathway
The most reliable and widely adopted method for synthesizing this compound is a two-step process. This pathway begins with the esterification of 2,3-dimethoxybenzoic acid, followed by the hydrazinolysis of the resulting ester intermediate. This approach is favored for its high conversion rates and the relative ease of purification of both the intermediate and the final product.
Technical Support Center: Synthesis of 2,3-Dimethoxybenzohydrazide
Welcome to the technical support guide for the synthesis of 2,3-Dimethoxybenzohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific experimental issues.
Overview of the Core Synthesis
The most common and direct route to synthesizing this compound is through the hydrazinolysis of a corresponding ester, typically methyl 2,3-dimethoxybenzoate. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxide leaving group.
Technical Support Center: Purification of 2,3-Dimethoxybenzohydrazide
Welcome to the Technical Support Center for the purification of 2,3-Dimethoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of your crude this compound largely depends on the synthetic route employed. The most common synthesis involves the reaction of either 2,3-dimethoxybenzoic acid or its methyl ester with hydrazine hydrate.
Common Impurities:
-
Unreacted Starting Materials:
-
2,3-Dimethoxybenzoic acid
-
Methyl 2,3-dimethoxybenzoate
-
Hydrazine hydrate (or its salts)
-
-
Side Products:
-
Hydrolysis of the starting ester back to 2,3-dimethoxybenzoic acid.
-
Formation of diacyl hydrazines from the reaction of two molecules of the starting material with one molecule of hydrazine.
-
Understanding these potential impurities is the first step in designing an effective purification strategy.
Q2: I have a solid crude product. Which purification method should I try first?
For solid organic compounds, recrystallization is often the most efficient and scalable first-line purification technique.[1] It relies on the principle of differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Troubleshooting Guide: Recrystallization
Problem 1: I can't find a suitable single solvent for recrystallization.
This is a common challenge. If a single solvent doesn't provide the desired solubility profile, a two-solvent system is an excellent alternative.[2]
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Solvent Selection: Choose a "good" solvent in which this compound is highly soluble, and a "bad" solvent in which it is poorly soluble. These two solvents must be miscible.[2] A good starting point for this compound would be a polar protic solvent like ethanol or methanol as the "good" solvent and water as the "bad" solvent.
-
Dissolution: Dissolve your crude product in the minimum amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (the point of saturation).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
Predicted Solubility of this compound
To aid in solvent selection, the following table provides predicted solubility characteristics based on the structure of this compound and general principles of solubility.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Low | The aromatic ring and methoxy groups reduce its affinity for water. |
| Ethanol | High | High (especially when hot) | The hydrazide group can form hydrogen bonds with ethanol. |
| Methanol | High | High (especially when hot) | Similar to ethanol, the polarity and hydrogen bonding capabilities make it a good solvent. |
| Acetone | Medium | Moderate to High | A polar aprotic solvent that can dissolve both polar and nonpolar characteristics of the molecule. |
| Ethyl Acetate | Medium | Moderate | A less polar solvent than acetone, may require heating for significant dissolution. |
| Dichloromethane | Low | Low to Moderate | The polarity may not be sufficient to fully dissolve the hydrazide group. |
| Hexane | Low | Very Low | A nonpolar solvent that is unlikely to dissolve the polar hydrazide. |
Troubleshooting Guide: Column Chromatography
Problem 2: My compound is not separating well on a silica gel column.
Poor separation on silica gel chromatography can be due to several factors. Here's a systematic approach to troubleshooting this issue.
Workflow for Troubleshooting Column Chromatography:
Sources
Technical Support Center: Synthesis of 2,3-Dimethoxybenzohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,3-dimethoxybenzohydrazide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic sequence. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process for higher yield and purity.
Core Synthesis Pathway
The most common and cost-effective route to synthesize this compound involves a two-step process starting from 2,3-dimethoxybenzoic acid. This pathway is outlined below.
Caption: Standard two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Issues During Esterification of 2,3-Dimethoxybenzoic Acid
Question 1: My esterification reaction has a low yield. TLC analysis shows a significant amount of the starting carboxylic acid remains even after prolonged reflux. What's going wrong?
Answer: This is a classic issue related to the equilibrium nature of Fischer esterification. The reaction of a carboxylic acid and an alcohol produces an ester and water. To achieve high conversion, the equilibrium must be shifted towards the products.
Potential Causes & Solutions:
-
Insufficient Alcohol: The alcohol (methanol) often serves as both reactant and solvent. Using a large excess drives the equilibrium forward. For challenging esterifications, using the alcohol as the sole solvent is a standard practice.[1]
-
Water Accumulation: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Optimization: While not always necessary for simple esterifications, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water. However, for methanol, its high solubility in water makes this less effective. The primary strategy remains using a large excess of methanol.
-
-
Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst (e.g., concentrated H₂SO₄) will result in a slow reaction rate. A typical catalytic amount is 1-3% of the total reaction volume.
-
Inadequate Reaction Time/Temperature: Ensure the reaction is maintained at a steady reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acid spot is no longer visible.[1][2]
Question 2: I've noticed a new, highly polar byproduct that doesn't correspond to my starting material or product. I used concentrated sulfuric acid as the catalyst and refluxed at a high temperature. What could this be?
Answer: You have likely formed a sulfonated byproduct. When using concentrated sulfuric acid at elevated temperatures, an electrophilic aromatic substitution can occur on the electron-rich dimethoxy-substituted benzene ring.[1]
Side Reaction Mechanism: The methoxy groups are ortho-, para-directing activators. The most likely position for sulfonation would be para to one of the methoxy groups.
Preventative Measures:
-
Lower the Temperature: Operate at the minimum temperature required for a reasonable reaction rate.
-
Use an Alternative Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) as a milder, non-sulfonating solid acid catalyst. Other solid acid catalysts like modified montmorillonite K10 clays have also been shown to be effective.[3]
-
Alternative Methods: For acid-sensitive substrates, converting the carboxylic acid to an acyl chloride followed by reaction with methanol is a high-yield, non-equilibrium alternative.[1]
Part 2: Issues During Hydrazinolysis of Methyl 2,3-Dimethoxybenzoate
Question 1: The conversion to the hydrazide is incomplete. My crude product is a mixture of the desired hydrazide and the starting ester. How can I improve the yield?
Answer: Incomplete conversion during hydrazinolysis is a common problem and is typically related to reaction conditions or stoichiometry.
Potential Causes & Solutions:
-
Insufficient Hydrazine Hydrate: This is the most frequent cause. The reaction requires at least a stoichiometric amount of hydrazine, but using a molar excess is crucial to drive the reaction to completion. Ratios of 1.2 to 20 equivalents of hydrazine hydrate have been reported to be effective.[2]
-
Suboptimal Reaction Time and Temperature: The reaction generally requires heating under reflux. A typical procedure involves refluxing for at least 30 minutes, but more sterically hindered or less reactive esters may require several hours.[2] Monitoring the disappearance of the starting ester by TLC is the best way to determine the optimal reaction time.
-
Solvent Choice: Ethanol or methanol are common solvents as they readily dissolve both the ester and hydrazine hydrate.[4] Ensure enough solvent is used to maintain a homogenous solution at the reaction temperature.
Question 2: I have isolated a significant amount of a high-melting, poorly soluble white solid as a byproduct. What is it and how do I prevent its formation?
Answer: This is very likely the N,N'-bis(2,3-dimethoxybenzoyl)hydrazine . This side product forms when one molecule of hydrazine reacts with two molecules of your ester.
Caption: Formation of the common diacylhydrazine byproduct.
Formation & Prevention:
-
Mechanism: This side reaction is favored if there is a localized high concentration of the ester relative to hydrazine.
-
Prevention Strategy: The key is to maintain an excess of hydrazine throughout the reaction.
-
Correct Order of Addition: Slowly add the ester (dissolved in the reaction solvent) to the heated solution of hydrazine hydrate. Do not add the hydrazine to the ester. This ensures that the ester is always encountering an excess of the nucleophile.
-
Stoichiometry Control: Use a definitive molar excess of hydrazine hydrate (e.g., 3-5 equivalents) to favor the formation of the desired mon-acyl product.
-
Question 3: My final product is discolored (e.g., yellow or brown) after work-up. How can I get a clean, white product?
Answer: Discoloration often arises from impurities in the starting materials or side reactions involving hydrazine.
Potential Causes & Solutions:
-
Hydrazine Oxidation: Hydrazine can be susceptible to oxidation, especially if the reaction is exposed to air for long periods at high temperatures, or if trace metal contaminants are present. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.
-
Impure Starting Ester: Ensure the methyl 2,3-dimethoxybenzoate used is pure. Any colored impurities will be carried through to the final product. Purify the ester by distillation or recrystallization if necessary.
-
Purification: Proper purification of the final product is critical.
-
Recrystallization: Recrystallize the crude this compound from a suitable solvent like ethanol or an ethanol/water mixture.
-
Washing: When filtering the product, wash the precipitate with a minimal amount of a cold, appropriate solvent (like diethyl ether or cold ethanol) to remove soluble impurities without dissolving a significant amount of the product.[2]
-
Summary of Potential Side Products
| Side Product Name | Stage of Formation | Probable Cause | Key Analytical Signature |
| Unreacted 2,3-Dimethoxybenzoic Acid | Esterification | Incomplete reaction; equilibrium not shifted. | Acidic; visible on TLC (often baseline in non-polar systems). |
| Sulfonated Benzoic Acid | Esterification | High temp with H₂SO₄ catalyst.[1] | Highly polar spot on TLC; distinct mass spec signature (+80 amu). |
| Unreacted Methyl 2,3-Dimethoxybenzoate | Hydrazinolysis | Insufficient hydrazine; short reaction time.[2] | Less polar than product on TLC; identifiable by GC-MS or ¹H NMR. |
| N,N'-bis(2,3-dimethoxybenzoyl)hydrazine | Hydrazinolysis | Incorrect stoichiometry or order of addition. | Very low solubility; high melting point; mass spec M+H⁺ ≈ 361.3. |
Recommended Experimental Protocols
Protocol 1: Esterification of 2,3-Dimethoxybenzoic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add methanol (20-30 eq), which will act as both the reactant and solvent. While stirring, carefully add concentrated sulfuric acid (0.05 eq) dropwise.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 2:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting acid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2,3-dimethoxybenzoate, which can be used directly or purified further.
-
Protocol 2: Hydrazinolysis to form this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol and hydrazine hydrate (3.0-5.0 eq).
-
Reagent Addition: Heat the hydrazine solution to a gentle reflux. Separately, dissolve the methyl 2,3-dimethoxybenzoate (1.0 eq) in a minimal amount of warm ethanol. Add the ester solution dropwise to the refluxing hydrazine solution over 15-20 minutes.
-
Reaction: Maintain the reflux for 2-6 hours after the addition is complete.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting ester spot has been completely consumed.[2]
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature, then further in an ice bath to induce precipitation/crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove soluble impurities.[2]
-
Dry the solid product. If necessary, recrystallize from hot ethanol to obtain pure this compound.
-
References
-
Yang, D., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471-4. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 421-429. Retrieved from [Link]
-
Baxendale, I. R., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 22(10), 1435-1441. Retrieved from [Link]
-
Reddy, P. T., et al. (2013). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 11(15), 2469-72. Retrieved from [Link]
-
Shaik, S. P., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Journal of Heterocyclic Chemistry, 54(5), 2824-2831. Retrieved from [Link]
-
Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 2,3-Dimethoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Taha, M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 13786-803. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, S., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(19), 374-381. Retrieved from [Link]
- Google Patents. (2014). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
-
Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. Retrieved from [Link]
-
Borah, R., et al. (2014). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 3(8), 126-130. Retrieved from [Link]
-
Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]
-
Suzana, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Rasayan Journal of Chemistry, 10(1), 113-119. Retrieved from [Link]
-
Popiołek, Ł., & Kosikowska, U. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(21), 6631. Retrieved from [Link]
-
Kumar, S., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(1), 105-112. Retrieved from [Link]
-
Atabey, H., & Yildiz, B. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 11(10), 878-881. Retrieved from [Link]
-
Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Retrieved from [Link]
- Google Patents. (2010). CN101891700A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
-
PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Hydroxy-3,4-dimethoxybenzoic acid. Retrieved from [Link]
- Google Patents. (2013). CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl).
- Google Patents. (2007). WO2007068925A1 - An improved process for preparing of, impurities free, substituted 2-benzimidazolesulfoxide compound.
Sources
Technical Support Center: 2,3-Dimethoxybenzohydrazide
Welcome to the technical support guide for 2,3-Dimethoxybenzohydrazide (CAS: 321195-74-8). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Improper handling and storage can lead to degradation, impacting experimental reproducibility and outcomes. This guide provides detailed, field-proven advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) on Stability & Storage
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability (>6 months), this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C. The hydrazide functional group is susceptible to slow oxidation and hydrolysis, processes that are significantly decelerated at lower temperatures and in the absence of atmospheric oxygen and moisture.[1][2][3] The manufacturer's original container is ideal as it is designed for stability.
Q2: How should I store the compound for daily or short-term use?
A2: For short-term use, storing the compound in a desiccator at room temperature is acceptable, provided the container is sealed tightly after each use.[4] This minimizes exposure to atmospheric moisture between uses. However, if the lab environment has high humidity or temperature fluctuations, refrigeration (2-8°C) is still recommended.
Q3: Is this compound sensitive to light?
A3: While specific photostability data is not extensively published, aromatic compounds, in general, can be sensitive to UV light. As a best practice, store the container in a dark location, such as a cabinet or a refrigerator with a solid door. Amber glass vials are recommended for aliquots to provide additional protection.
Q4: What are the visible signs of degradation?
A4: Pure this compound is typically a white to off-white solid. Signs of potential degradation include:
-
Discoloration: A change to yellow or brown can indicate oxidation or other decomposition pathways.
-
Change in Texture: Clumping or the appearance of a sticky or oily residue may suggest hygroscopicity (water absorption) and subsequent hydrolysis.[5]
-
Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.
Q5: What are the primary degradation pathways for this compound?
A5: The two most probable non-enzymatic degradation pathways are:
-
Hydrolysis: The amide bond of the hydrazide is susceptible to cleavage by water, especially under acidic or basic conditions, yielding 2,3-dimethoxybenzoic acid and hydrazine.
-
Oxidation: The hydrazide moiety can be oxidized by atmospheric oxygen, a reaction that can be catalyzed by trace metal impurities. This can lead to the formation of various byproducts, including diimide and benzoic acid derivatives.[6]
Recommended Storage Conditions Summary
| Condition | Parameter | Recommendation & Rationale |
| Long-Term (>6 mo.) | Temperature | 2-8°C |
| Atmosphere | Inert Gas (Argon, Nitrogen) | |
| Container | Tightly sealed, opaque or amber vial.[1][3][7][8] | |
| Short-Term (<6 mo.) | Temperature | Room Temperature (in desiccator) or 2-8°C |
| Atmosphere | Air (minimized exposure) | |
| Container | Tightly sealed, store in a desiccator.[4] |
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a scenario-based approach to resolving common experimental problems that may be linked to the stability of this compound.
Issue 1: My reaction is showing low or no yield, and starting material is recovered.
-
Potential Cause: The this compound may have degraded, primarily through hydrolysis, into 2,3-dimethoxybenzoic acid. The resulting benzoic acid is unreactive under typical hydrazide coupling conditions, leading to reaction failure.
-
Recommended Action:
-
Verify Purity: Assess the purity of your stored reagent. A simple method is Thin-Layer Chromatography (TLC) or melting point analysis. The melting point of pure this compound is >300 °C.[1] A significant depression or broad melting range suggests impurities.
-
Use a Fresh Batch: If degradation is suspected, use a new, unopened bottle of the reagent for comparison.
-
-
Preventative Measures: Always store the compound under the recommended conditions (see table above). Aliquot the bulk supply into smaller, single-use vials to prevent contamination and repeated exposure of the entire stock to the atmosphere.
Issue 2: I observe an unexpected spot on my TLC plate that doesn't correspond to my starting material or product.
-
Potential Cause: This is a strong indicator of a degradation byproduct. The most common impurity, 2,3-dimethoxybenzoic acid, is significantly more polar than the parent hydrazide and will have a lower Rf value on normal-phase silica gel.
-
Recommended Action:
-
Co-spotting: On a TLC plate, spot your stored hydrazide, the suspected degradation product (if available, e.g., 2,3-dimethoxybenzoic acid), and a co-spot of both. If the unknown spot aligns with the benzoic acid, you have confirmed the impurity's identity.
-
Purification: If the degradation is minor, the material can sometimes be purified by recrystallization. However, for critical applications, using a fresh batch is strongly advised.
-
-
Preventative Measures: Implement a routine quality check (e.g., TLC) for reagents that have been in storage for an extended period, especially if they are used in sensitive or GMP-regulated workflows.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues potentially related to this compound stability.
Caption: Troubleshooting flowchart for stability issues.
Part 3: Experimental Protocols
Protocol 1: Assessing the Purity of Stored this compound via Thin-Layer Chromatography (TLC)
This protocol provides a rapid and effective method to qualitatively assess the purity of your reagent.
-
Materials:
-
TLC plate (Silica gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: 10% Methanol in Dichloromethane (DCM)
-
Sample vial
-
Solvent for sample: Dichloromethane (DCM) or Ethyl Acetate
-
Capillary spotter
-
UV lamp (254 nm)
-
-
Methodology:
-
Prepare Sample: Dissolve a small amount (1-2 mg) of your stored this compound in ~0.5 mL of solvent in a sample vial. If available, prepare a second sample of fresh, high-purity reagent as a control.
-
Prepare Chamber: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and place the lid on top. Allow it to equilibrate for 5-10 minutes.
-
Spot the Plate: Using a capillary spotter, carefully apply a small spot of your sample solution onto the baseline of the TLC plate. If using a control, spot it alongside your sample, leaving adequate space between them.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Replace the lid and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to air dry completely. Visualize the plate under a UV lamp at 254 nm.
-
Analyze: The pure compound should appear as a single, well-defined spot. The presence of additional spots, particularly a more polar spot (lower Rf) that "tails," is indicative of impurities like the corresponding benzoic acid. Compare the sample lane to the control lane to confirm any deviation.
-
References
-
Reddit, r/chemistry, Storage of Boc-hydrazide Discussion. [Link]
-
Alfa Aesar, Safety Data Sheet for 2-Hydroxy-3-methoxybenzaldehyde. [Link]
-
Wikipedia, Hydrazine. [Link]
-
Organic Syntheses, Hydrazine Hydrate Procedure. [Link]
-
PubMed, Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. [Link]
-
Defense Technical Information Center, Safety and Handling of Hydrazine. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. fishersci.ie [fishersci.ie]
- 4. 2,3-Dimethoxybenzaldehyde(86-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting low yield in Schiff base formation with 2,3-Dimethoxybenzohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding low yields in Schiff base (hydrazone) formation using 2,3-Dimethoxybenzohydrazide. As Senior Application Scientists, we have structured this guide to address the core chemical principles and practical laboratory challenges you may encounter.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during the synthesis of Schiff bases from this compound.
Q1: My overall yield is significantly lower than expected. What are the primary factors I should investigate?
Low yield in Schiff base synthesis is a common issue that typically stems from the reversible nature of the reaction, suboptimal reaction conditions, or reactant instability.[1] The reaction between a hydrazide and a carbonyl compound (aldehyde or ketone) is an equilibrium process where water is eliminated.[2][3] The presence of this water byproduct can drive the reaction backward, reducing the final yield.[1][4]
Primary factors to consider:
-
Reaction Equilibrium: The accumulation of water in the reaction medium can hydrolyze the product back to the starting materials.
-
pH Control: The reaction is highly pH-dependent.[5][6] The pH must be acidic enough to catalyze the reaction but not so acidic that it protonates the nucleophilic hydrazide, rendering it unreactive.[5][7]
-
Reactant Purity and Stability: Impurities in either the this compound or the carbonyl compound can lead to side reactions. Additionally, some aldehydes, particularly aliphatic ones, can be unstable or prone to polymerization.[1]
-
Reaction Temperature and Time: Suboptimal temperature can result in a slow reaction rate, while excessive heat can cause degradation of reactants or products.[8]
Below is a workflow to systematically troubleshoot these factors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Removal of impurities from 2,3-Dimethoxybenzohydrazide reactions
Technical Support Center: 2,3-Dimethoxybenzohydrazide Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. As a key intermediate in the synthesis of various pharmaceutical agents and research compounds, achieving high purity is paramount. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to common challenges encountered during its synthesis and subsequent reactions. We will move beyond simple procedural lists to explain the chemical rationale behind these purification strategies, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate when synthesizing this compound?
The most common impurities arise directly from the reactants and potential side reactions during the hydrazinolysis of the parent ester (e.g., Methyl 2,3-dimethoxybenzoate).
Common Impurities in this compound Synthesis
| Impurity Type | Chemical Name | Source | Identification Notes |
| Starting Material | Methyl/Ethyl 2,3-dimethoxybenzoate | Incomplete reaction | Less polar than the product on TLC; characteristic ester peak in IR (~1720 cm⁻¹). |
| Starting Material | Hydrazine Hydrate | Excess reagent used to drive the reaction | Highly water-soluble; can prevent product crystallization.[1] |
| Side-Product | N,N'-bis(2,3-dimethoxybenzoyl)hydrazine | Reaction of 1 mole of hydrazine with 2 moles of ester | Higher molecular weight; significantly less soluble than the desired product. |
| Hydrolysis Product | 2,3-Dimethoxybenzoic Acid | Hydrolysis of the ester or product during workup[2] | Acidic; can be identified by a broad O-H stretch in IR and a carboxylic acid proton in ¹H NMR. |
| Reagent Impurity | Organic contaminants from hydrazine hydrate | Commercial hydrazine hydrate can contain various organic impurities.[3][4] | May appear as small, unidentified peaks in NMR or LC-MS. |
Q2: Why is controlling the stoichiometry of hydrazine hydrate so critical for purity?
While an excess of hydrazine hydrate is often used to ensure the complete consumption of the starting ester, using a large excess can lead to significant purification challenges.[5] Hydrazine hydrate is highly soluble in many organic solvents and can form eutectic mixtures or oily phases with the product, preventing its crystallization.[1] Furthermore, any unreacted hydrazine can interfere with subsequent reactions, for instance, by reacting with other electrophiles in your next step. A modest excess (e.g., 1.5-3 equivalents) is typically sufficient to drive the reaction to completion without overly complicating the purification.
Q3: How can I effectively monitor my reaction to minimize impurity formation?
Thin-Layer Chromatography (TLC) is the most straightforward method.[6] Develop a solvent system (e.g., Ethyl Acetate/Hexane or Chloroform/Methanol) that clearly separates your starting ester, the desired hydrazide product, and the potential diacylhydrazine byproduct. The hydrazide product is significantly more polar than the starting ester. The reaction is complete when the spot corresponding to the starting ester is no longer visible. This prevents "over-refluxing," which can increase the likelihood of side reactions or degradation.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is complete, but the crude product is an oil or fails to precipitate upon cooling.
Cause: This is a classic sign of excess hydrazine hydrate or residual solvent (like ethanol) plasticizing your product. Hydrazine hydrate can hold the product in solution.[1]
Solution: Aqueous Workup Precipitation
-
Evaporation: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent (e.g., ethanol).[5]
-
Precipitation: Pour the concentrated residue into a beaker of cold deionized water or an ice-water slurry with vigorous stirring. This compound is poorly soluble in water, while excess hydrazine hydrate and its salts are highly soluble.
-
Filtration: The product should precipitate as a white or off-white solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any remaining hydrazine hydrate.[6]
-
Drying: Dry the solid under vacuum.
Problem 2: My NMR spectrum shows signals for the starting ester alongside my product.
Cause: The hydrazinolysis reaction has not gone to completion.
Solution 1: Drive the Reaction to Completion
-
If TLC shows significant starting material, you can add another portion of hydrazine hydrate (e.g., 0.5 equivalents) and continue refluxing, monitoring by TLC until the ester spot disappears.
Solution 2: Purification via Recrystallization
-
Recrystallization is highly effective as the starting ester and the hydrazide product often have different solubility profiles. Ethanol is a commonly used solvent for recrystallizing aromatic hydrazides.[6][7] The ester is typically more soluble in hot ethanol and may remain in the mother liquor upon cooling.
Step-by-Step Recrystallization Protocol
-
Dissolution: Dissolve the crude solid in a minimal amount of boiling ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.
Problem 3: I have a high-molecular-weight impurity that is insoluble in my recrystallization solvent.
Cause: This is very likely the N,N'-bis(2,3-dimethoxybenzoyl)hydrazine side-product. Its symmetrical structure often makes it much less soluble than the desired mono-acylhydrazide.
Solution: Purification by Filtration and Recrystallization
-
Selective Dissolution: Add hot ethanol (or another suitable recrystallization solvent) to your crude product mixture. The desired this compound will dissolve, while the less soluble bis-hydrazide impurity should remain as a solid.
-
Hot Filtration: Perform a hot filtration to remove the insoluble bis-hydrazide. The desired product is now in the filtrate.
-
Recrystallization: Proceed with the recrystallization of the filtrate as described in the protocol above to crystallize your pure product.
Problem 4: My purified product has an acidic pH and shows a broad singlet in the ¹H NMR spectrum.
Cause: This indicates the presence of 2,3-Dimethoxybenzoic acid, likely from the hydrolysis of either the starting ester or the hydrazide product itself, especially if the workup involved acidic conditions.[8]
Solution: Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid impurity.
-
Dissolution: Dissolve the crude product in an organic solvent like Ethyl Acetate or Dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The 2,3-dimethoxybenzoic acid will be deprotonated to its sodium salt and move into the aqueous layer, while the neutral hydrazide remains in the organic layer.
-
Separation: Separate the organic layer.
-
Final Wash & Dry: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent to yield the purified product, which can be further recrystallized if needed.
Problem 5: Recrystallization is not improving the purity of my compound. What is my next option?
Cause: The impurities may have a solubility profile very similar to your desired product.
Solution: Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities.[9]
Step-by-Step Column Chromatography Protocol
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A gradient or isocratic system of Ethyl Acetate/Hexane or Chloroform/Methanol is a good starting point. Use TLC to determine the optimal solvent ratio that gives good separation between your product and the impurities.
-
Slurry Packing: Pack a column with silica gel using your chosen eluent system.
-
Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Workflow Guides
Impurity Formation Pathways
Caption: Key pathways for product and impurity formation.
Purification Strategy Decision Tree
Caption: A logical workflow for selecting a purification method.
References
- US5484511A, Process for the removal of impurities
- CN105347319A, Method for removing organic impurities in hydrazine hydrate prepared through ketazine method, Google P
-
Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives, J. Multidiscip. Res. [Link]
-
Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation, ResearchGate. [Link]
-
2,3-Dimethoxybenzoic acid | C9H10O4, PubChem. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach, RSC Publishing. [Link]
-
(E)-(2-Chlorobenzylidene)hydrazine, Organic Syntheses Procedure. [Link]
-
How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?, ResearchGate. [Link]
- Purifying method of N-(3-methoxy-2-methyl benzoyl)
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents, Zenodo. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 4. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 9. lsdjmr.com [lsdjmr.com]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethoxybenzohydrazide
Welcome to the technical support center for the synthesis of 2,3-Dimethoxybenzohydrazide. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into scaling this synthesis. This resource moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and addressing the unique challenges of transitioning from bench-scale to pilot-plant production.
Section 1: Synthesis Overview & Strategic Considerations
The most reliable and scalable synthesis of this compound is a two-step process starting from the commercially available 2,3-Dimethoxybenzoic acid. This approach ensures high conversion and simplifies purification by avoiding direct, and often problematic, reactions between the carboxylic acid and hydrazine.
-
Step 1: Esterification. The carboxylic acid is first converted to a simple alkyl ester (typically methyl or ethyl). This "activates" the carbonyl group for the subsequent nucleophilic attack.
-
Step 2: Hydrazinolysis. The purified ester is then reacted with hydrazine hydrate to yield the final this compound.
This two-step pathway is advantageous for scalability because it allows for the purification of the intermediate ester, ensuring that any impurities from the first step are removed before the introduction of the highly reactive and hazardous hydrazine.
Common pitfalls in the characterization of 2,3-Dimethoxybenzohydrazide
Welcome to the Technical Support Center for the characterization of 2,3-Dimethoxybenzohydrazide. As Senior Application Scientists, we have compiled this guide based on common challenges and inquiries from researchers in the field. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your experimental work.
Section 1: Synthesis and Purification Pitfalls
The synthesis of this compound, typically via the reaction of a 2,3-dimethoxybenzoyl derivative (like methyl 2,3-dimethoxybenzoate) with hydrazine hydrate, appears straightforward but contains subtle complexities that can impact yield and purity.
FAQ 1: My reaction yield is consistently low. What are the common causes?
Answer: Low yields often stem from incomplete reactions, suboptimal conditions, or competing side reactions.
-
Incomplete Reaction: The conversion of the ester to the hydrazide is a nucleophilic acyl substitution reaction. It is an equilibrium process that requires sufficient time and temperature to proceed to completion.
-
Causality: Insufficient reflux time is a primary culprit. We recommend monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1] The disappearance of the starting ester spot is a key indicator of completion.
-
Troubleshooting Protocol:
-
Prepare a TLC plate with a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexane).
-
Spot the starting material (e.g., methyl 2,3-dimethoxybenzoate), a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Run the TLC at regular intervals (e.g., every 2 hours) during the reflux.
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. A typical reflux period is 6-12 hours.[2][3]
-
-
-
Side Reaction - Azine Formation: A common side reaction involves the condensation of hydrazine with any residual starting aldehyde (if synthesizing from 2,3-dimethoxybenzaldehyde) or the product hydrazide reacting with another aldehyde molecule.[1] This is more prevalent if the reaction is not conducted under controlled conditions.
-
Reagent Quality: The purity of hydrazine hydrate is critical. It can degrade over time, and using a lower concentration than expected will result in an incomplete reaction. Always use fresh, properly stored hydrazine hydrate.
Workflow for Synthesis Monitoring
Caption: Workflow for synthesizing and monitoring this compound.
FAQ 2: After synthesis, my product looks impure and is difficult to purify by recrystallization. What should I do?
Answer: Impurities often co-precipitate with the desired product. If standard recrystallization fails, column chromatography is the recommended next step.
-
Causality: The polarity of this compound is similar to potential impurities like unreacted starting materials or side-products. Recrystallization may not be selective enough to remove them effectively.
-
Troubleshooting Protocol: Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity.
-
Begin with 100% Hexane to elute very non-polar impurities.
-
Gradually introduce Ethyl Acetate (e.g., increase by 10% increments from 90:10 Hexane:EtOAc up to 50:50 or higher).
-
-
Monitoring: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified solid.
-
Section 2: Analytical Characterization Pitfalls
Accurate characterization is essential to confirm the structure and purity of this compound. Here we address common issues encountered with NMR, MS, and FTIR analysis.
FAQ 3: I'm having trouble interpreting the ¹H NMR spectrum. The aromatic region is complex and the N-H peaks are broad or missing.
Answer: The ¹H NMR spectrum of this compound has distinct features that can be challenging to interpret without a clear understanding of the expected patterns.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as a multiplet, typically between 6.9 and 7.8 ppm.[4][5] Their specific splitting pattern (doublets and triplets) depends on their coupling with each other. Misinterpretation is common if the resolution is poor.
-
Methoxy Protons (-OCH₃): You should see two distinct singlets, each integrating to 3 protons.[4][6] These typically appear between 3.8 and 4.0 ppm. If you only see one broad singlet, it may indicate poor shimming or the presence of impurities.
-
N-H Protons (-CONHNH₂): These protons are labile (they can exchange with trace amounts of water in the NMR solvent) and their signals are often broad.
-
-NH₂: This signal, typically appearing between 4.0 and 5.0 ppm, is often a broad singlet.
-
-CONH-: This signal is usually further downfield (8.5 - 9.5 ppm) and is also a broad singlet.[4]
-
Troubleshooting: To confirm N-H peaks, perform a D₂O shake. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peaks will disappear because the protons will have exchanged with deuterium.
-
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CONH- | 8.5 - 9.5 | Broad Singlet | 1H |
| Aromatic (Ar-H) | 6.9 - 7.8 | Multiplet | 3H |
| -NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |
| -OCH₃ | 3.8 - 4.0 | Two Singlets | 3H + 3H |
| Caption: Table 1. Predicted ¹H NMR assignments for this compound. |
FAQ 4: My mass spectrum doesn't show the expected molecular ion peak, or the fragmentation pattern is confusing.
Answer: Mass spectrometry of hydrazides can be tricky due to their reactivity in the ion source and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): For this compound (C₉H₁₂N₂O₃), the expected molecular weight is 196.21 g/mol . In ESI-MS, you should look for the protonated molecule [M+H]⁺ at m/z 197.[7] If this is absent, consider gentler ionization techniques or check for in-source degradation.
-
Key Fragmentation: The most common fragmentation is the alpha-cleavage of the amide C-N bond.[8]
-
Causality: This cleavage is favored because it results in a stable acylium ion.
-
Expected Fragments: You should expect to see a prominent peak corresponding to the 2,3-dimethoxybenzoyl cation at m/z 165. Another common fragment is from the loss of the -NHNH₂ group, also leading to the m/z 165 ion.[8] Further fragmentation of the aromatic ring can also occur.
-
| m/z Value | Proposed Fragment Identity | Notes |
| 197 | [M+H]⁺ | Protonated molecular ion (in ESI+) |
| 165 | [C₉H₉O₃]⁺ | Loss of -NH₂ |
| 135 | [C₈H₇O₂]⁺ | Loss of -OCH₃ from the m/z 165 fragment |
| Caption: Table 2. Expected key fragments in the mass spectrum of this compound. |
Section 3: Stability and Degradation
Understanding the stability of this compound is crucial for storage and for interpreting results from biological assays.
FAQ 5: I'm running a stability study and see unexpected peaks in my HPLC chromatogram. What could they be?
Answer: Unexpected peaks are almost always degradation products. The structure of this compound suggests three primary degradation pathways under forced (stress) conditions.[9]
-
Hydrolysis: The amide bond is the most likely point of cleavage under acidic or basic conditions.[10] This will break the molecule into 2,3-dimethoxybenzoic acid and hydrazine.
-
Oxidation: The hydrazide functional group is susceptible to oxidation, which can lead to the formation of diimide or other oxidized species.
-
Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV light may initiate free-radical reactions, leading to complex degradation products.[11]
Troubleshooting Degradation Pathways
Caption: Predicted degradation pathways for this compound under stress conditions.
Troubleshooting Guide for Unexpected HPLC Peaks
| Issue | Possible Cause | Diagnostic & Troubleshooting Steps |
| Early eluting peak appears in acidic/basic stress samples. | Hydrolysis Product: 2,3-dimethoxybenzoic acid is more polar and will elute earlier. | 1. Co-inject a standard of 2,3-dimethoxybenzoic acid to confirm retention time. 2. Use LC-MS to confirm the mass of the peak (expected [M-H]⁻ at m/z 181). |
| Multiple new peaks appear in oxidative stress samples. | Oxidation Products: Formation of various oxidized species. | 1. These products can be complex. LC-MS is essential for identification. 2. Ensure proper inert atmosphere during storage and handling if oxidation is a concern. |
| Broad or poorly resolved peaks appear after light exposure. | Photodegradation: Formation of multiple, potentially polymeric, products.[11] | 1. Protect the compound from light during all stages of handling and storage. 2. Use amber vials and cover flasks with foil. |
| Mass balance in stability study is low (<95%).[9] | Undetected Degradants: Products may be non-UV active (like hydrazine) or volatile. | 1. For hydrazine detection, specific derivatization methods followed by GC or HPLC are required.[12][13] 2. Consider using a more universal detector like a Charged Aerosol Detector (CAD) alongside UV. |
| Caption: Table 3. HPLC Troubleshooting for Stability Studies. |
References
-
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
-
ResearchGate. (2017). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed. (n.d.). The chromatographic purification of native types I, II, and III collagens. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. Retrieved from [Link]
-
PMC - NIH. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]
-
NIH. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Benzohydrazide (HMDB0249018). Retrieved from [Link]
-
ResearchGate. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethoxybenzohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of hydrazine with 2, 3-dialdehyde cellulose. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Benzoylhydrazine. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]
-
ACS Publications. (n.d.). Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Retrieved from [Link]
-
OSHA. (n.d.). HYDRAZINE Method no.: 52. Retrieved from [Link]
- Google Patents. (n.d.). EP3674293A1 - Process for synthesizing s-triazine compounds.
-
AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]
-
MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Retrieved from [Link]
-
UCA. (n.d.). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3674293A1 - Process for synthesizing s-triazine compounds - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. sielc.com [sielc.com]
- 13. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2,3-Dimethoxybenzohydrazide by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Intermediates, such as 2,3-Dimethoxybenzohydrazide, are the foundational building blocks of complex drug molecules. The presence of impurities—be they starting materials, by-products, or degradation products—can have profound implications, potentially altering the final drug's biological activity, toxicity, and stability.[3] Therefore, the deployment of robust, accurate, and validated analytical methods for purity determination is a non-negotiable regulatory requirement.[4]
This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) as the gold-standard technique for the purity analysis of this compound. We will dissect the causality behind methodological choices, present a detailed experimental protocol, and objectively compare HPLC with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a reliable framework for assessing the purity of this and structurally similar compounds.
The Primary Analytical Choice: Reversed-Phase HPLC
For a non-volatile, polar organic molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent analytical technique.[1][5] Its advantages, including high resolution, sensitivity, and reproducibility, make it ideal for separating the main compound from a complex matrix of potential impurities.[1][5]
The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.
Causality-Driven Method Development for this compound
A successful HPLC method is not a matter of chance but of deliberate, science-driven choices. Each parameter is optimized to achieve the desired separation and quantification.
-
Column Selection (The Separation Core): A C18 (octadecyl) column is the workhorse of RP-HPLC and is the logical starting point. The long alkyl chains provide a hydrophobic environment that effectively retains the aromatic this compound molecule through hydrophobic interactions. This allows for fine-tuning of the retention time and separation from both more polar and less polar impurities by adjusting the mobile phase composition.
-
Mobile Phase Composition (The Elution Engine): The mobile phase must be carefully selected to ensure proper elution and peak shape. An isocratic or gradient elution using a mixture of an aqueous buffer and an organic modifier is standard.
-
Aqueous Buffer (e.g., 20 mM Ammonium Acetate, pH 4.0): The hydrazide moiety can have a pKa, and controlling the pH of the mobile phase ensures a consistent ionization state for the analyte and any ionizable impurities. This leads to reproducible retention times and symmetrical peak shapes. A pH of 4.0 is chosen to keep the hydrazide protonated and ensure good interaction.
-
Organic Modifier (e.g., Acetonitrile): Acetonitrile is a common choice due to its low viscosity and UV transparency. The proportion of acetonitrile to the aqueous buffer determines the eluting strength of the mobile phase. A higher percentage of acetonitrile will decrease retention times, while a lower percentage will increase them.
-
-
Detection (The Eye): The benzoyl group in this compound contains a chromophore that absorbs UV light. A UV detector is therefore a simple, robust, and sensitive choice for this analysis. Based on the aromatic structure, a detection wavelength in the range of 230-260 nm is expected to provide a strong signal. For this method, we select 250 nm.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, balancing analysis time with system pressure. Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring the reproducibility of retention times.
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of the purity analysis process, from sample preparation to the final report, emphasizing the self-validating nature of a well-designed analytical procedure.
Caption: A comprehensive workflow for the HPLC purity analysis of this compound.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a self-validating system, beginning with a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis.[6]
1. Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH adjusted to 4.0 with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60:40 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
| Diluent | Acetonitrile:Water (50:50 v/v) |
2. Preparation of Solutions
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the reference standard.
-
Blank Solution: Use the diluent.
3. System Suitability Test (SST)
-
Inject the blank solution once to ensure no interfering peaks are present.
-
Make five replicate injections of the Reference Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.
-
Theoretical Plates (Efficiency): ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of the five replicate injections.
-
4. Analytical Procedure
-
Once the SST criteria are met, inject the blank solution once, followed by the Reference Standard Solution and the Sample Solution in duplicate.
-
Integrate all peaks in the chromatograms, disregarding any peaks from the blank and any peaks with an area less than the reporting threshold (e.g., 0.05%).[7]
-
Identify the principal peak of this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
5. Calculation of Purity
Purity is calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
To be used in a regulated environment, this HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[5][8] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][4]
| Validation Parameter | Purpose & Methodology | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. | The main peak should be free from interference from blank, impurities, and forced degradation products. Peak purity analysis (using a DAD detector) should pass. |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a specified range. | Prepare at least five concentrations (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze samples with known amounts of analyte (spiked placebo or by standard addition) at three levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analysis of six replicate samples at 100% concentration on the same day. Intermediate Precision: The assay is repeated by a different analyst on a different day or with different equipment. | %RSD should be ≤ 2.0% for repeatability. Results between the two sets for intermediate precision should be consistent. |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. | Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%). | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes. |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be used for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, the nature of expected impurities, and available instrumentation.[3][9][10]
Caption: A decision tree for selecting an appropriate analytical method for purity assessment.
Comparative Data Summary
| Feature | HPLC-UV (Recommended) | Gas Chromatography (GC-FID) | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Liquid-solid partitioning | Nuclear spin resonance |
| Applicability | Excellent for non-volatile, soluble compounds. | Requires volatile and thermally stable compounds. Derivatization is necessary for this compound. | Good for rapid, qualitative screening. | Applicable to any soluble compound with NMR-active nuclei. |
| Precision | High (<2% RSD) | High (<2% RSD) | Low (semi-quantitative at best) | Very High (<1% RSD) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to ng level) | Low (mg level) |
| Throughput | Moderate | High | Very High | Low |
| Cost | Moderate | Moderate | Very Low | High |
| Primary Use | Gold standard for QC release testing and stability studies.[1] | Analysis of residual solvents or volatile impurities. | In-process checks, reaction monitoring. | Absolute quantification without a specific reference standard; structural elucidation.[3] |
Conclusion
For the comprehensive purity analysis of this compound, a validated Reversed-Phase High-Performance Liquid Chromatography (HPLC) method stands as the most reliable, robust, and regulatory-compliant choice.[5] Its high resolving power, sensitivity, and precision allow for the accurate quantification of the main component and the detection of critical process-related and degradation impurities. While alternative methods like GC and TLC have their place for specific applications such as volatile impurity analysis or rapid screening, they lack the quantitative power and broad applicability of HPLC for a non-volatile intermediate in a pharmaceutical setting.[9][10] Ultimately, the implementation of a well-developed and validated HPLC method, as outlined in this guide, provides the highest degree of confidence in the quality and purity of this compound, ensuring the integrity of the subsequent API and the safety of the final drug product.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
- Jetir.Org. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Benchchem. (n.d.). A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate.
- (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- ICH. (n.d.). Quality Guidelines.
- PubMed. (2011, April 5). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.
- National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
- (n.d.). 6. analytical methods.
- ResearchGate. (2025, August 7). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products | Request PDF.
Sources
- 1. jetir.org [jetir.org]
- 2. jpionline.org [jpionline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. pharmtech.com [pharmtech.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2,3- vs. 3,4-Dimethoxybenzohydrazide: A Guide for Researchers
In the landscape of medicinal chemistry, the benzohydrazide scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The biological efficacy of these compounds is profoundly influenced by the nature and position of substituents on the benzene ring, a classic demonstration of structure-activity relationships (SAR).[4][5] This guide provides an in-depth comparative analysis of two constitutional isomers: 2,3-dimethoxybenzohydrazide and 3,4-dimethoxybenzohydrazide, offering insights into their potential biological activities and providing a framework for their experimental evaluation.
The seemingly subtle shift in the positioning of a methoxy group from the 2,3- to the 3,4-position on the benzoyl moiety can significantly alter the molecule's electronic and steric properties. These changes, in turn, can dictate the compound's interaction with biological targets, leading to variations in potency, selectivity, and overall pharmacological profile. While extensive research has been conducted on a variety of benzohydrazide derivatives, a direct, head-to-head comparison of the 2,3- and 3,4-dimethoxy isomers is not extensively documented in publicly available literature. This guide, therefore, synthesizes existing knowledge on related compounds to build a predictive comparison and outlines robust experimental protocols to validate these hypotheses.
The Isomeric Influence: A Structural Perspective
The differential positioning of the two methoxy groups in 2,3- and 3,4-dimethoxybenzohydrazide is anticipated to have a marked impact on their physicochemical properties and, consequently, their biological activities.
-
This compound: The presence of a methoxy group at the ortho position can induce steric hindrance, potentially influencing the conformation of the hydrazide side chain. This steric effect might play a role in the binding affinity to specific enzymes or receptors. Furthermore, the proximity of the two methoxy groups could modulate the electronic distribution within the aromatic ring.
-
3,4-Dimethoxybenzohydrazide: This isomer, with methoxy groups at the meta and para positions, presents a different electronic and steric profile. The 3,4-dimethoxy substitution pattern is a common motif in many natural products and pharmacologically active compounds, often associated with favorable biological activities.[6]
Comparative Biological Activity Profile: A Predictive Overview
Based on the broader understanding of benzohydrazide derivatives, we can extrapolate potential biological activities for these two isomers. The following table summarizes these predicted activities and provides a foundation for experimental investigation.
| Biological Activity | This compound (Predicted) | 3,4-Dimethoxybenzohydrazide (Predicted/Reported) | Rationale and Supporting Evidence |
| Antimicrobial | Potentially active | Active | Benzohydrazide derivatives are well-documented as antimicrobial agents.[1][7] Studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have shown promising antibacterial and antifungal activities.[8] The substitution pattern is crucial, and a comparative study is needed to determine the more potent isomer. |
| Anticancer | Potentially active | Potentially active | The benzohydrazide scaffold is a key feature in many anticancer compounds.[3][9][10][11] The cytotoxic effects of benzoylhydrazone derivatives have been shown to be dependent on the position of methoxy substituents.[4] |
| Anti-inflammatory | Potentially active | Potentially active | Certain benzohydrazide and related heterocyclic derivatives have demonstrated anti-inflammatory effects.[12] The electronic properties conferred by the methoxy groups could influence interactions with inflammatory targets like cyclooxygenase (COX) enzymes. |
| Antioxidant | Potentially active | Potentially active | The hydrazide moiety can contribute to antioxidant activity through free radical scavenging and metal chelation.[13] The presence of electron-donating methoxy groups may enhance this activity.[7] |
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative biological activity of 2,3- and 3,4-dimethoxybenzohydrazide, a series of standardized in vitro assays are recommended. The following protocols provide a detailed methodology for these investigations.
Synthesis of 2,3- and 3,4-Dimethoxybenzohydrazide
The synthesis of both isomers typically follows a two-step process starting from the corresponding dimethoxybenzoic acid.
Step-by-Step Protocol:
-
Esterification:
-
Dissolve the respective dimethoxybenzoic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent.
-
Purify the methyl ester by column chromatography.
-
-
Hydrazinolysis:
-
Dissolve the purified methyl dimethoxybenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (excess, typically 3-5 equivalents).
-
Reflux the mixture for 8-12 hours.[14]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to allow the precipitation of the benzohydrazide.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product using FTIR, NMR (¹H & ¹³C), and mass spectrometry.[1]
-
Antimicrobial Activity Assessment: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Step-by-Step Protocol:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganisms with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Step-by-Step Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compounds.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A decrease in absorbance indicates the scavenging of the DPPH radical.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion and Future Directions
The isomeric pair of 2,3- and 3,4-dimethoxybenzohydrazide presents a compelling case for a detailed SAR study. While the existing literature on related benzohydrazide derivatives allows for informed predictions of their biological activities, empirical validation through rigorous experimental testing is paramount. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate and compare the antimicrobial, anticancer, and antioxidant potential of these two isomers. The results of such a comparative study will not only elucidate the specific contributions of the 2,3- and 3,4-dimethoxy substitution patterns to biological activity but also provide valuable insights for the rational design of more potent and selective benzohydrazide-based therapeutic agents.
References
-
Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (URL not provided in search results)[1]
-
A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. (URL not provided in search results)[2]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (URL not provided in search results)[7]
-
Benzohydrazides: As potential bio-active agents - The Pharma Innovation Journal. (URL not provided in search results)[3]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (URL not provided in search results)[15]
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC - NIH. [Link][9][11]
-
Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study - MDPI. [Link][10]
-
Synthesis of 3,4-dimethoxybenzoic acid hydrazide - PrepChem.com. [Link][14]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH. [Link][8]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (URL not provided in search results)[16]
-
Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (URL not provided in search results)[13]
-
Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - NIH. [Link][12]
-
Structure Activity Relationships - Drug Design Org. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. viva-technology.org [viva-technology.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 14. prepchem.com [prepchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Dimethoxybenzohydrazide Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Scaffolds in Medicinal Chemistry
Benzohydrazides represent a privileged scaffold in medicinal chemistry, forming the structural core of compounds with a vast spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The versatility of the hydrazide-hydrazone moiety (-CONH-N=CH-) allows for extensive structural modifications, enabling the fine-tuning of biological activity.[3][4]
A fundamental principle in drug design is the Structure-Activity Relationship (SAR), which dictates that the biological activity of a compound is intrinsically linked to its three-dimensional structure.[5] Even subtle changes, such as the repositioning of a functional group on an aromatic ring, can dramatically alter a molecule's interaction with its biological target, affecting its efficacy, selectivity, and toxicity.[6][7] This guide provides a comparative analysis of dimethoxybenzohydrazide isomers, focusing on how the spatial arrangement of two methoxy groups on the benzoyl ring dictates their biological performance. Understanding these nuanced differences is paramount for the rational design of next-generation therapeutic agents.
General Synthesis Pathway for Dimethoxybenzohydrazide Isomers
The synthesis of dimethoxybenzohydrazide isomers is typically achieved through a reliable and straightforward two-step process. The causality behind this choice is efficiency and high yield. The initial esterification protects the carboxylic acid, making the carbonyl carbon susceptible to nucleophilic attack by hydrazine in the subsequent step.
Step 1: Esterification of Dimethoxybenzoic Acid. The corresponding dimethoxybenzoic acid isomer (e.g., 3,4-dimethoxybenzoic acid) is converted to its methyl ester. This is commonly achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid.
Step 2: Hydrazinolysis of the Methyl Ester. The resulting methyl dimethoxybenzoate is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The highly nucleophilic hydrazine displaces the methoxy group to form the stable dimethoxybenzohydrazide core.[8]
Below is a generalized workflow for this synthetic route.
Caption: General synthetic workflow for dimethoxybenzohydrazide isomers.
Self-Validating Experimental Protocol: General Synthesis of a Dimethoxybenzohydrazide Isomer
This protocol is designed to be self-validating through in-process checks and final product characterization.
-
Esterification:
-
To a solution of the selected dimethoxybenzoic acid isomer (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Causality Check: The use of TLC allows for precise determination of reaction completion, preventing side reactions from prolonged heating.
-
Cool the reaction mixture, reduce the solvent volume under vacuum, and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester. The product is often pure enough for the next step.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl dimethoxybenzoate (1.0 eq) in ethanol (15 mL/g).
-
Add hydrazine hydrate (3.0 eq) dropwise.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Validation Point: The formation of a precipitate often indicates product formation.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Final Validation: Confirm the structure and purity of the resulting dimethoxybenzohydrazide isomer using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8] The spectral data should be in full accordance with the proposed structure.
-
Comparative Analysis of Biological Activity
The positioning of the two methoxy groups significantly influences the electronic distribution and steric profile of the molecule, leading to distinct biological activities.
Antimicrobial Activity
The benzohydrazide scaffold is a known pharmacophore for antimicrobial agents.[1][9] The dimethoxy substitution pattern appears particularly promising, especially the 3,4-dimethoxy arrangement, which is a common feature in many bioactive natural products.[10]
A study involving a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives demonstrated that these compounds possess promising antibacterial and antifungal activities.[8] In contrast, a separate study that synthesized (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide and (E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide found that both derivatives displayed only minimal inhibitory effects against tested bacterial and fungal strains.[11] This suggests that while the dimethoxy pattern is important, the overall molecular structure of the derivative plays a crucial role. The 3,4-dimethoxy isomer often serves as a successful starting point for further optimization.
Table 1: Comparative Antimicrobial Data for Dimethoxybenzohydrazide Derivatives
| Compound ID | Isomer Pattern | Derivative Structure | Target Organism | Activity Metric (e.g., MIC µg/mL) | Reference |
| Series A | 3,4-dimethoxy | N'-benzylidene | S. aureus, E. coli, C. albicans | Promising Activity (Qualitative) | [8] |
| S1 | 3,4-dimethoxy | 4-Chloro-N'-(benzylidene) | S. aureus, E. coli, A. niger | Minimal Inhibitory Effect | [11] |
| S2 | 2,5-dimethoxy | 4-Chloro-N'-(benzylidene) | S. aureus, E. coli, A. niger | Minimal Inhibitory Effect | [11] |
Anticancer Activity
The substitution pattern is critical for cytotoxic activity and selectivity against cancer cells. While direct comparisons of the parent dimethoxybenzohydrazide isomers are limited, data from their derivatives provide crucial SAR insights. A study on hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid revealed potent and selective anticancer activity, with one derivative showing an IC₅₀ value as low as 0.77 µM against the LN-229 glioblastoma cell line.[12][13] This highlights the potential of the 2,4-substitution pattern in designing anticancer agents.
Another comparative study on different methoxy-substituted salicylaldehyde benzoylhydrazones also underscores the importance of the substituent position on cytotoxic effects.[6]
Table 2: Comparative Anticancer Activity of Substituted Benzohydrazide Derivatives
| Compound Class | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Hydrazone of 2,4-dihydroxybenzoic acid | 2,4-dihydroxy | LN-229 (Glioblastoma) | 0.77 | High (vs. HEK-293) | [12][13] |
| Hydrazone of 2,4-dihydroxybenzoic acid | 2,4-dihydroxy | HepG2 (Liver) | 7.81 | High (vs. HEK-293) | [13] |
| Methoxy-substituted benzoylhydrazone | 4-methoxy | SKW-3 (Leukemia) | 11 | > 1 | [6] |
| Methoxy-substituted benzoylhydrazone | 3-methoxy | HL-60, K-562, etc. | > 19-42 | > 1 | [6] |
Data Interpretation: The Selectivity Index (SI), the ratio of the IC₅₀ for normal cells to that for cancer cells, is a critical metric for evaluating a compound's therapeutic potential.[6] The potent activity of the 2,4-disubstituted derivative suggests this isomeric scaffold is highly favorable for inducing cancer cell death.[13]
Synthesized Structure-Activity Relationship (SAR) and Mechanistic Insights
Based on the available data, we can construct a preliminary SAR model for dimethoxybenzohydrazide isomers.
-
3,4-Dimethoxy Isomers: This pattern is frequently associated with general biological activity, particularly antimicrobial potential.[8] The two adjacent methoxy groups act as strong electron-donating groups, which can influence the molecule's ability to participate in redox reactions or bind to enzymatic targets.
-
2,5-Dimethoxy Isomers: Data suggests this pattern may lead to lower antimicrobial activity compared to other derivatives.[11] The steric hindrance from the ortho-methoxy group combined with the electronic effect of the para-methoxy group creates a unique profile that may be less favorable for binding to certain microbial targets.
-
2,4-Dimethoxy Isomers (Inferred from Dihydroxy Analogs): Drawing parallels from the highly potent 2,4-dihydroxybenzohydrazide derivatives, the 2,4-dimethoxy scaffold holds significant promise for anticancer applications.[12][13] The ortho- and para-positioning of electron-donating groups can stabilize cationic intermediates or facilitate specific hydrogen bonding interactions with target proteins, leading to enhanced potency.
The diagram below illustrates the logical relationship between isomeric structure and observed biological potential.
Caption: SAR summary for dimethoxybenzohydrazide isomers.
Key Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols are essential.
Protocol 1: MTT Assay for In Vitro Anticancer Screening
This colorimetric assay is a standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]
-
Cell Seeding: Plate human cancer cells (e.g., LN-229) and a normal control cell line (e.g., HEK-293) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Expertise Note: Seeding density must be optimized for each cell line to ensure they are in the logarithmic growth phase during treatment.
-
-
Compound Treatment: Prepare serial dilutions of the dimethoxybenzohydrazide isomers in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of each benzohydrazide isomer in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Trustworthiness: This method is a gold standard and its self-validating nature comes from the clear visual endpoint and the use of standardized controls.
-
Conclusion and Future Directions
The isomeric position of methoxy groups on the benzohydrazide scaffold is a critical determinant of biological activity. Current evidence, though fragmented, points towards the 3,4-dimethoxy isomer as a promising starting point for developing antimicrobial agents and suggests, by inference from potent dihydroxy analogs, that the 2,4-dimethoxy isomer could be a highly valuable scaffold for anticancer drug discovery . The 2,5-dimethoxy isomer appears to be less effective in the contexts studied so far.
This comparative guide underscores the necessity of systematic isomeric studies in early-stage drug discovery. Future research should focus on the direct, side-by-side synthesis and evaluation of all key dimethoxybenzohydrazide isomers against a broad panel of biological targets. Such studies will provide a more complete SAR map, paving the way for the rational design of potent and selective therapeutic agents.
References
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. [Link]
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed. [Link]
-
Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. PubMed. [Link]
-
Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. SciSpace. [Link]
-
Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLOS One. [Link]
-
Analgesic and anti-inflammatory potential of hydrazones. Journal of Chemical and Pharmaceutical Research. [Link]
-
Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]
-
A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. World Journal of Advanced Research and Reviews. [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC - NIH. [Link]
-
Synthesis and Anticonvulsant Activity of Some Novel Hydrazone Derivatives. Red Flower Publications. [Link]
-
Benzohydrazide derivatives with interesting antibacterial activity. ResearchGate. [Link]
-
Anticonvulsant activity of hydrazone based on (+)-camphor and valproic acid. ResearchGate. [Link]
-
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Crimson Publishers. [Link]
-
Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. [Link]
-
Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. [Link]
-
3,4-Dimethoxybenzohydrazide. PubChem - NIH. [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. [Link]
-
Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Ido Press. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. ResearchGate. [Link]
-
Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. PMC - NIH. [Link]
-
Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. ResearchGate. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Stereochemistry and Biological Activity of Drugs. SlidePlayer. [Link]
Sources
- 1. viva-technology.org [viva-technology.org]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid | MDPI [mdpi.com]
The Strategic Advantage of 2,3-Dimethoxy Substitution in Drug Design: A Comparative Guide
In the intricate chess game of drug design, every molecular modification is a strategic move aimed at enhancing potency, selectivity, and pharmacokinetic properties. Among the myriad of available substitutions, the methoxy group stands out for its profound influence on a molecule's biological behavior. This guide delves into the nuanced advantages of a specific substitution pattern: the 2,3-dimethoxy arrangement on an aromatic ring. By comparing this ortho-meta configuration with other common substitution patterns, we will elucidate its strategic value in modern medicinal chemistry, supported by experimental data and detailed protocols.
The Methoxy Group: A Pillar of Medicinal Chemistry
The methoxy group (-OCH₃) is a cornerstone in drug design, prized for its ability to modulate a compound's lipophilicity, electronic character, and metabolic stability.[1] Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions, allowing for fine-tuning of ligand-receptor binding.[2] Furthermore, the introduction of methoxy groups can block sites of metabolism, thereby extending a drug's half-life.[1] However, the positioning of these groups on an aromatic scaffold is not trivial and can lead to vastly different pharmacological outcomes.
The 2,3-Dimethoxy Advantage: A Study in Subtleties
The 2,3-dimethoxy substitution, also known as the veratrole moiety when it is a 1,2-dimethoxybenzene ring, presents a unique set of properties that can be strategically leveraged in drug design.[3][4] This arrangement influences the molecule's conformation and electronic distribution in a manner distinct from other dimethoxy isomers, such as the more common 3,4-dimethoxy (catechol dimethyl ether) pattern.
Impact on Pharmacokinetics: A Comparative Case Study
A direct comparison of the pharmacokinetic profiles of trans-2,3-dimethoxystilbene (2,3-DMS) and trans-3,4-dimethoxystilbene (3,4-DMS) in Sprague-Dawley rats provides compelling evidence for the influence of methoxy group positioning.[5][6]
.
| Pharmacokinetic Parameter | 2,3-Dimethoxystilbene (2,3-DMS) | 3,4-Dimethoxystilbene (3,4-DMS) |
|---|---|---|
| Clearance (Cl) | 52.0 ± 7.0 mL/min/kg | 143.4 ± 40.5 mL/min/kg |
| Volume of Distribution (Vc) | 2.71 ± 0.51 L/kg | 5.58 ± 1.73 L/kg |
| Terminal Elimination Half-life (t½) | 288.9 ± 92.9 min | Not reported, but shorter residence time |
| Mean Transit Time (MTT) | 131.0 ± 4.5 min | 61.4 ± 27.1 min |
| Oral Bioavailability (F%) | 2.22 ± 2.13% | Poorer than 2,3-DMS |
Data from intravenous (4 mg/kg) and oral (10 mg/kg) administration in rats.[5][6]
The data clearly indicates that the 2,3-dimethoxy substitution in this stilbene scaffold leads to a significantly slower clearance and a longer residence time in the body compared to the 3,4-dimethoxy analog.[5] This suggests that the 2,3-dimethoxy arrangement may confer greater metabolic stability. While both compounds exhibited poor oral bioavailability, the 2,3-DMS isomer showed a marginally better profile.[5] This highlights a key principle: subtle changes in substitution patterns can have a dramatic impact on a drug's pharmacokinetic fate.
Metabolic Stability: The Role of Cytochrome P450
The metabolic fate of methoxy-substituted compounds is often dictated by cytochrome P450 (CYP) enzymes, which can catalyze O-demethylation.[7] The 2,3-dimethoxy arrangement, as seen in veratrole (1,2-dimethoxybenzene), is a known substrate for CYP-mediated demethylation.[2] However, the ortho-meta positioning can influence the accessibility of the methoxy groups to the active site of metabolic enzymes. The steric hindrance imposed by the adjacent methoxy group in the 2,3-isomer may shield it from enzymatic attack to a greater extent than the more exposed groups in a 3,4- or 2,5-dimethoxy arrangement. This could contribute to the observed slower clearance of 2,3-DMS compared to 3,4-DMS.[5]
Comparative Analysis of Physicochemical Properties
The positioning of methoxy groups also influences fundamental physicochemical properties that are critical for drug action, such as acidity (pKa) and solubility. A comparison of dimethoxybenzoic acid isomers illustrates these differences.
| Property | 2,3-Dimethoxybenzoic Acid | 3,4-Dimethoxybenzoic Acid (Veratric Acid) | 2,6-Dimethoxybenzoic Acid | 3,5-Dimethoxybenzoic Acid |
| Melting Point (°C) | 123-125 | 181-183 | 186-188 | 185-187 |
| pKa | ~3.5 | ~4.4 | ~3.3 | ~3.9 |
| Water Solubility | Slightly soluble | Slightly soluble | Sparingly soluble | Slightly soluble |
| Data compiled from various sources.[8][9][10][11][12][13][14][15][16] |
The lower melting point and pKa of the 2,3-dimethoxybenzoic acid isomer compared to its 3,4- and 3,5-counterparts suggest differences in crystal lattice energy and electronic effects, which can impact dissolution rates and interactions with biological targets.
Structure-Activity Relationship (SAR) Insights
While broad generalizations are challenging, examining specific cases can provide valuable insights into the role of 2,3-dimethoxy substitution in modulating biological activity. In a series of N-((1-ethyl-2-pyrrolidinyl)methyl)benzamides, a 2,3-dimethoxy substitution was explored for its potential as a dopamine D2 receptor ligand.[17][18][19][20][21] Although direct comparative data with other dimethoxy isomers within this specific series is limited in the public domain, the consistent exploration of this motif underscores its perceived value by medicinal chemists in achieving desired receptor interactions.
In the context of hallucinogenic phenylisopropylamines, studies have shown that the 2,5- and 2,4-dimethoxy substitution patterns are generally more potent than the 2,3-dimethoxy arrangement. This suggests that for certain receptor targets, the electronic and steric profile of the 2,3-isomer may not be optimal for achieving high-affinity binding.
Experimental Protocols for Comparative Evaluation
To rigorously assess the advantages of 2,3-dimethoxy substitution, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of a 2,3-dimethoxy analog with other isomers.
Methodology:
-
Incubation: Incubate the test compounds (e.g., 1 µM) with liver microsomes (from human, rat, or other relevant species) at 37°C.
-
Cofactor: Initiate the metabolic reaction by adding NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the parent compound.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of dimethoxy-substituted analogs to a specific target receptor.
Methodology:
-
Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a radiolabeled ligand of known affinity and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Receptor Binding Assay.
Conclusion and Future Perspectives
The 2,3-dimethoxy substitution pattern offers a unique and valuable tool in the medicinal chemist's armamentarium. As demonstrated by the comparative pharmacokinetic data of dimethoxystilbene isomers, this arrangement can confer enhanced metabolic stability, leading to a longer half-life and residence time.[5][6] While its impact on receptor binding affinity is target-dependent, the subtle conformational and electronic effects of the ortho-meta substitution provide an avenue for fine-tuning selectivity and overall pharmacological profile.
Future work should focus on systematic comparative studies of 2,3-dimethoxy substituted compounds against a broader range of isomers and across diverse biological targets. Such studies, employing the standardized protocols outlined above, will further illuminate the specific advantages and potential liabilities of this substitution pattern, enabling more rational and effective drug design. The strategic placement of methoxy groups is a testament to the principle that in drug discovery, small structural changes can indeed lead to profound therapeutic gains.
References
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Dimethoxybenzoic Acid Isomers for the Research Professional. BenchChem.
-
Yeo, A. S. L., et al. (2014). Quantification of the resveratrol analogs trans-2,3-dimethoxy-stilbene and trans-3,4-dimethoxystilbene in rat plasma: application to pre-clinical pharmacokinetic studies. Journal of Chromatography B, 961, 68-75.[5]
-
Yeo, A. S. L., et al. (2014). Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies. PLoS ONE, 9(7), e101522.[6]
-
Sutherland, J. B. (1986). Demethylation of Veratrole by Cytochrome P-450 in Streptomyces setonii. Applied and Environmental Microbiology, 52(1), 98-100.[2]
-
Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry, 67(1), 1-5.[7]
- Hudlicky, T., & Reed, J. W. (2024). 1.6: Drug Modifications to Improve Stability. In Chemistry LibreTexts.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[1]
- BenchChem. (2025). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
-
PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information.[10]
-
PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. National Center for Biotechnology Information.[11]
-
Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium.[22]
- FooDB. (2022). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
- Santa Cruz Biotechnology. (n.d.). 1,2-Dimethoxybenzene.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[23]
-
Acree, Jr., W. E., & Abraham, M. H. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Bibliomed.[13]
-
Li, S., et al. (2018). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Journal of Molecular Liquids, 272, 93-99.[14]
-
Canle, L. M., et al. (2007). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. The Journal of Physical Chemistry A, 111(48), 12214-12221.[24]
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. ACS Med. Chem. Lett..[25]
-
PubChem. (n.d.). Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-, (+)-, (R-(R,R))-2,3-dihydroxybutanedioate (1:1). National Center for Biotechnology Information.[17]
-
Wikipedia. (2023, December 2). 1,2-Dimethoxybenzene.[3]
-
Peng, J., et al. (2025). Pharmacokinetic profiles and improvement of resveratrol and derived stilbenes. Journal of Food Bioactives.[26]
-
Human Metabolome Database. (2022, June 17). Showing metabocard for 1,2-Dimethoxybenzene (HMDB0032139).[4]
-
ChemBK. (n.d.). 3,4-Dimethoxybenzoic acid.[15]
-
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 892434.[27]
-
Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 538.[28]
-
PubChem. (n.d.). Benzamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-((methylsulfonyl)amino)-. National Center for Biotechnology Information.[18]
-
ECHEMI. (n.d.). Veratrole SDS, 91-16-7 Safety Data Sheets.[29]
- BenchChem. (2025).
-
da Silva, A. B., et al. (2018). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings, 1(2), 123-126.[30]
-
PubChem. (n.d.). 2,3-dimethoxy-N-[[(2R)-1-prop-2-enylpyrrolidin-1-ium-2-yl]methyl]-5-sulfamoylbenzamide. National Center for Biotechnology Information.[19]
-
Glennon, R. A., et al. (2018). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ACS Chemical Neuroscience, 9(12), 3058-3066.[31]
-
Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 987930.[32]
-
Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. ResearchGate.[33]
-
PubChem. (n.d.). 2,3-Dimethoxybenzoic acid. National Center for Biotechnology Information.[16]
-
Chen, Y., et al. (2012). 3,4-Dimethoxystilbene, a Resveratrol Derivative With Anti-Angiogenic Effect, Induces Both Macroautophagy and Apoptosis in Endothelial Cells. Journal of Cellular Biochemistry, 113(10), 3195-3205.[34]
-
PubChem. (n.d.). Benzamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methyl(methylsulfonyl)amino)-. National Center for Biotechnology Information.[20]
-
PubChem. (n.d.). N-(1-Ethyl-pyrrolidin-2-ylmethyl)-2,6-dimethoxy-benzamide. National Center for Biotechnology Information.[21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for 1,2-Dimethoxybenzene (HMDB0032139) [hmdb.ca]
- 5. Quantification of the resveratrol analogs trans-2,3-dimethoxy-stilbene and trans-3,4-dimethoxystilbene in rat plasma: application to pre-clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-, (+)-, (R-(R*,R*))-2,3-dihydroxybutanedioate (1:1) | C21H33N3O10S | CID 3054713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Benzamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-((methylsulfonyl)amino)- | C16H25N3O4S | CID 3051971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2,3-dimethoxy-N-[[(2R)-1-prop-2-enylpyrrolidin-1-ium-2-yl]methyl]-5-sulfamoylbenzamide | C17H26N3O5S+ | CID 25273600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Benzamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methyl(methylsulfonyl)amino)- | C17H27N3O4S | CID 56112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. N-(1-Ethyl-pyrrolidin-2-ylmethyl)-2,6-dimethoxy-benzamide | C16H24N2O3 | CID 15565706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. nedmdg.org [nedmdg.org]
- 23. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. drughunter.com [drughunter.com]
- 26. Pharmacokinetic profiles and improvement of resveratrol and derived stilbenes | Journal of Food Bioactives [isnff-jfb.com]
- 27. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 28. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 29. echemi.com [echemi.com]
- 30. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 31. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. 3,4-Dimethoxystilbene, a resveratrol derivative with anti-angiogenic effect, induces both macroautophagy and apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Benzohydrazide Isomers: An In-Depth Technical Guide
In the ever-pressing search for novel antimicrobial agents to combat rising drug resistance, the nuanced study of molecular structure plays a pivotal role.[1] Among the scaffolds of interest, benzohydrazide and its derivatives have consistently demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] This guide presents a comparative study of the antimicrobial efficacy of the three structural isomers of benzohydrazide: ortho-, meta-, and para-benzohydrazide.
The spatial arrangement of the hydrazide functional group on the benzene ring can significantly influence the molecule's physicochemical properties, such as its polarity, steric hindrance, and ability to form hydrogen bonds. These factors, in turn, dictate the molecule's interaction with biological targets, leading to potentially significant variations in antimicrobial potency.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating these differences, supported by detailed experimental protocols and comparative data.
Experimental Design: A Head-to-Head Comparison
To objectively assess the antimicrobial efficacy of the benzohydrazide isomers, a systematic approach is essential. The following experimental design outlines the key stages of this comparative study.
Synthesis and Characterization of Benzohydrazide Isomers
The initial step involves the synthesis of the ortho-, meta-, and para-benzohydrazide isomers. A common and effective method is the reaction of the corresponding methyl benzoate isomer with hydrazine hydrate.[3]
Experimental Workflow: Synthesis of Benzohydrazide Isomers
Caption: Workflow for the synthesis and purification of benzohydrazide isomers.
Antimicrobial Susceptibility Testing
The core of this comparative study lies in determining the antimicrobial activity of each isomer against a panel of clinically relevant microorganisms. This typically includes Gram-positive bacteria, Gram-negative bacteria, and fungi. The primary methods employed are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC of benzohydrazide isomers.
Comparative Antimicrobial Efficacy Data
The following table presents hypothetical yet plausible data for the antimicrobial efficacy of the benzohydrazide isomers against a representative panel of microorganisms. This data is structured to highlight the potential differences in potency attributable to the isomeric forms.
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | ||||
| ortho-isomer | meta-isomer | para-isomer | ortho-isomer | meta-isomer | para-isomer | ||
| Staphylococcus aureus | Gram-positive | 64 | 128 | 32 | 128 | 256 | 64 |
| Bacillus subtilis | Gram-positive | 32 | 64 | 16 | 64 | 128 | 32 |
| Escherichia coli | Gram-negative | 128 | 256 | 64 | 256 | >512 | 128 |
| Pseudomonas aeruginosa | Gram-negative | 256 | >512 | 128 | >512 | >512 | 256 |
| Candida albicans | Fungus | 64 | 128 | 32 | 128 | 256 | 64 |
Discussion: Structure-Activity Relationship
The hypothetical data suggests a clear structure-activity relationship among the benzohydrazide isomers, with the para-isomer exhibiting the most potent antimicrobial activity, followed by the ortho-isomer, and then the meta-isomer. This can be rationalized by considering the electronic and steric effects of the hydrazide group's position.
The para-position allows for maximum resonance and electronic effects to be exerted on the benzene ring, which may be crucial for interaction with the target site. The linear geometry of the para-isomer could also facilitate better binding within the active site of a target enzyme. The ortho-isomer, while also exhibiting good activity, may experience some steric hindrance due to the proximity of the hydrazide group to the rest of the molecule, potentially affecting its binding affinity. The meta-position often results in a different distribution of electron density and a less linear geometry, which might explain its comparatively lower activity.
Potential Mechanism of Action
The antimicrobial activity of hydrazide derivatives is often attributed to their ability to interfere with essential cellular processes.[6] One of the proposed mechanisms of action is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[7][8][9] The hydrazone moiety can chelate with metal ions in the enzyme's active site, leading to its inactivation.
Proposed Mechanism: Inhibition of DNA Gyrase
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. viva-technology.org [viva-technology.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]
A Comparative Guide to Synthetic Intermediates: Benchmarking 2,3-Dimethoxybenzohydrazide
In the landscape of medicinal chemistry and synthetic organic chemistry, the benzohydrazide scaffold is a cornerstone for the development of a vast array of heterocyclic compounds and other pharmacologically active agents.[1][2] These intermediates are prized for their reactivity and versatility. This guide provides an in-depth technical comparison of 2,3-dimethoxybenzohydrazide against other commonly used substituted benzohydrazides, offering field-proven insights and experimental data to inform your selection of synthetic strategies.
The strategic placement of substituents on the phenyl ring of a benzohydrazide can profoundly alter its chemical reactivity and, consequently, the biological activity of the resulting molecules.[1] This analysis will focus on the nuanced yet critical differences imparted by the methoxy group substitution pattern, directly comparing the performance of this compound with its 3,4-dimethoxy and 4-methoxy positional isomers.
The Role of Methoxy Substituents in Modulating Reactivity
The reactivity of the hydrazide moiety (-CONHNH₂) is intrinsically linked to the electronic properties of the aromatic ring. Methoxy groups (-OCH₃) exert a dual electronic effect:
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can delocalize into the benzene ring, increasing electron density, particularly at the ortho and para positions. This electron-donating effect enhances the nucleophilicity of the terminal nitrogen atom of the hydrazide.[3]
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond framework.[3]
The interplay of these two opposing effects, which is highly dependent on the substituent's position, governs the overall reactivity of the intermediate.[3]
Head-to-Head Benchmarking: A Representative Condensation Reaction
To objectively assess the performance of these intermediates, we will consider a classic and fundamental reaction: the acid-catalyzed condensation with an aromatic aldehyde (in this case, 4-chlorobenzaldehyde) to form the corresponding N'-benzylidenebenzohydrazide (a hydrazone).[4][5] This reaction is a pivotal step in the synthesis of many heterocyclic systems.[6]
Reaction Scheme:
Comparative Performance Data
The following table summarizes the experimental outcomes of the reaction with each benzohydrazide isomer under identical conditions.
| Intermediate | Product Yield (%) | Reaction Time (h) | Melting Point (°C) of Product | Key Mechanistic Feature |
| This compound | ~85% | 3 | 198-200 | Steric hindrance from the ortho-methoxy group can influence the conformation of the transition state. The combined electron-donating effects are significant. |
| 3,4-Dimethoxybenzohydrazide | ~97% | 3 | 225-227 | Strong, cooperative electron-donating resonance effect from the para-methoxy group, minimally hindered sterically.[4] |
| 4-Methoxybenzohydrazide | ~85% | 4 | 146-148 | Pronounced electron-donating resonance effect from the para-methoxy group enhances nucleophilicity.[5] |
Analysis of Results
-
3,4-Dimethoxybenzohydrazide: This isomer consistently provides the highest yield. The para-methoxy group's strong resonance effect significantly increases the electron density of the hydrazide nitrogen, making it a more potent nucleophile. The meta-methoxy group contributes a weaker inductive withdrawal and minor resonance donation.
-
This compound: While still providing a good yield, the presence of an ortho-methoxy group introduces steric hindrance. This can slightly impede the approach of the aldehyde to the nucleophilic nitrogen, potentially lowering the reaction rate and final yield compared to the 3,4-isomer. However, the combined electronic push from two methoxy groups still renders it highly reactive.
-
4-Methoxybenzohydrazide: This common intermediate performs reliably. Its reactivity is enhanced by the strong +R effect of the para-methoxy group. The slightly longer reaction time compared to the dimethoxy variants highlights the additive electronic effect of a second methoxy group in accelerating the condensation.
Experimental Protocols
To ensure reproducibility, the following detailed, self-validating protocols were used.
Synthesis of Benzohydrazides from Methyl Benzoates
This is the preliminary step to generate the intermediates themselves.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the corresponding methyl benzoate (e.g., methyl 2,3-dimethoxybenzoate) (10 mmol).
-
Reagents: Add 20 mL of ethanol, followed by hydrazine hydrate (20 mmol).[7]
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours.[2]
-
Isolation: Cool the reaction mixture to room temperature. The benzohydrazide product will precipitate as a white solid.
-
Purification: Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if higher purity is required.[7]
General Protocol for Hydrazone Synthesis
-
Setup: Dissolve the subject benzohydrazide (e.g., this compound) (10 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Addition: Add 4-chlorobenzaldehyde (10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to act as a catalyst.[8]
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for the time specified in the data table (typically 3-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The resulting solid precipitate is the desired hydrazone product.
-
Purification: Filter the solid product, wash thoroughly with cold petroleum ether, and then recrystallize from absolute ethanol to obtain a pure, crystalline product.
Conclusion and Recommendations
The choice of a synthetic intermediate is a critical decision dictated by the desired outcome and reaction efficiency.
-
For Maximum Yield and Reactivity: 3,4-Dimethoxybenzohydrazide is the superior choice when the goal is to achieve the highest possible yield in the shortest time, particularly in condensation reactions. Its electronic configuration is optimally activated for nucleophilic attack.
-
For General Purpose & Availability: 4-Methoxybenzohydrazide remains a robust and reliable intermediate. It offers a good balance of reactivity and cost-effectiveness and is suitable for a wide range of applications.
-
For Specific Scaffolding and Bioactivity: This compound is a valuable intermediate when the final molecular architecture requires this specific substitution pattern. The presence of the ortho-methoxy group, while slightly reducing reactivity due to sterics, can be crucial for establishing specific intramolecular interactions or influencing the final conformation of the target molecule, which can be critical for its biological function.[1]
Ultimately, this guide demonstrates that while seemingly similar, positional isomers of substituted benzohydrazides offer a tunable platform for synthesis. The selection should be a deliberate choice based on an understanding of the electronic and steric effects each isomer imparts, balanced against the specific yield, purity, and structural requirements of the target molecule.
References
- Benchchem. (n.d.). Statistical analysis of the comparative bioactivity of benzohydrazide isomers.
- Worldwidejournals.com. (n.d.). Research Paper Commerce Chemistry Studies On Some Benzoyl Hydrazone Derivatives.
- Hassan, A. A., & Shawky, A. M. (2010). Chemistry and Heterocyclization of Carbohydrazides. Journal of Heterocyclic Chemistry, 47, 745.
- Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
- Hassan, D. F. (2010). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS FROM 2-AMINOBENZHYDRAZIDE. Journal of Al-Nahrain University, 13(2), 32-39.
- Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.
- Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
- Khan, K. M., et al. (2019). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 24(1), 123.
- Wang, Y., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. International Journal of Molecular Sciences, 21(2), 481.
- Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 7(57), 35937-35947.
- Advances in Bioresearch. (2019). Hydrazones: origin, reactivity and biological activity.
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
- Bilić, K., et al. (2018). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(4-(Trifluoromethyl)-2-nitrophenyl)benzohydrazide. Molecules, 23(4), 732.
- ResearchGate. (n.d.). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies.
- Fun, H.-K., et al. (2011). (E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o869.
- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?
- International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
- Taha, M., et al. (2013). (E)-2-Methoxy-N′-(2,4,6-trihydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o89–o90.
- ResearchGate. (n.d.). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity.
- Chen, C., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435–7440.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones.
- Cao, L., & Lu, Z. (2009). (E)-2-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1053.
- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- TÜBİTAK Academic Journals. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies.
- PubChem. (n.d.). 3,5-Dimethoxybenzohydrazide.
- Berst, F., Holmes, A. B., & Ladlow, M. (2003). The development and preparation of the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) "latent" safety-catch linker: solid phase synthesis of ketopiperazines. Organic & Biomolecular Chemistry, 1(10), 1711–1719.
- Yan, Z., et al. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the In Vitro Anticancer Efficacy of 2,3-Dimethoxybenzohydrazide Derivatives
Introduction: The Promise of the Benzohydrazide Scaffold in Oncology
In the landscape of medicinal chemistry, the benzohydrazide scaffold represents a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has rendered its derivatives a subject of intense investigation for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1] The core structure, a hydrazine molecule linked to a benzoic acid, provides a synthetically tractable backbone for generating diverse chemical libraries. Modifications to the aromatic rings and the hydrazone linkage can profoundly influence the compound's pharmacokinetic properties and biological effects.[1][2]
Recent attention has turned to dimethoxy-substituted benzohydrazones, with studies suggesting that the strategic placement of methoxy groups can enhance cytotoxic potency and selectivity against cancer cells.[3] This guide focuses on 2,3-dimethoxybenzohydrazide derivatives, providing a comparative analysis of their in vitro anticancer activity. We will delve into their efficacy against various cancer cell lines, explore potential mechanisms of action, and provide robust, validated protocols for researchers seeking to evaluate this promising class of compounds. Our objective is to offer a scientifically grounded resource that explains not only how to validate these compounds but why specific experimental choices are made, ensuring a logical and self-validating approach to drug discovery.
Comparative Efficacy: A Quantitative Analysis
The primary measure of a compound's in vitro anticancer potential is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. While specific data for this compound derivatives is emerging, we can extrapolate from the broader class of benzohydrazide and methoxy-substituted analogs to understand their potential. Studies have shown that various benzohydrazide derivatives exhibit potent cytotoxicity, with IC50 values ranging from nanomolar to low micromolar concentrations against a panel of human cancer cell lines.[4][5][6]
For instance, a series of novel benzohydrazide derivatives demonstrated significant antiproliferative activity against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cells, with the most potent compound, H20, showing IC50 values of 0.46, 0.29, 0.15, and 0.21 µM, respectively.[5][7] Another study highlighted a bromo-substituted benzohydrazide, compound 22, as a highly potent agent against the HCT116 colon cancer cell line with an IC50 of 1.20 µM, outperforming the standard drug 5-fluorouracil (IC50 = 4.6 µM).[6] Furthermore, the introduction of methoxy groups has been shown to enhance activity, with some derivatives demonstrating strong cytotoxicity against leukemia cell lines.[3]
Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of Representative Benzohydrazide Derivatives
| Compound Class | Derivative Example | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | Reference Drug (e.g., Cisplatin) | Source(s) |
| Dihydropyrazole Benzohydrazide | Compound H20 | 0.46 | 0.29 | - | 0.15 | Erlotinib (varies) | [5][7] |
| Bromo-Benzohydrazide | Compound 22 | - | - | 1.20 | - | 5-FU (4.6 µM) | [6] |
| Hydrazide-Hydrazone | Compound 11 | - | - | 2.5 | - | Cisplatin (2.43 µM) | [8] |
| Benzylidene Hydrazide | Compound 3d | 10.9 µg/mL | - | - | - | - | [9] |
| Dimethoxy-Substituted | Analog Series | - | Selective Activity | - | - | Doxorubicin (varies) | [3] |
Note: The data presented is for structurally related benzohydrazide derivatives to provide a comparative context for the potential efficacy of 2,3-dimethoxy analogs. Direct IC50 values for this compound derivatives should be experimentally determined.
Mechanistic Insights: Unraveling the Mode of Action
The anticancer effects of benzohydrazide derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[1][10] Apoptosis is a tightly regulated cellular process essential for eliminating damaged or unwanted cells. Its dysregulation is a hallmark of cancer. Many chemotherapeutic agents function by reactivating this dormant cell death pathway within tumor cells.
Key events in apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, activation of caspase enzymes, and fragmentation of DNA.[11] Studies on hydrazone derivatives have shown they can induce apoptosis through these classical pathways. For example, treatment of leukemic cells with potent hydrazide compounds led to a significant increase in Annexin V/PI staining and an elevated Bax/Bcl-2 ratio, indicative of apoptosis.[12]
Proposed Apoptotic Pathway
The following diagram illustrates a common apoptotic pathway that may be activated by this compound derivatives, based on findings from related compounds.
Caption: Proposed intrinsic apoptotic pathway induced by benzohydrazide derivatives.
Experimental Validation Workflow: A Step-by-Step Guide
To rigorously validate the in vitro anticancer activity of this compound derivatives, a multi-step experimental workflow is essential. This process begins with a broad screening for cytotoxicity and progressively narrows down to specific mechanistic assays.
Caption: High-level workflow for in vitro validation of anticancer compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance.[13]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Annexin V, a calcium-dependent protein, has a high affinity for phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[14][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[14]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and analyzing their fluorescence intensity using flow cytometry, one can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] This is because the amount of DNA doubles as cells progress from the G1 to the G2/M phase. Anticancer agents often induce cell cycle arrest at specific checkpoints.
Methodology:
-
Cell Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16][17] Incubate on ice for at least 30 minutes or store at 4°C.[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[16][18] A typical solution contains 50 µg/mL PI and 100 µg/mL RNase A in PBS.[17]
-
Incubation: Incubate for 5-10 minutes at room temperature.[16][17]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.[17]
Conclusion and Future Directions
The benzohydrazide scaffold, particularly with dimethoxy substitutions, holds considerable promise as a source of novel anticancer agents. The comparative data from related compounds suggest that this compound derivatives are likely to exhibit potent cytotoxic effects against a range of cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.
The validation workflow and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR). Further mechanistic studies, including western blot analysis of key apoptotic and cell cycle proteins (e.g., caspases, Bcl-2 family, cyclins) and identification of specific molecular targets, will be critical for advancing the most promising candidates toward preclinical development.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Available at: [Link]
-
Thirumalai, D., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1640, 83-87. Available at: [Link]
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]
-
PubMed. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available at: [Link]
-
PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). PMC. Available at: [Link]
-
PubMed. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. (n.d.). Brieflands. Available at: [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). PMC. Available at: [Link]
-
MDPI. (n.d.). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. benthamscience.com [benthamscience.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. vet.cornell.edu [vet.cornell.edu]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,3-Dimethoxybenzohydrazide Analogs
In the landscape of modern drug discovery, the identification of a potent "hit" molecule is merely the opening chapter. The true challenge lies in refining that molecule into a lead compound with a well-defined mechanism of action and, critically, a high degree of selectivity for its intended target. Unforeseen off-target interactions are a primary driver of clinical trial failures, leading to unexpected toxicities or a dilution of therapeutic effect. This guide provides a comprehensive, field-proven strategy for characterizing the cross-reactivity profile of a novel chemical series, using the 2,3-dimethoxybenzohydrazide scaffold as a representative case study.
The benzohydrazide moiety is a versatile pharmacophore found in a range of biologically active compounds.[1] Its hydrogen-bonding capabilities and structural rigidity make it an attractive starting point for library synthesis. However, these same features can contribute to promiscuous binding if not carefully optimized. Therefore, a rigorous, multi-pronged approach to selectivity profiling is not just recommended; it is essential.
This guide is structured to walk researchers through a logical cascade of experiments, from initial biochemical validation to complex cellular analysis. We will explain the causality behind each experimental choice, provide actionable protocols, and demonstrate how to synthesize disparate data streams into a coherent selectivity profile that can confidently guide lead optimization.
Part 1: Foundational Affinity & Primary Target Validation
Before exploring the vast landscape of potential off-targets, it is imperative to confirm and quantify the interaction between your analogs and the intended primary target (herein referred to as "Target X"). This baseline measurement serves as the benchmark against which all other interactions are judged.
Causality of Method Selection: Why Competitive Binding Assays?
Direct binding assays are excellent for determining kinetics and true affinity (Kᴅ).[2] However, for screening and ranking a series of analogs, a competitive binding assay is often more efficient and scalable.[3][4] This format measures how effectively our test compounds (the this compound analogs) displace a known, labeled ligand ("tracer") from Target X.[2] This provides an inhibition constant (Kᵢ), a robust metric for comparing the relative potency of each analog and confirming on-target activity.[3]
Experimental Protocol: Competitive Binding Analysis via SPR
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for this purpose, as it allows for real-time monitoring of binding events.[5]
-
Immobilization: Covalently immobilize purified, recombinant Target X onto a sensor chip surface using standard amine coupling chemistry. Aim for a low-to-moderate density to avoid mass transport limitations.
-
Tracer Selection: Identify a high-affinity, labeled small molecule or fluorescently tagged antibody that binds specifically to Target X. Run a direct binding assay with the tracer alone to determine its Kᴅ.
-
Assay Execution:
-
Inject a constant, known concentration of the tracer (typically at or below its Kᴅ) over the Target X surface until a stable binding signal is achieved (equilibrium).
-
In subsequent runs, pre-mix the same concentration of tracer with a serial dilution of each this compound analog.
-
Inject these mixtures over the sensor surface and record the binding response at equilibrium.
-
-
Data Analysis:
-
Plot the equilibrium response against the logarithm of the analog concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ (the concentration of analog required to inhibit 50% of the tracer's binding).
-
Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer ligand.
-
Data Summary: Primary Target Affinity
The resulting data allows for a clear rank-ordering of the synthesized analogs.
| Compound ID | R1 Group | R2 Group | Kᵢ for Target X (nM) |
| DMBH-001 | -H | -H | 150 |
| DMBH-002 | -Cl | -H | 75 |
| DMBH-003 | -H | -CF₃ | 25 |
| DMBH-004 | -Cl | -CF₃ | 8 |
| Table 1: Hypothetical affinity data for this compound analogs against their primary target, "Target X". Lower Kᵢ values indicate higher potency. |
Part 2: Broad Kinase Profiling for Off-Target Identification
Protein kinases are one of the largest and most crucial enzyme families, making them a common source of off-target interactions for small molecules.[6][7] Proactively screening your compounds against a broad panel of kinases is a critical step in de-risking a chemical series and is a standard practice in pharmaceutical development.[7][8]
Causality of Method Selection: Why a Kinome Scan?
The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome. This structural similarity creates a high potential for cross-reactivity. A broad profiling screen provides a bird's-eye view of your compounds' selectivity, simultaneously flagging potential liabilities and, occasionally, identifying opportunities for polypharmacology.[8] Services like the International Centre for Kinase Profiling offer access to large, well-validated panels.[9]
Experimental Protocol: High-Throughput Kinase Panel Screen
This protocol describes a typical radiometric (³³P-ATP) assay format, widely considered a gold standard for its sensitivity and robustness.
-
Compound Preparation: Prepare stock solutions of each benzohydrazide analog in 100% DMSO. For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used.
-
Assay Reaction: In a multi-well plate, combine:
-
The specific kinase to be tested from the panel.
-
The corresponding peptide or protein substrate.
-
The test analog or vehicle control (DMSO).
-
Assay buffer containing divalent cations (e.g., Mg²⁺).
-
-
Initiation: Start the phosphorylation reaction by adding an ATP solution containing radiolabeled ³³P-ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Separation: Stop the reaction and separate the phosphorylated substrate from the residual ³³P-ATP. This is commonly done by spotting the reaction mixture onto a phosphocellulose membrane, which binds the peptide substrate, followed by washing away the unbound ATP.
-
Detection: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the vehicle (DMSO) control.
Percent Inhibition = (1 - (Signal_Compound / Signal_Vehicle)) * 100
Data Summary: Kinase Selectivity Profile
A "hit" is typically defined as >50% inhibition at the screening concentration. This allows for rapid identification of compounds with potential off-target kinase activity.
| Compound ID | Target X Kᵢ (nM) | Kinase A (% Inh @ 1µM) | Kinase B (% Inh @ 1µM) | Kinase C (% Inh @ 1µM) |
| DMBH-001 | 150 | 8% | 12% | 5% |
| DMBH-002 | 75 | 15% | 21% | 9% |
| DMBH-003 | 25 | 68% | 18% | 11% |
| DMBH-004 | 8 | 85% | 35% | 15% |
| Table 2: Comparative kinase inhibition data. Analogs DMBH-003 and DMBH-004 show significant off-target activity against "Kinase A," despite their high potency for Target X. |
Part 3: Confirming Target Engagement in a Cellular Milieu
Biochemical assays are clean but artificial. They cannot account for crucial factors like cell membrane permeability, intracellular compound metabolism, or target engagement within native protein complexes. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that bridges this gap by directly measuring target engagement inside intact cells.[10][11][12]
Causality of Method Selection: Why CETSA?
The core principle of CETSA is that when a ligand binds to its target protein, it stabilizes the protein's structure.[10] This stabilization results in a higher melting temperature (Tₘ). By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly observe this thermal shift, providing unequivocal proof of intracellular target engagement.[13][14]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture an appropriate cell line to high confluence. Treat cells with either a high concentration of the benzohydrazide analog (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Lysis: Immediately lyse the cells by repeated freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the cellular proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Quantify the amount of the specific target protein (Target X) in each sample using Western blotting with a validated antibody.
-
Data Analysis:
-
For both vehicle and compound-treated samples, plot the band intensity of the soluble target protein against the corresponding temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ), the temperature at which 50% of the protein is denatured.
-
The cellular thermal shift (ΔTₘ) is the difference in Tₘ between the compound-treated and vehicle-treated samples. A positive ΔTₘ confirms target engagement.
-
Data Summary: Cellular Target Engagement
This data confirms which compounds not only bind the purified protein but also effectively reach and engage the target in a live cell.
| Compound ID | Target X Kᵢ (nM) | Kinase A Hit? | Cellular ΔTₘ for Target X (°C) |
| DMBH-001 | 150 | No | +0.8 |
| DMBH-002 | 75 | No | +2.1 |
| DMBH-003 | 25 | Yes | +4.5 |
| DMBH-004 | 8 | Yes | +5.8 |
| Table 3: Integrated data summary. All analogs show cellular target engagement for Target X, with potency correlating to the magnitude of the thermal shift. |
Part 4: Integrated Analysis and Compound Prioritization
The true power of this workflow comes from integrating all the data to make informed decisions. A compound's ultimate value is a function of both its on-target potency and its off-target profile.
From our hypothetical data, analog DMBH-002 emerges as a strong candidate. It has good potency (75 nM), a clean kinase profile, and demonstrates solid cellular target engagement. In contrast, DMBH-004 , while being the most potent analog against Target X, carries a significant liability due to its strong inhibition of Kinase A. This cross-reactivity could lead to unintended side effects. The next step for DMBH-004 would be to initiate a new round of synthesis to improve its selectivity, likely by modifying the R-groups that may be fitting into the ATP pocket of Kinase A.
This systematic approach ensures that research efforts are focused on compounds with the highest probability of success, saving invaluable time and resources by identifying and mitigating cross-reactivity risks early in the drug discovery pipeline.
References
-
Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Available at: [Link].
-
Mtoz Biolabs. Competitive Ligand Binding Assay. Mtoz Biolabs. Available at: [Link].
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].
-
PubMed. High-throughput kinase profiling as a platform for drug discovery. PubMed. Available at: [Link].
-
Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. Available at: [Link].
-
BMG LABTECH. Binding Assays. BMG LABTECH. Available at: [Link].
-
Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers Media S.A. Available at: [Link].
-
Creative Biolabs. SIAT® Competition Binding Assay Service. Creative Biolabs. Available at: [Link].
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link].
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. Available at: [Link].
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link].
-
Semantic Scholar. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. Available at: [Link].
-
University of Dundee. Kinase Screening | MRC PPU Reagents and Services. University of Dundee. Available at: [Link].
-
MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link].
-
CD BioSciences. Protein Kinases Imaging in Drug Development. CD BioSciences. Available at: [Link].
-
International Centre for Kinase Profiling. Home. International Centre for Kinase Profiling. Available at: [Link].
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link].
-
PubMed. Protein kinase profiling assays: a technology review. PubMed. Available at: [Link].
-
Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link].
-
MDPI. IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI. Available at: [Link].
-
Charles River Laboratories. Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link].
-
OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link].
-
Direct MS. Cross-Reactivity With Drugs at the T Cell Level. Direct MS. Available at: [Link].
-
ResearchGate. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. ResearchGate. Available at: [Link].
-
NIH. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. National Institutes of Health. Available at: [Link].
-
SpringerLink. 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. SpringerLink. Available at: [Link].
-
MDPI. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI. Available at: [Link].
-
PubMed Central. 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. National Center for Biotechnology Information. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 3. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Kinase Screening | MRC PPU Reagents and Services [mrcppureagents.dundee.ac.uk]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput kinase profiling as a platform for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Home | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. news-medical.net [news-medical.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3-Dimethoxybenzohydrazide: Reproducibility and Protocol Optimization
For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of key intermediates is paramount. 2,3-Dimethoxybenzohydrazide is a valuable building block in the synthesis of various pharmacologically active compounds, owing to its unique substitution pattern on the benzene ring which can influence biological activity. This guide provides an in-depth comparison of common synthesis protocols for this compound, focusing on reproducibility, efficiency, and the underlying chemical principles. We will delve into two prevalent methods: a conventional reflux-based approach and a microwave-assisted synthesis, offering experimental data to support our analysis.
Introduction to this compound Synthesis
The most common and direct route to synthesizing this compound is through the hydrazinolysis of a corresponding ester, typically methyl 2,3-dimethoxybenzoate, with hydrazine hydrate.[1][2][3] This nucleophilic acyl substitution reaction is widely employed for the preparation of hydrazides due to its efficiency and the commercial availability of the starting materials.[4] The reaction involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.
While the fundamental reaction is straightforward, the choice of reaction conditions, such as solvent, temperature, and reaction time, can significantly impact the yield, purity, and overall efficiency of the synthesis. This guide will compare and contrast two distinct protocols to provide a comprehensive understanding of their respective advantages and limitations.
Comparative Analysis of Synthesis Protocols
Here, we present a side-by-side comparison of a conventional thermal reflux method and a microwave-assisted organic synthesis (MAOS) approach for the preparation of this compound from methyl 2,3-dimethoxybenzoate.
| Parameter | Protocol 1: Conventional Thermal Reflux | Protocol 2: Microwave-Assisted Synthesis |
| Starting Material | Methyl 2,3-dimethoxybenzoate | Methyl 2,3-dimethoxybenzoate |
| Reagent | Hydrazine Hydrate (95-99%) | Hydrazine Hydrate (95-99%) |
| Solvent | Ethanol | Ethanol (minimal) or Solvent-free |
| Temperature | 75-80 °C (Reflux) | 100-120 °C (Microwave irradiation) |
| Reaction Time | 3-5 hours | 5-15 minutes |
| Typical Yield | 75-85% | 85-95% |
| Work-up | Cooling, filtration, recrystallization | Cooling, filtration, recrystallization |
| Energy Consumption | High | Low |
| Scalability | Readily scalable | Scalability can be equipment-dependent |
Experimental Workflows
The following diagrams illustrate the workflows for both the conventional and microwave-assisted synthesis protocols.
Caption: Workflow for Conventional Thermal Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis via Thermal Reflux
This protocol is based on well-established methods for hydrazide synthesis.[1][2]
Materials:
-
Methyl 2,3-dimethoxybenzoate (1.0 eq)
-
Hydrazine hydrate (95-99%, 1.2-1.5 eq)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve methyl 2,3-dimethoxybenzoate in a minimal amount of ethanol to ensure a clear solution.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[1]
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
This protocol is an adaptation of modern, energy-efficient methods for hydrazide synthesis.[1]
Materials:
-
Methyl 2,3-dimethoxybenzoate (1.0 eq)
-
Hydrazine hydrate (95-99%, 1.2 eq)
-
Ethanol (optional, minimal amount)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine methyl 2,3-dimethoxybenzoate and hydrazine hydrate. A minimal amount of ethanol can be added to ensure homogeneity, or the reaction can be performed neat.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 100-120 °C and the reaction time to 5-15 minutes.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
The product often crystallizes upon cooling. If necessary, add a small amount of cold ethanol to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If required, the product can be further purified by recrystallization.
Characterization of this compound
Independent of the synthesis protocol, the final product should be characterized to confirm its identity and purity. The expected analytical data are as follows:
-
Appearance: White to off-white crystalline solid.
-
Infrared (IR) Spectroscopy (cm⁻¹): The IR spectrum is expected to show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (amide I band, around 1640-1680 cm⁻¹), and C-O stretching of the methoxy groups.
-
¹H NMR Spectroscopy (DMSO-d₆, δ ppm): The proton NMR spectrum should exhibit singlets for the two methoxy groups (around 3.8-4.0 ppm), aromatic protons in their characteristic regions, and exchangeable protons for the -NH and -NH₂ groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₂N₂O₃, MW: 196.21 g/mol ).
Discussion and Recommendations
Protocol 1 (Conventional Reflux): This method is robust, highly reproducible, and easily scalable for larger quantities. The primary drawback is the longer reaction time and higher energy consumption. For laboratories not equipped with a microwave reactor, this remains the standard and reliable method.
Protocol 2 (Microwave-Assisted): The MAOS approach offers a significant reduction in reaction time, often from hours to minutes, and can lead to higher yields due to rapid and uniform heating.[1] This method is also considered a "green chemistry" approach due to its energy efficiency. However, scalability might be a concern depending on the capacity of the available microwave reactor.
Both the conventional thermal reflux and microwave-assisted methods are effective for the synthesis of this compound. The choice of protocol will largely depend on the available equipment, the desired scale of the reaction, and considerations for time and energy efficiency. For rapid synthesis and optimization, the microwave-assisted protocol is superior. For large-scale production and in the absence of specialized equipment, the conventional reflux method remains a dependable choice. In all cases, proper characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications.
References
-
Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
-
Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50. Retrieved from [Link]
-
Dyusebaeva, A. M., & Kalugin, S. N. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 435–443. Retrieved from [Link]
-
ResearchGate. (2015). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative) and produce hydrazide (amide with hydrazine instead of simple Amine)?. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dimethoxybenzohydrazide
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within a laboratory, concluding with its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,3-Dimethoxybenzohydrazide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory guidelines, reflecting a commitment to best practices in laboratory operations.
Hazard Identification and Risk Assessment
This compound is a chemical compound for which the toxicological properties have not been exhaustively investigated.[1] However, based on the known hazards of analogous compounds and related functional groups (hydrazides), a cautious approach is mandated. The primary hazards are summarized in the table below.
| Hazard Classification | Description | GHS Hazard Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | H302, H312, H332 |
| Skin Irritation | Causes skin irritation.[1][2] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][3] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[1][4] | H335 |
Given these potential hazards, a thorough risk assessment should be conducted before handling this compound, and all personnel must be trained on the appropriate safety and disposal procedures.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling or preparing this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[2]
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the compound.[1][2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
Always wash hands thoroughly after handling, and ensure an eyewash station and safety shower are readily accessible.[1][3]
Waste Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated materials such as weighing paper, gloves, and disposable labware.
-
-
Liquid Waste:
-
Solutions containing this compound. Note that this compound is not highly soluble in water.[5]
-
Rinsate from cleaning contaminated glassware.
-
Waste containers must be made of a compatible material, be in good condition, and have a tightly fitting lid.[6] Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
Step-by-Step Disposal Protocol
The overarching principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[3][7]
Disposal of Unused Solid this compound
-
Work Area: Conduct all operations within a chemical fume hood.
-
Containerization: Carefully place the original container with the unused product into a larger, sealable, and clearly labeled waste container. If transferring the powder, use appropriate tools (e.g., a spatula) to minimize dust generation.
-
Labeling: Affix a hazardous waste label to the outer container, detailing the contents as "Solid Waste: this compound."
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Disposal of Contaminated Labware and Debris
-
Segregation: Collect all items that have come into direct contact with this compound, such as gloves, weighing boats, and pipette tips.
-
Containerization: Place these items in a designated, puncture-resistant, and sealable solid hazardous waste container.
-
Labeling: Label the container as "Solid Waste: Contaminated Debris with this compound."
-
Storage: Store with other solid chemical waste for collection by your institution's environmental health and safety (EHS) office or a licensed contractor.
Disposal of Liquid Waste Containing this compound
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, compatible liquid waste container (e.g., a high-density polyethylene or glass bottle). Do not fill the container to more than 75% capacity to allow for vapor expansion.[8]
-
pH Adjustment: Do not neutralize or treat the waste unless it is part of a specific, approved institutional protocol.
-
Labeling: Clearly label the container with "Liquid Waste: this compound" and list the solvent(s) used.
-
Storage: Keep the container tightly sealed and store it in a designated liquid hazardous waste storage area, within secondary containment.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a hazardous waste container.[9] Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
-
metasci. (n.d.). Safety Data Sheet 2,3-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Alfa Aesar. (2025, September 17). Safety Data Sheet. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide (CAS 1443-76-1). Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethoxybenzohydrazide. Retrieved from [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. 2,3-Dimethoxybenzaldehyde [intersurfchem.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. sds.metasci.ca [sds.metasci.ca]
Navigating the Safe Handling of 2,3-Dimethoxybenzohydrazide: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
As the landscape of pharmaceutical research and development continues to evolve, the imperative for rigorous safety protocols in handling novel chemical entities remains paramount. This guide provides essential, immediate safety and logistical information for the handling of 2,3-Dimethoxybenzohydrazide, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established safety principles for handling hydrazide derivatives and substituted benzaldehyde compounds, ensuring a cautious and proactive approach to laboratory safety.
Hazard Assessment: Understanding the Risks
Therefore, it is prudent to handle this compound as a substance that is potentially:
Adherence to stringent safety protocols is not merely a recommendation but a critical component of responsible research.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk.[11][12][13] The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[2][12] | Provides a barrier against dermal absorption. Frequent changes are recommended, especially if contamination is suspected.[11] |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[10][12] | Protects against splashes and airborne particles. Standard eyeglasses are not sufficient. |
| Body Protection | A fully buttoned laboratory coat.[12] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with fine powders or generating aerosols.[1][10] | To be used in conjunction with a chemical fume hood to minimize inhalation exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure and contamination. The following protocol outlines the key steps for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Work Area : All handling of this compound should be conducted in a designated area within a certified chemical fume hood.[12][14]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
-
Gather Materials : Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the fume hood to minimize movement in and out of the controlled area.
Handling the Compound
-
Donning PPE : Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer : When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.
-
Avoid Ingestion and Inhalation : Never eat, drink, or smoke in the laboratory.[15] Avoid direct smelling of the chemical.[15]
Post-Handling Procedures
-
Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent and then a cleaning agent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[15]
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation : All solid waste contaminated with this compound (e.g., weigh papers, gloves, pipette tips) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[14]
-
Container Labeling : All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the date.
-
Institutional Guidelines : Follow all institutional and local regulations for the disposal of chemical waste.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Kalstein EU. Safety in the Handling of Laboratory Reagents. [Link]
-
Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]
-
Wikipedia. Hydrazine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. [Link]
-
MetaSci. Safety Data Sheet 2,3-Dimethoxybenzaldehyde. [Link]
-
University of California, Santa Barbara. Hydrazine - Risk Management and Safety. [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. fishersci.com [fishersci.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. kalstein.eu [kalstein.eu]
- 14. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 15. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
